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  • Product: N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

Core Science & Biosynthesis

Foundational

synthesis and characterization of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Abstract This technical guide provides a comprehensive, field-proven methodology for the , a key building blo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a key building block in medicinal chemistry and chemical biology. This spirocyclic diazirine serves as a valuable photoactivatable probe, leveraging its unique three-dimensional structure for advanced applications in drug discovery, such as photoaffinity labeling.[1][2] The narrative moves beyond a simple protocol, delving into the causal reasoning behind experimental choices, establishing self-validating checkpoints for procedural integrity, and grounding all claims in authoritative scientific literature. Detailed step-by-step protocols for synthesis, purification, and multi-platform spectroscopic characterization are provided, intended for researchers, scientists, and drug development professionals.

Introduction: The Convergence of Spirocyclic Scaffolds and Diazirine Photoprobes

In the landscape of modern drug discovery, molecular architecture is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single sp³-hybridized carbon atom, offer a distinct advantage by introducing inherent three-dimensionality.[3] This rigid, non-planar geometry can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties, making spirocycles highly sought-after motifs in novel therapeutics.[3]

Concurrently, the diazirine functional group has emerged as a premier tool in chemical biology. As compact, stable precursors to highly reactive carbenes, diazirines are the "warheads" of choice for photoaffinity labeling (PAL).[2][4] Upon irradiation with UV light (typically ~350-365 nm), they release dinitrogen gas to generate a carbene that can covalently crosslink with nearby biomolecules, enabling the identification of drug targets and the mapping of binding sites.[1][5]

The molecule at the heart of this guide, N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine, strategically combines these two powerful motifs. It presents a spirocyclic framework functionalized with a protected amine for further derivatization and a diazirine ring for photo-crosslinking. This guide offers a robust and reproducible pathway to its synthesis and a detailed protocol for its unambiguous characterization.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of aliphatic diazirines typically begins with a ketone precursor.[2] Our strategy leverages the commercially available N-Boc-4-piperidone as the starting material. The core transformation involves the conversion of the ketone carbonyl into the diazirine's three-membered ring. A well-established and efficient one-pot method for aliphatic ketones involves initial conversion to a diaziridine intermediate using ammonia and an aminating agent like hydroxylamine-O-sulfonic acid (HOSA), followed by in-situ or subsequent oxidation to the diazirine.[2][6] This approach is often more direct for aliphatic substrates compared to multi-step sequences involving oxime formation.[2]

The retrosynthetic analysis is outlined below.

G Target N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Diaziridine N-Boc-1,2-diazaspiro[2.5]octan-6-amine (Diaziridine Intermediate) Target->Diaziridine Oxidation Ketone N-Boc-4-piperidone (Starting Material) Diaziridine->Ketone Ammonia + HOSA

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, incorporating thin-layer chromatography (TLC) as a critical in-process control to monitor reaction progression and ensure the integrity of each step.

Materials and Reagents
  • N-Boc-4-piperidone

  • Methanolic ammonia (7 N solution)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc) and Hexanes (for chromatography)

Step-by-Step Experimental Procedure

The synthetic workflow involves two primary stages: the formation of the diaziridine intermediate and its subsequent oxidation to the final diazirine product.

G cluster_0 Step 1: Diaziridine Formation cluster_1 Step 2: Oxidation Ketone N-Boc-4-piperidone Reaction1 7N NH₃ in MeOH Hydroxylamine-O-sulfonic acid 0°C to RT Ketone->Reaction1 Diaziridine Diaziridine Intermediate Reaction1->Diaziridine Reaction2 I₂, Et₃N DCM, 0°C to RT Product N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Reaction2->Product Diaziridine_ref Diaziridine Intermediate Diaziridine_ref->Reaction2

Caption: Overall synthetic workflow for the target molecule.

Step 1: Formation of the Diaziridine Intermediate

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-Boc-4-piperidone (1.0 eq).

  • Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0°C using an ice bath.

  • Slowly add a 7 N solution of ammonia in methanol (approx. 5-7 eq). Stir for 15 minutes.

  • In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (HOSA, approx. 1.5-2.0 eq) in anhydrous methanol.

    • Causality: HOSA is the aminating agent that facilitates the formation of the three-membered ring.[6] Adding it as a solution helps control the reaction rate and temperature. Maintaining a low temperature is crucial to prevent exothermic decomposition.

  • Add the HOSA solution dropwise to the ketone/ammonia mixture at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • In-Process Control: Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes). The starting ketone is relatively polar. The formation of the intermediate imine and subsequent diaziridine will result in new, slightly less polar spots. The reaction is complete when the starting ketone spot has been consumed.

Step 2: Oxidation to N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

  • After confirming the consumption of the starting material, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Re-dissolve the crude residue in anhydrous dichloromethane (DCM) and cool the solution to 0°C.

  • Add triethylamine (Et₃N, approx. 3.0 eq) to the solution.

    • Causality: Triethylamine acts as a base to neutralize the HI byproduct formed during the oxidation with iodine.

  • Prepare a solution of iodine (I₂, approx. 1.5 eq) in DCM. Add this solution dropwise to the reaction mixture at 0°C. A dark brown color will persist. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In-Process Control: Monitor the oxidation by TLC (Eluent: 15% EtOAc in Hexanes). Diazirines are significantly less polar than their diaziridine precursors.[7] The product should appear as a new, high-Rf spot.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using flash column chromatography on silica gel.

    • Expertise: A gradient elution starting from 5% EtOAc in Hexanes and gradually increasing to 15-20% EtOAc is recommended. The non-polar nature of the diazirine necessitates a non-polar mobile phase for effective separation.[7]

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine as a pale yellow oil or low-melting solid.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of the final product. The following data are expected based on the analysis of similar spirocyclic diazirine structures.[7][8]

Table 1: Summary of Expected Spectroscopic Data
TechniqueExpected ResultRationale & Key Features
¹H NMR Multiplets ~3.5-4.0 ppm (CH₂ adjacent to N-Boc), Multiplets ~1.5-2.0 ppm (piperidine ring CH₂), Upfield shifted protons ~0.5-1.0 ppm The protons on the carbon atoms adjacent to the diazirine ring often experience a shielding effect, causing them to appear at an unusually high field (upfield). This is a "signature" resonance for diazirine formation.[7]
¹³C NMR ~155 ppm (Boc C=O), ~80 ppm (Boc quaternary C), ~50-60 ppm (piperidine CH₂), ~20-30 ppm (piperidine CH₂), ~25 ppm (spirocyclic C) The spirocyclic carbon atom of the diazirine ring typically appears at a characteristic chemical shift around 20-30 ppm.
Mass Spec. (ESI+) Calculated m/z for C₁₁H₁₉N₃O₂: 225.15. Expected [M+H]⁺: 226.16, [M+Na]⁺: 248.14Provides confirmation of the molecular weight.
IR Spectroscopy ~2950-2850 cm⁻¹ (C-H stretch), ~1680-1700 cm⁻¹ (Boc C=O stretch), ~1580 cm⁻¹ (N=N stretch) The N=N double bond stretch in diazirines is often weak but characteristically appears in this region.[7]
UV-Vis Spec. λ_max ≈ 350-375 nmDiazirines exhibit a characteristic weak n→π* transition in the UV-A range, which is the wavelength used for their photoactivation.[4]

Potential Applications and Further Transformations

The primary application of this molecule is as a photoaffinity probe. The Boc-protected amine, however, allows for further synthetic elaboration before its use.

Boc-Deprotection

The tert-butyloxycarbonyl (Boc) group can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to unmask the free amine.[9][10] This amine can then be functionalized.

Derivatization of the Free Amine

The resulting 1,2-diazaspiro[2.5]oct-1-en-6-amine is a versatile intermediate. It can be acylated, alkylated, or coupled to other molecules of interest (e.g., reporter tags, targeting ligands) to create bespoke chemical probes.

G Boc_Protected N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Deprotection TFA or HCl in DCM Boc_Protected->Deprotection Free_Amine 1,2-diazaspiro[2.5]oct-1-en-6-amine Deprotection->Free_Amine Derivatization R-COCl, Base (Acylation) Free_Amine->Derivatization Final_Probe Functionalized Photoaffinity Probe Derivatization->Final_Probe

Sources

Exploratory

Physicochemical Properties of N-Boc Protected Diazaspirooctanes

An In-Depth Technical Guide for Drug Discovery Executive Summary In the pursuit of novel chemical space, spirocyclic diamines have emerged as "privileged" scaffolds, offering a geometric escape from the "flatland" of tra...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

In the pursuit of novel chemical space, spirocyclic diamines have emerged as "privileged" scaffolds, offering a geometric escape from the "flatland" of traditional aromatic drug discovery. Among these, 2,6-diazaspiro[3.4]octane (and to a lesser extent, 2,7-diazaspiro[4.4]nonane) represents a critical bioisostere for piperazine and morpholine.

This guide details the physicochemical profile of N-Boc protected diazaspirooctanes , focusing on their lipophilicity, acid-base behavior, and structural vectors. It addresses the specific challenges of handling the strained azetidine ring within the [3.4] system and provides validated protocols for their integration into hit-to-lead campaigns.

Structural Classification & Geometry

The term "diazaspirooctane" in medicinal chemistry most frequently refers to 2,6-diazaspiro[3.4]octane . It is a bicyclic system where a four-membered azetidine ring and a five-membered pyrrolidine ring share a single quaternary carbon.

Scaffold VariantStructure DescriptionKey Feature
2,6-Diazaspiro[3.4]octane Azetidine fused to PyrrolidinePrimary Focus. High Fsp³, distinct exit vectors (~90°–120°).
2,7-Diazaspiro[4.4]nonane Bis-pyrrolidine spirocycleMore stable, higher MW, often called "diazaspirononane".
2,6-Diazaspiro[3.3]heptane Bis-azetidine spirocycleHighly strained, lower MW, potential acid instability.

Geometric Vectorization: Unlike piperazine, which presents substituents at a 180° angle (linear), 2,6-diazaspiro[3.4]octane creates a "kinked" geometry. This allows substituents to access binding pockets that are spatially unavailable to flat analogs, often improving selectivity.

Physicochemical Profiling
2.1 Lipophilicity (LogP / LogD)

The tert-butyloxycarbonyl (Boc) group is a lipophilic mask. While the naked diazaspirooctane scaffold is highly polar (LogP < 0), the N-Boc protection drastically shifts this property, facilitating membrane permeability and solubility in organic solvents during synthesis.

  • Naked Scaffold (2HCl salt): LogP ≈ -1.3 (Highly water soluble).

  • Mono-N-Boc Protected: LogP ≈ 0.5 – 1.5 (Depending on the second substituent).

  • Impact: The high fraction of sp³ carbons (Fsp³) in the spiro core allows for higher solubility compared to aromatic equivalents with similar LogP values. This "solubility forecast" is a key advantage over flat heteroaromatics.

2.2 Basicity (pKa) and Ring Strain

The two nitrogen atoms in 2,6-diazaspiro[3.4]octane are chemically distinct.

  • Pyrrolidine Nitrogen (N6): Typical secondary amine basicity (pKa ~ 10.5–11.0).

  • Azetidine Nitrogen (N2): Reduced basicity (pKa ~ 9.5–10.0) due to ring strain and increased s-character of the lone pair orbital.

The N-Boc Effect: Protecting one nitrogen abolishes its basicity.

  • 2-Boc-2,6-diazaspiro[3.4]octane: The free pyrrolidine amine retains high basicity.

  • 6-Boc-2,6-diazaspiro[3.4]octane: The free azetidine amine is slightly less basic and more sterically hindered.

2.3 Stability and Acid Sensitivity

A critical operational nuance is the stability of the azetidine ring. While 2,6-diazaspiro[3.3]heptanes are prone to ring-opening under harsh acidic conditions (e.g., hot HCl), the [3.4]octane system is significantly more robust . However, prolonged exposure to strong Lewis acids can still degrade the azetidine moiety.

Synthesis & Protection Strategy

The synthesis typically relies on a modular assembly, often starting from N-Boc-azetidinone. The choice of which nitrogen to protect (N2 vs N6) dictates the synthetic route.

Visualization: Synthetic Workflow

The following diagram illustrates the standard route to the 2,6-diazaspiro[3.4]octane core and the decision matrix for protection.

SynthesisWorkflow Start N-Boc-3-Azetidinone Step1 Horner-Wadsworth-Emmons Olefination Start->Step1 Inter1 Vinyl Ester Intermediate Step1->Inter1 Step2 [3+2] Cycloaddition (with dipolarophile) Inter1->Step2 Nitromethane/Base or Azomethine Ylide Core 2,6-Diazaspiro[3.4]octane Scaffold Step2->Core PathA Selective N2 Protection (Boc) Core->PathA Target: Free Pyrrolidine N PathB Selective N6 Protection (Benzyl/Boc) Core->PathB Target: Free Azetidine N

Caption: Modular assembly of the 2,6-diazaspiro[3.4]octane core via [3+2] cycloaddition, highlighting divergent protection strategies.

Experimental Protocols
Protocol A: Selective Deprotection of N-Boc (TFA Method)

Note: This method is preferred over HCl/Dioxane for spirocycles containing azetidine rings to minimize the risk of acid-catalyzed ring opening.

  • Preparation: Dissolve the N-Boc-diazaspirooctane substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (concentration ~0.1 M).

  • Acid Addition: Cool the solution to 0°C. Add Trifluoroacetic acid (TFA) dropwise (10–20 equiv).

    • Why: The large excess ensures rapid removal of the tert-butyl cation, preventing alkylation of the scavenger.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor by LC-MS (disappearance of [M+H]+ and appearance of [M-Boc+H]+).

  • Workup (Critical): Concentrate in vacuo. Do not heat above 40°C. Co-evaporate with toluene (3x) to remove residual TFA.

  • Free Basing: Redissolve the TFA salt in DCM/MeOH (9:1) and treat with MP-Carbonate resin (3 equiv) or wash with saturated aqueous NaHCO₃.

Protocol B: Determination of pKa (Potentiometric Titration)
  • Sample: Prepare a 10 mM solution of the mono-protected diazaspirooctane (as the HCl or TFA salt) in water.

  • Titrant: 0.1 M NaOH (standardized).

  • Method: Perform titration at 25°C under inert atmosphere (N₂) to prevent carbonate formation.

  • Analysis: Plot pH vs. Volume of NaOH. The half-equivalence point represents the pKa of the free amine.

    • Expectation: For 2-Boc-2,6-diazaspiro[3.4]octane, expect a pKa ~10.8 (pyrrolidine N).

Comparative Metrics: Spiro vs. Piperazine

The following table contrasts the N-Boc-diazaspirooctane core with the traditional N-Boc-piperazine.

PropertyN-Boc-PiperazineN-Boc-2,6-Diazaspiro[3.4]octaneAdvantage
Geometry Planar / Chair3D / GlobularImproved selectivity / vectorization
Fsp³ 1.0 (Ring atoms)1.0 (Ring atoms)Both high, but Spiro has higher rigidity
Vector Angle 180° (Linear)~120° (Kinked)Access to novel IP space
Metabolic Stability Moderate (N-oxidation prone)HighSteric bulk of spiro center protects N
Lipophilicity (LogP) VariableSlightly Lower (More polar surface area)Improved solubility
References
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series. ACS Medicinal Chemistry Letters, 2021.

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 2022.[1]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 2023.[2][3]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues. Journal of Organic Chemistry, 2010.

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry, 2018.[1] [4]

Sources

Foundational

The Strategic Imperative of Spirocyclic Amines in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract In the relentless pursuit of novel therapeutics with enhanced efficacy, sele...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic scaffolds.[1] This guide provides a comprehensive exploration of spirocyclic amines, a class of molecules characterized by their inherent three-dimensionality and conformational rigidity.[2][3] We will delve into the strategic rationale for their incorporation into drug candidates, dissect key synthetic methodologies, and present case studies that underscore their transformative potential in overcoming contemporary drug discovery challenges. This document is intended to serve as a practical and insightful resource for researchers at the forefront of pharmaceutical innovation.

The Spirocyclic Amine Advantage: A Paradigm Shift in Scaffold Design

The concept of a molecular scaffold is central to medicinal chemistry, providing the core structure upon which functional groups are elaborated to achieve desired biological activity.[4][5][6][7] For decades, aromatic and heteroaromatic rings have dominated scaffold design. However, the increasing complexity of biological targets and the demand for drugs with superior "drug-like" properties have necessitated a move towards more three-dimensional structures.[1]

Spirocycles, defined as ring systems fused at a single atom, offer a compelling solution.[2] The incorporation of a nitrogen atom to form a spirocyclic amine, or more specifically an azaspirocycle, introduces a crucial site for functionalization and modulates key physicochemical properties such as basicity, polarity, and hydrogen bonding capacity.[8]

The core advantages of employing spirocyclic amine scaffolds include:

  • Inherent Three-Dimensionality: The spirocyclic core projects functionality into three-dimensional space, enabling more effective interactions with the complex topographies of protein binding sites compared to largely planar systems.[2]

  • Increased sp3 Character: A higher fraction of sp3-hybridized carbons (Fsp3) is often correlated with improved clinical success.[8][9] Spirocyclic amines inherently possess a high Fsp3 count, which can lead to enhanced solubility, reduced off-target toxicity, and improved metabolic stability.[8][9]

  • Conformational Rigidity: The quaternary carbon at the spirocyclic junction imparts significant conformational rigidity.[10] This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.

  • Novel Chemical Space and Intellectual Property: The exploration of novel spirocyclic amine scaffolds provides access to uncharted chemical space, offering opportunities for the discovery of first-in-class therapeutics and the establishment of a strong intellectual property position.[11][12][13]

Navigating the Synthetic Landscape: Key Methodologies for Spirocyclic Amine Construction

The synthesis of spirocyclic amines can be challenging due to the presence of a quaternary carbon center.[2] However, a number of elegant and robust synthetic strategies have been developed to access these valuable scaffolds.

Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has emerged as a powerful and versatile tool for the construction of a wide variety of carbo- and heterocyclic systems, including spirocycles.[14][15][16] This reaction, typically catalyzed by ruthenium-based complexes, facilitates the formation of a new ring by joining two terminal alkenes within the same molecule.[8]

Illustrative Workflow: RCM for Spiro-Oxindole Synthesis

RCM_Workflow cluster_start Starting Material Preparation cluster_rcm Ring-Closing Metathesis cluster_product Final Product Start Oxindole Allylation Diallylation (NaH, Allyl Bromide) Start->Allylation Alkylation Diallyl_Oxindole 3,3-Diallyl Oxindole Allylation->Diallyl_Oxindole RCM_Step RCM Reaction (Grubbs' Catalyst) Diallyl_Oxindole->RCM_Step Cyclization Spiro_Oxindole Spirocyclic Oxindole RCM_Step->Spiro_Oxindole Product Formation Nitrone_Cycloaddition cluster_cascade Tandem Reaction Cascade cluster_reduction Product Formation Ketone Aliphatic Ketone (with alkene and halide) Nitrone In situ Nitrone Formation Ketone->Nitrone Hydroxylamine Hydroxylamine Hydroxylamine->Nitrone Cycloaddition Intramolecular [3+2] Cycloaddition Nitrone->Cycloaddition Isoxazolidine Tricyclic Isoxazolidine Cycloaddition->Isoxazolidine Reduction N-O Bond Reduction Isoxazolidine->Reduction Spiro_Amine Spirocyclic Amine Reduction->Spiro_Amine

Sources

Exploratory

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine as a building block in medicinal chemistry

Executive Summary N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (hereafter Spiro-DA ) represents a high-value class of "minimalist" photoaffinity labeling (PAL) building blocks. Unlike traditional bulky photoreactive groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (hereafter Spiro-DA ) represents a high-value class of "minimalist" photoaffinity labeling (PAL) building blocks. Unlike traditional bulky photoreactive groups (e.g., benzophenones or trifluoromethylphenyl diazirines), Spiro-DA acts as a sterically non-perturbing bioisostere for saturated carbocycles (e.g., cyclohexane, piperidine).

This guide details the structural logic, synthetic incorporation, and experimental workflows for utilizing Spiro-DA to map small molecule-protein interactions with high spatial resolution.

Structural Logic & Physicochemical Properties[1]

The "Silent" Probe Concept

In medicinal chemistry, the introduction of a photo-crosslinker often destroys the binding affinity of a ligand due to steric clash. Spiro-DA addresses this by mimicking the geometry and volume of a 4-aminocyclohexyl moiety.

FeatureSpiro-DA (Aliphatic) TFMD (Aromatic) Benzophenone
Steric Footprint Compact (~125 Da)Bulky (~220 Da)Very Bulky (~180 Da + Rotational sweep)
Geometry sp³-rich, 3D characterPlanar (Phenyl ring)Planar (Bi-aryl)
Bioisostere For Cyclohexane, PiperidinePhenyl, PyridineBiphenyl systems
Activation ~350–365 nm (UV-A)~350–365 nm (UV-A)~350–365 nm (UV-A)
Crosslinking Radius Short (< 3 Å)Medium (~4–5 Å)Long (Reversible excitation)
Mechanistic Duality: Carbene vs. Diazo

Upon UV irradiation (365 nm), aliphatic diazirines generate two reactive species.[1] Understanding this bifurcation is critical for interpreting mass spectrometry data.

  • Carbene Pathway (Desired): Nitrogen extrusion generates a singlet carbene. This highly reactive species inserts rapidly into nearby C-H, O-H, or N-H bonds (broad reactivity).

  • Diazo Pathway (Side Reaction): Isomerization leads to a linear diazo species.[2] This is an electrophile that preferentially reacts with acidic residues (Asp, Glu) or can be quenched by water.

Expert Insight: While aromatic diazirines (TFMD) favor the carbene pathway significantly, aliphatic diazirines like Spiro-DA can produce significant amounts of diazo isomers. However, the spiro-cyclic strain in Spiro-DA tends to favor carbene formation more effectively than linear aliphatic diazirines, making it a superior choice for "minimalist" design.

Synthetic Access & Deprotection

The synthesis of Spiro-DA typically follows a modified Church procedure starting from N-Boc-4-aminocyclohexanone .

Synthesis Workflow (Ketone to Diazirine)
  • Imine Formation: The ketone is treated with liquid ammonia (or ammonia in MeOH) to form a transient imine.

  • Diaziridine Formation: Reaction with Hydroxylamine-O-sulfonic acid (HOSA) cyclizes the imine to a diaziridine.

  • Oxidation: The diaziridine is oxidized to the final diazirine using Iodine (I₂) and Triethylamine (Et₃N) or Silver Oxide (Ag₂O).

Deprotection Protocol

The N-Boc group serves as an orthogonal handle. It allows the diazirine to survive harsh coupling conditions during library synthesis before being revealed for ligand attachment.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Condition: 0°C to RT, 30–60 mins.

  • Caution: Avoid strong Lewis acids or prolonged exposure to high heat (>60°C), which can degrade the diazirine ring.

Experimental Protocol: Target Identification

This protocol describes the "Inverse Drug Discovery" workflow: using a Spiro-DA functionalized probe to identify the protein target of a bioactive ligand.

Probe Design

Structure: [Ligand] — [Spiro-DA] — [Alkyne Handle]

  • Note: If the ligand is small, the Alkyne handle is often attached to a different vector of the ligand to minimize interference.

Live-Cell Photo-Crosslinking Workflow

Materials:

  • Spiro-DA Probe (10 mM DMSO stock)

  • HEK293 or HeLa cells (80-90% confluent)

  • UV Lamp (365 nm, ~100W, e.g., Stratalinker or handheld UVP)

  • Lysis Buffer (1% NP-40, 50 mM Tris pH 7.4, Protease Inhibitors)

  • Click Chemistry Reagents (Azide-Biotin, CuSO4, THPTA, Sodium Ascorbate)

Step-by-Step Methodology:

  • Incubation:

    • Treat cells with the Probe (1–10 µM) for 30–60 min at 37°C.

    • Control: Include a "Competition" sample pre-treated with 10x–50x excess of the parent (non-photoactive) ligand.

  • Irradiation (The Critical Step):

    • Wash cells 2x with cold PBS to remove unbound probe.

    • Place cells (in PBS) on ice.

    • Irradiate at 365 nm for 5–10 minutes .

    • Why Ice? Low temperature prevents thermal degradation and minimizes cell death during UV exposure.

  • Lysis & Click Chemistry:

    • Lyse cells and collect supernatant (proteome).

    • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

      • Add Azide-Biotin (100 µM), THPTA (100 µM), CuSO4 (1 mM), Na-Ascorbate (1 mM).

      • Incubate 1 hour at RT with rotation.

  • Enrichment & Digestion:

    • Precipitate proteins (MeOH/Chloroform) to remove excess reagents.

    • Re-solubilize and bind to Streptavidin-Agarose beads.

    • Perform On-Bead Trypsin Digestion.

  • LC-MS/MS Analysis:

    • Analyze peptides.[3] Look for mass shifts corresponding to the probe adduct.

Visualization of Signaling & Workflow

Diagram 1: Mechanism of Action (Carbene vs. Diazo)

DiazirineMechanism SpiroDA Spiro-DA (Diazirine) Excited Excited State (N=N stretch) SpiroDA->Excited hv (365 nm) Carbene Singlet Carbene (Highly Reactive) Excited->Carbene -N2 (Major) Diazo Diazo Isomer (Electrophile) Excited->Diazo Isomerization Target Protein Target (C-H / X-H bonds) Carbene->Target Insertion (< 3ns) Acidic Acidic Residues (Glu / Asp) Diazo->Acidic Nucleophilic Attack Covalent1 Covalent Adduct (Specific) Target->Covalent1 Covalent2 Ester Adduct (Often Non-Specific) Acidic->Covalent2

Caption: Photochemical pathways of Spiro-DA. The Carbene path yields broad insertion; the Diazo path favors acidic residues.

Diagram 2: Chemical Proteomics Workflow

Workflow Step1 1. Probe Synthesis (Ligand + Spiro-DA) Step2 2. Live Cell Incubation (Equilibrium Binding) Step1->Step2 Step3 3. UV Irradiation (365nm) (Covalent Capture) Step2->Step3 Step4 4. Lysis & Click Chemistry (Biotinylation) Step3->Step4 Step5 5. Streptavidin Enrichment (Wash & Digest) Step4->Step5 Step6 6. LC-MS/MS & Bioinformatics (Target ID) Step5->Step6

Caption: Step-by-step workflow for Target Deconvolution using Spiro-DA probes.

References

  • West, A. V., & Woo, C. M. (2021). Labeling Preferences of Diazirines with Protein Biomolecules. Journal of the American Chemical Society.[4][5] Link

  • Li, Z., et al. (2013). Minimalist Cyclopropene-Containing Photo-Cross-Linkers Suitable for Live-Cell Imaging and Affinity-Based Protein Labeling.[3] Angewandte Chemie International Edition. Link

  • Dubois, P., et al. (2021). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews. Link

  • Grygorenko, O. O., et al. (2019).[1] Spirocyclic Diazirines: Synthesis and Application. European Journal of Organic Chemistry. Link

Sources

Foundational

Spectroscopic Analysis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine: A Technical Guide

This guide details the spectroscopic validation of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine , a specialized photoaffinity labeling (PAL) scaffold. It synthesizes experimental data from structural analogs with first-prin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic validation of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine , a specialized photoaffinity labeling (PAL) scaffold. It synthesizes experimental data from structural analogs with first-principles spectroscopic analysis to provide a robust characterization workflow.

Executive Summary & Structural Anatomy

Target Molecule: N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Molecular Formula: C₁₁H₁₉N₃O₂ Exact Mass: 225.15 Da Role: A "silent" photoaffinity probe.[1] The diazirine ring (N=N) is stable in the dark but generates a reactive carbene upon UV irradiation (~350 nm), crosslinking to nearby proteins.[1] The Boc-amine serves as a protected handle for further functionalization.

The Structural Challenge

The core challenge is distinguishing the diazirine (the active PAL agent) from its precursors and isomers:

  • Diaziridine: The saturated, non-photoactive precursor (contains NH-NH).

  • Hydrazone/Azine: Linear isomers formed by ring-opening (thermodynamically stable but useless for PAL).[1]

  • Regioisomers: The amine position on the cyclohexane ring (C6 vs C5).[1]

Mass Spectrometry (MS): The "Exploding Ring" Strategy

Mass spectrometry provides the most definitive confirmation of the diazirine functionality due to its characteristic fragility under ionization.

Fragmentation Pathway

Unlike standard organic molecules, diazirines undergo a predictable "explosion" in the mass spec source.

  • Primary Event (Loss of N₂): The diazirine ring ejects molecular nitrogen (28 Da) to form a carbene radical cation.[1] This is the diagnostic signature.

  • Secondary Event (Boc Deprotection): The tert-butyl carbocation (57 Da) or isobutylene (56 Da) is lost from the Boc group.[1]

Diagnostic Peaks Table

Ion Identity m/z (ESI+) Description
[M+H]⁺ 226.16 Parent ion.[1] Often weak due to lability.
[M+H - N₂]⁺ 198.16 Critical Diagnostic. Loss of N₂ from diazirine.[1] If this peak is the base peak, the ring is highly labile.
[M+H - Boc]⁺ 126.10 Loss of Boc group (cleavage of carbamate).[1]

| [M+H - Boc - N₂]⁺ | 98.10 | The "naked" aminocyclohexene carbene core.[1] |

Technical Insight: In High-Resolution MS (HRMS), look for the mass defect of nitrogen.[1] If you observe a strong [M+H]⁺ but no [M+H - 28]⁺, suspect the diaziridine (saturated precursor) or hydrazone isomer.[1]

NMR Spectroscopy: The "Silent Carbon" Validation

Nuclear Magnetic Resonance (NMR) confirms the spirocyclic connectivity and the integrity of the diazirine ring.

¹³C NMR: The Spiro-Carbon Fingerprint

The carbon atom shared between the three-membered diazirine ring and the six-membered cyclohexane ring (C3) is the structural anchor.

  • Shift Prediction: 28.0 – 35.0 ppm (Quaternary).[1]

  • Why? While quaternary carbons are usually deshielded, the extreme strain of the 3-membered ring and the anisotropy of the N=N bond shield this nucleus significantly compared to a standard ketone or alkene spiro-center.

  • Validation: This signal must disappear in DEPT-135 and DEPT-90 experiments (confirming it has no attached protons).

¹H NMR: Symmetry and Stereochemistry

The molecule possesses a plane of symmetry running through C6 (amine) and C3 (spiro), assuming the Boc group rotates freely.[1] However, the rigid chair conformation of the cyclohexane ring often breaks this symmetry on the NMR timescale.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Position Shift (δ ppm) Multiplicity Integration Assignment Logic
NH 4.50 – 4.80 br s 1H Carbamate NH (exchangeable with D₂O).[1]
H6 3.40 – 3.60 m 1H Methine proton alpha to NH-Boc. Shift depends on axial/equatorial orientation.
H4/H8 1.90 – 2.10 m 2H Protons beta to spiro center.[1]
H5/H7 1.50 – 1.70 m 2H Protons gamma to spiro center.[1]
Boc 1.44 s 9H Characteristic tert-butyl singlet.[1]

| H4'/H8' | 0.80 – 1.10 | m | 2H | Diagnostic: High-field signals from cyclohexane protons shielded by the diazirine ring current (often axial protons).[1] |

Critical Check: If you see protons in the 7.0–8.5 ppm range, you have formed the hydrazone (Schiff base) isomer.[1] If you see broad peaks at ~2.0–3.0 ppm that exchange with D₂O (other than the amide NH), you likely have the diaziridine (unoxidized precursor).[1]

IR & UV-Vis: The Functional Group Check

These techniques are rapid "Go/No-Go" checks for the photoactive moiety.

Infrared (IR) Spectroscopy[2][3]
  • The "Invisible" Band: The N=N stretch of diazirines appears at ~1580–1600 cm⁻¹ . It is often very weak and can be obscured by the strong amide bands. Do not rely on this for confirmation.

  • The Boc Handle: Strong C=O stretch (carbamate) at 1680–1700 cm⁻¹ .[1]

  • Absence of N-H: A lack of N-H stretching in the 3200-3400 cm⁻¹ region (other than the Boc-NH) confirms the diaziridine has been fully oxidized to the diazirine.

UV-Visible Spectroscopy (Crucial for PAL)
  • The "Tail": Diazirines exhibit a weak, forbidden

    
     transition centered at 350–360 nm  (
    
    
    
    ).[1]
  • Protocol: Acquire a UV spectrum in methanol. You must see a distinct "shoulder" or weak peak extending into the UVA region. This absorption is what allows the molecule to be activated by 365 nm light without damaging proteins (which absorb <280 nm).[1]

Experimental Workflow: Structural Elucidation Tree

The following diagram outlines the logical decision tree for validating the synthesized probe.

G Start Crude Product (Post-Oxidation) UV_Check UV-Vis Spectrum (MeOH) Start->UV_Check Abs_350 Absorption at ~350 nm? UV_Check->Abs_350 NMR_H 1H NMR Analysis Abs_350->NMR_H Yes Diaziridine FAIL: Diaziridine (Incomplete Oxidation) Abs_350->Diaziridine No (Transparent >300nm) Check_NH Ring NH Signals? NMR_H->Check_NH Check_Imine Imine CH (7-8 ppm)? Check_NH->Check_Imine No Check_NH->Diaziridine Yes NMR_C 13C NMR & DEPT Check_Imine->NMR_C No Hydrazone FAIL: Hydrazone (Ring Opening) Check_Imine->Hydrazone Yes Check_Spiro Quaternary C at 28-35 ppm? NMR_C->Check_Spiro MS_Check Mass Spectrometry Check_Spiro->MS_Check Yes Check_Spiro->Hydrazone No (C=N at >140 ppm) Loss_N2 Fragment [M-28]? MS_Check->Loss_N2 Valid CONFIRMED Target Diazirine Loss_N2->Valid Yes Loss_N2->Diaziridine No (Stable Parent)

Caption: Logical decision tree for distinguishing the target spiro-diazirine from its precursors and isomers using UV, NMR, and MS data.

Detailed Experimental Protocols

A. "Dark Room" Sample Preparation

Diazirines are light-sensitive. Ambient lab light (fluorescent) contains enough UV to slowly degrade the sample, leading to confusing NMR baselines (polymerization products).[1]

  • Glassware: Wrap all NMR tubes and vials in aluminum foil.

  • Solvent: Use CDCl₃ (neutralized with basic alumina if the compound is acid-sensitive, though Boc groups are generally stable). Avoid acetone-d6 if possible, as it absorbs in the UV range, interfering with photochemical checks.

  • Storage: Store the solid at -20°C in the dark.

B. MS Protocol (ESI-TOF)[1][2]
  • Concentration: Prepare a 10 µM solution in Methanol/Water (50:50) + 0.1% Formic Acid.[1]

  • Injection: Direct infusion is preferred over LC-MS to minimize on-column degradation.

  • Parameters:

    • Capillary Voltage: Low (2.5 - 3.0 kV) to prevent in-source fragmentation of the labile ring.

    • Cone Voltage: Ramp from 15V to 50V.

    • Observation: At 15V, maximize [M+H]⁺. At 50V, observe the transition to [M+H - N₂]⁺.

C. NMR Protocol (Structural Validation)
  • 1H NMR (16 scans): Verify the ratio of Boc (9H) to Ring Protons (9H total: 1 methine + 8 methylene).

  • 13C NMR (1024 scans): Look for the weak quaternary spiro carbon.[1]

  • DEPT-135: Confirm the spiro carbon disappears (quaternary) and the C6-methine is inverted (CH).

  • HSQC: Confirm the spiro carbon at ~30 ppm has no correlations to protons.

References

  • Synthesis and NMR of Spiro-Diazirines

    • Title: Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling.
    • Source:Molecules (2019).[1]

    • Link:[Link]

    • Relevance: Provides specific ¹H and ¹³C NMR shifts for 1,2-diazaspiro[2.
  • Mass Spectrometry of Diazirines

    • Title: Optimized Fragmentation Regime for Diazirine Photo-Cross-Linked Peptides.
    • Source:Analytical Chemistry (2016).[1]

    • Link:[Link][1]

    • Relevance: Details the fragmentation pathways (loss of N₂) characteristic of diazirine rings.
  • Mechanistic Photochemistry

    • Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling.[2]

    • Source:Chemical Science (2024).[1]

    • Link:[Link]

    • Relevance: Validates the stability and carbene generation efficiency of spirocyclic diazirines.

Sources

Exploratory

Technical Guide: Stability &amp; Reactivity of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

The following technical guide details the stability and reactivity profile of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine , a specialized aliphatic diazirine scaffold used in high-fidelity photoaffinity labeling (PAL). Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability and reactivity profile of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine , a specialized aliphatic diazirine scaffold used in high-fidelity photoaffinity labeling (PAL).

Executive Summary

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine represents a class of "minimalist" photoaffinity linkers. Unlike bulky aromatic diazirines (e.g., trifluoromethyl phenyl diazirine), this spiro-aliphatic scaffold offers a compact steric footprint, mimicking the size of a simple piperidine or cyclohexane ring. This structural subtlety allows it to be integrated into drug pharmacophores with minimal perturbation to binding affinity.

However, its aliphatic nature dictates a distinct stability and reactivity profile compared to aromatic analogs. This guide addresses the critical handling parameters, specifically the acid tolerance of the diazirine ring during N-Boc deprotection and the mechanistic partitioning between carbene insertion and diazo isomerization upon photolysis.

Chemical Stability Profile

Thermal and Shelf Stability

The spiro[2.5]oct-1-ene scaffold exhibits robust thermal stability compared to linear aliphatic diazirines. The spiro-fusion prevents the rapid 1,2-hydrogen shifts that typically degrade linear alkyl carbenes/diazirines.

  • Solid State: Stable for >12 months at -20°C.

  • Solution State: Stable in non-acidic organic solvents (MeOH, DMSO, DCM) at room temperature for >48 hours.

  • Decomposition: Thermal onset of nitrogen extrusion typically occurs >100°C. Avoid heating solutions above 60°C during synthesis or handling.

Acid Compatibility (Critical for Deprotection)

A primary concern for researchers is removing the N-Boc protecting group without destroying the diazirine photoreactive center.

  • Acid Resistance: The 1,2-diazaspiro[2.5]oct-1-ene ring is resistant to standard acidic deprotection conditions (e.g., TFA/DCM or 4M HCl/Dioxane) provided the temperature is controlled. Unlike diazo compounds, which are rapidly decomposed by acid, the diazirine ring is electronically stabilized.

  • Risk Factor: While the diazirine is stable, the diazo isomer (which can form in trace amounts under ambient light) is acid-labile. Therefore, deprotection must be performed in the dark.

Chemical Incompatibility
  • Reducing Agents: Avoid strong reducing agents (e.g., H2/Pd, LiAlH4) which will reduce the diazirine double bond (N=N) to a diaziridine or cleave the ring entirely.

  • Phosphines: Staudinger-type reactivity can occur with phosphines, leading to ring opening.

Photochemical Reactivity

Activation Parameters[1]
  • Excitation Wavelength:

    
     absorption is centered around 350–365 nm  (UV-A).
    
  • Light Source: 365 nm LED or Hg arc lamp (filtered). Avoid <300 nm to prevent damage to biological targets.

Mechanistic Partitioning (The "Diazo Dilemma")

Upon irradiation, aliphatic diazirines do not exclusively form carbenes. They partition between two pathways:

  • Carbene Formation (Major): Loss of

    
     to generate a singlet carbene, which inserts into X-H bonds (C-H, O-H, N-H).
    
  • Diazo Isomerization (Minor but Significant): Isomerization to a linear diazo species.

Expert Insight: In aliphatic systems, the diazo intermediate is nucleophilic and can be protonated by acidic residues (Asp, Glu) to form a diazonium ion, which then acts as an alkylating agent.[1] This results in a labeling bias toward acidic residues, distinct from the "unbiased" insertion of the carbene.

Reactivity Flowchart

The following diagram illustrates the bifurcation of the photochemical pathway and the stability checkpoints.

ReactivityPathway Diazirine N-Boc-Spiro-Diazirine (Precursor) ExcitedState Excited State (hv 365 nm) Diazirine->ExcitedState UV Irradiation Deprotection Amine Salt (Deprotected) Diazirine->Deprotection H+ / TFA (Dark, 0°C) Carbene Singlet Carbene (Reactive Species) ExcitedState->Carbene -N2 (Major) Diazo Diazo Isomer (Side Product) ExcitedState->Diazo Isomerization (Minor) Insertion Crosslinked Adduct (C-H Insertion) Carbene->Insertion Rapid Insertion Diazo->Carbene hv / Slow Alkylation Ester Adduct (Acid Alkylation) Diazo->Alkylation + R-COOH

Caption: Photochemical partitioning of spiro-diazirines. Note the dual pathway (Carbene vs. Diazo) typical of aliphatic systems.

Experimental Protocols

Protocol A: N-Boc Deprotection (Diazirine-Safe)

Objective: Remove the Boc group to yield the free amine (as a salt) without degrading the diazirine ring.

Materials:

  • Substrate: N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

  • Reagent: 4M HCl in Dioxane (preferred over TFA for ease of evaporation)

  • Solvent: Anhydrous Dioxane or DCM

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the N-Boc substrate in minimal anhydrous DCM or Dioxane (0.1 M concentration) in a foil-wrapped flask (protect from light).

  • Acid Addition: Cool to 0°C. Add 5–10 equiv of 4M HCl in Dioxane dropwise.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC (stain with Ninhydrin for free amine; UV active).

    • Self-Validating Check: The solution should remain pale yellow/colorless. A turn to bright pink/red indicates formation of the diazo isomer (decomposition).

  • Workup: Concentrate in vacuo at <30°C. Do not heat.

  • Isolation: Triturate the resulting solid with diethyl ether to remove Boc byproducts. Filter to collect the amine hydrochloride salt.

Protocol B: Photolysis Efficiency Assay

Objective: Verify the photo-activation capability and measure the half-life (


) of the diazirine.

Materials:

  • UV Lamp (365 nm, approx. 10 mW/cm²)

  • Solvent: Methanol-d4 (for NMR monitoring)

Step-by-Step:

  • Preparation: Prepare a 10 mM solution of the diazirine in Methanol-d4 in a quartz NMR tube.

  • Baseline: Acquire a

    
    H NMR and 
    
    
    
    C NMR spectrum (
    
    
    ). Note the diagnostic diazirine carbon signal (typically ~30 ppm quaternary C).
  • Irradiation: Irradiate the sample at 365 nm. Pause at intervals (e.g., 1, 3, 5, 10, 20 min) to acquire

    
    H NMR spectra.
    
  • Quantification: Integrate the disappearance of the spiro-methylene protons (adjacent to the diazirine ring) relative to an internal standard.

  • Data Analysis: Plot ln([Concentration]) vs. time to determine the first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Data Summary: Stability & Properties[1][3][4][5][6][7]

ParameterValue / CharacteristicNotes
Molecular Weight 225.29 g/mol (Boc-protected)~125.17 g/mol (Free amine)
UV Max (

)
~355 nmExtinction coefficient

Thermal Stability Stable < 60°CDecomposes >100°C (N2 extrusion)
Acid Stability High (Ring Intact)Compatible with TFA, HCl, TsOH
Photolysis

~5–15 minDependent on light intensity (365 nm)
Reactive Intermediate Singlet CarbeneMinor diazo isomer byproduct possible

References

  • Aliphatic Diazirines as Photoaffinity Probes. ChemRxiv. (2024). Discusses the stability of trifluoromethyl vs. aliphatic diazirines and the acid stability profile.

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes. RSC Chemical Biology. (2024). Detailed analysis of the carbene vs. diazo partitioning in spiro-diazirines.

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines. Molecules. (2017). Provides NMR characterization and synthesis protocols for 1,2-diazaspiro[2.5]oct-1-ene derivatives.

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines. ACS Chemical Biology. (2020). Investigates the bioorthogonal capture of diazoalkanes formed from aliphatic diazirines.

Sources

Foundational

Escaping Flatland: The Chemical Space and Synthetic Utility of Diazaspirooctane Derivatives

Escaping Flatland: The Chemical Space and Synthetic Utility of Diazaspiro[1]octane Derivatives A Technical Guide for Medicinal Chemists and Drug Development Professionals Executive Summary In modern drug discovery, the t...

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: The Chemical Space and Synthetic Utility of Diazaspiro[1]octane Derivatives

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In modern drug discovery, the transition from planar, sp2-rich aromatic frameworks to three-dimensional, sp3-rich architectures is a proven strategy to improve pharmacokinetic (PK) profiles, enhance target specificity, and reduce off-target toxicity. Among the most privileged 3D scaffolds emerging in recent years are spirocyclic amines. Specifically, the diazaspiro[1]octane system has demonstrated exceptional utility as a versatile building block and a critical pharmacophoric element[2].

As a Senior Application Scientist, I have observed firsthand how the incorporation of the 4,7-diazaspiro[1]octane motif can rescue a stalling drug program. By acting as a conformational lock, this spirocycle restricts the dihedral angles of attached pharmacophores, pre-organizing the molecule for optimal receptor binding while minimizing the entropic penalty of the binding event. This whitepaper explores the structural rationale, key therapeutic applications, and field-proven synthetic methodologies for diazaspiro[1]octane derivatives.

Structural Mechanics: The Causality of Spirocyclic Advantage

The diazaspiro[1]octane core consists of a three-membered ring fused to a six-membered ring at a single spiro carbon. This unique geometry imparts several critical advantages:

  • Conformational Rigidity: The highly strained cyclopropyl-like three-membered ring forces the adjacent six-membered piperazine-like ring into a highly specific, rigid chair conformation. This prevents the "ring-flipping" commonly seen in standard piperazines.

  • Vectorial Projection: The two nitrogen atoms (e.g., at positions 4 and 7) are locked in a specific spatial orientation. When functional groups are attached to these nitrogens, they are projected into 3D space at precise vectors, allowing for highly targeted interactions within deep or complex protein binding pockets.

  • Metabolic Stability: The increased sp3 character (Fraction sp3 or Fsp3) and the steric bulk around the spiro carbon often shield the molecule from rapid cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.

Key Therapeutic Applications

Spinal Muscular Atrophy (SMA): The Risdiplam Paradigm

The most prominent clinical validation of the 4,7-diazaspiro[1]octane scaffold is Risdiplam (Evrysdi) , the first approved oral small-molecule therapy for SMA[3]. Risdiplam's architecture relies on three highly substituted heterocyclic fragments, with the 4,7-diazaspiro[1]octane core serving as the critical terminal modulator[4]. The spirocycle directly interacts with the pre-mRNA splicing machinery, promoting the inclusion of exon 7 in the SMN2 gene transcript.

G SM1 Imidazo[1,2-b]pyridazine Derivative Intermediate Coupled Heterocyclic Scaffold SM1->Intermediate Cross-Coupling SM2 Pyrido[1,2-a]pyrimidin-4-one Core SM2->Intermediate Protected Boc-Protected Risdiplam Intermediate->Protected SNAr / Substitution Spiro Boc-4,7-diazaspirooctane (Spirocyclic Donor) Spiro->Protected Final Risdiplam (Active API) Protected->Final Acidic Deprotection (HCl)

Retrosynthetic workflow for Risdiplam highlighting the late-stage spirocycle incorporation.
Oncology: MDM2-p53 Interaction Inhibitors

Beyond SMA, the diazaspiro[1]octane framework is heavily utilized in oncology, specifically in the development of MDM2-p53 interaction inhibitors[5]. Compounds such as DS-5272 leverage the spirocyclic core to project hydrophobic functional groups deep into the MDM2 binding pocket, effectively blocking its interaction with the p53 tumor suppressor[6].

G Inhibitor Diazaspiro[2.5]octane Derivative (e.g., DS-5272) MDM2 MDM2 Protein (E3 Ubiquitin Ligase) Inhibitor->MDM2 Binds Hydrophobic Pocket p53 p53 Tumor Suppressor (Active) MDM2->p53 Interaction Blocked Degradation p53 Proteasomal Degradation MDM2->Degradation Ubiquitinates p53 (Without Inhibitor) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Transcriptional Activation

Mechanism of action for diazaspiro-based MDM2 inhibitors restoring p53-mediated apoptosis.

Quantitative Data: Protecting Group Strategy

When synthesizing complex APIs like Risdiplam, the choice of protecting group on the 4,7-diazaspiro[1]octane fragment dictates both the yield and the scalability of the downstream deprotection steps. The use of a free (unprotected) 4,7-diazaspiro[1]octane is generally avoided due to severe regioselectivity issues caused by the two unequal nitrogen atoms competing for hetarylation[7].

Table 1: Comparison of Protecting Group Strategies for 4,7-diazaspiro[1]octane Incorporation

Protecting GroupCoupling ConditionDeprotection ConditionScalability / Yield ImpactCausality & Rationale
Boc (tert-Butoxycarbonyl) SNAr or Pd-CatalyzedAcidic (HCl in n-BuOH)High (~42-55% overall)Preferred. Mild cleavage conditions allow for the direct formation of an isolable hydrochloride salt, which is easily converted to the free base[4].
Benzyl (Bn) SNArPd/C, H2 (Autoclave)ModerateRequires high-pressure hydrogenation, which can be hazardous at scale and may reduce sensitive heterocyclic cores[8].
Unprotected (Free Amine) Direct SubstitutionN/ALow / UnusableLeads to complex mixtures of regioisomers due to competing nucleophilicity of N4 and N7[7].

Experimental Methodology: Palladium-Free Incorporation Protocol

Historically, the assembly of the Risdiplam core relied heavily on palladium-catalyzed cross-coupling. However, recent advancements have demonstrated highly efficient, self-validating Pd-free routes that simplify impurity control and reduce heavy-metal contamination[9].

The following protocol details the late-stage nucleophilic substitution and subsequent deprotection to yield the active pharmaceutical ingredient.

Step 1: Nucleophilic Substitution (Boc-Protection)

Objective: Couple the pyrido[1,2-a]pyrimidin-4-one intermediate with tert-butyl 4,7-diazaspiro[1]octane-4-carboxylate.

  • Preparation: In a clean, dry reactor, dissolve the fluorinated pyrido-pyrimidine precursor (1 eq) in a polar aprotic solvent (e.g., NMP or DMF).

  • Reagent Addition: Add tert-butyl 4,7-diazaspiro[1]octane-4-carboxylate (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).

    • Scientific Rationale: The Boc group ensures that only the unprotected nitrogen of the spirocycle acts as the nucleophile, guaranteeing absolute regioselectivity[7].

  • Heating & Monitoring: Heat the reaction mixture to 90–100 °C. Monitor via HPLC. The reaction is typically complete within 4–6 hours.

  • Quench & Isolate: Cool the mixture to 20–22 °C and slowly pour it into deionized water (10 volumes) under vigorous stirring.

    • Self-Validation: A light yellow precipitate will immediately form, indicating successful displacement of the fluorine atom and hydrophobic collapse of the product[9].

  • Filtration: Filter the precipitate, wash with water, and dry under reduced pressure to constant weight. Expected yield: ~42%[9].

Step 2: Acidic Deprotection & Salt Formation

Objective: Remove the Boc group to reveal the active secondary amine.

  • Acid Generation: In a secondary vessel, dissolve Acetyl Chloride (AcCl, 7 eq) in n-butanol (n-BuOH) and heat to 65 °C. This generates anhydrous HCl in situ.

  • Reaction: Pre-heat a solution of the Boc-protected intermediate (from Step 1) in n-BuOH to 65 °C. Mix the two solutions.

    • Scientific Rationale: Using in situ generated anhydrous HCl prevents hydrolytic degradation of the delicate imidazo-pyridazine core while cleanly cleaving the Boc group[9].

  • Crystallization: As the Boc group is cleaved (releasing isobutylene and CO2), the resulting dihydrochloride salt of Risdiplam will begin to precipitate out of the n-BuOH solution as a thick suspension.

  • Final Isolation: Cool to room temperature, filter the solid, and neutralize with aqueous NaOH in EtOH to yield the free base (Risdiplam) in >99.8% purity[9].

Note on Precursor Synthesis Safety: When synthesizing the raw 4,7-diazaspiro[1]octane core from early building blocks, modern industrial routes explicitly avoid the use of boron trifluoride diethyl etherate (BF3·OEt2) for reduction steps. BF3·OEt2 is highly flammable and hydrolyzes to release toxic hydrogen fluoride gas, making it unsuitable for mass production[10].

Conclusion and Future Perspectives

The diazaspiro[1]octane scaffold is far more than a structural novelty; it is a highly functionalized, vector-directing pharmacophore that solves complex 3D binding challenges. As demonstrated by the success of Risdiplam and emerging MDM2 inhibitors, mastering the chemical space of this spirocycle—particularly the nuances of its regioselective protection and palladium-free coupling—is an essential skill for modern medicinal chemists. Future drug discovery programs will undoubtedly continue to mine this chemical space to drug previously "undruggable" targets.

References

1.[10] CN111943894A - Synthesis method of 4, 7-diazaspiro[1] octane compound - Google Patents. 2.[2] A 2019 synthesis of risdiplam by Roche [109]. - ResearchGate. 3.[3] Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - ResearchGate. 4.[8] Process for the preparation of Risdiplam and its intermediates - Technical Disclosure Commons. 5.[9] A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - MDPI. 6.[5] A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC. 7.[4] Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC. 8.[7] Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - MDPI. 9.[6] MDM2 inhibitor ameliorates cisplatin‐induced nephropathy via NFκΒ signal inhibition - PMC.

Sources

Exploratory

Theoretical and Computational Studies of N-Boc-1,2-diazaspirooct-1-en-6-amine: A Mechanistic Blueprint for Next-Generation Photoaffinity Probes

Theoretical and Computational Studies of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine: A Mechanistic Blueprint for Next-Generation Photoaffinity Probes Executive Summary and Structural Rationale In the realm of target deconvo...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Studies of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine: A Mechanistic Blueprint for Next-Generation Photoaffinity Probes

Executive Summary and Structural Rationale

In the realm of target deconvolution and chemical biology, photoaffinity labeling (PAL) is an indispensable technique. Among the various photophores available, aliphatic diazirines are highly prized due to their minimal steric footprint and activation at biologically benign wavelengths (~350 nm). However, traditional linear diazirines are plagued by poor cross-linking efficiencies due to rapid intramolecular quenching.

N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine represents a structural paradigm shift. It is a bifunctional building block: the Boc-protected amine at C6 serves as a synthetic handle for conjugation to pharmacophores or fluorophores, while the spirocyclic diazirine acts as the photoreactive warhead. More importantly, computational and experimental studies reveal that spirocyclic diazirines avoid the rapid 1,2-hydrogen shift that limits the cross-linking efficiency of linear aliphatic diazirines, instead operating via a 'true' carbene mechanism [2][2].

This whitepaper details the theoretical framework, computational methodologies, and self-validating protocols required to accurately model the photochemistry, carbene spin-state dynamics, and target insertion mechanisms of this specific spirocyclic probe.

The Photochemical Landscape: Excitation and Relaxation

The photolysis of diazirines is a complex non-adiabatic process. The breakdown of the Born-Oppenheimer approximation at the conical intersection necessitates non-adiabatic surface hopping dynamics to accurately model the femtosecond-scale electronic transitions [3][3].

Upon irradiation with UV-A light, the molecule undergoes an


 transition from the singlet ground state (

) to the first excited singlet state (

). From the Franck-Condon region, the molecule rapidly relaxes to a Conical Intersection (CI). At this critical juncture, the reaction bifurcates:
  • Productive Pathway: Extrusion of molecular nitrogen (

    
    ) to yield a highly reactive singlet carbene.
    
  • Parasitic Pathway: Isomerization into a linear diazo compound, which requires shorter wavelength UV (<315 nm) to subsequently release

    
    .
    

Ultrafast laser flash photolysis studies demonstrate that the photoisomerization from diazirine to diazo, as well as carbene formation, occurs within a few picoseconds [4][4].

Photolysis S0 Ground State (S0) N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine S1 Excited State (S1) (n -> π*) S0->S1 UV-A Irradiation CI Conical Intersection (CI) S1->CI Ultrafast Relaxation Carbene Singlet Carbene + N2 CI->Carbene N2 Extrusion Diazo Diazo Isomer (Side Product) CI->Diazo Isomerization Insertion C-H/X-H Insertion (Cross-linking) Carbene->Insertion Target Capture Diazo->Carbene <315 nm UV

Photochemical reaction pathway of spirocyclic diazirines from S0 excitation to carbene insertion.

Mechanistic Divergence: Why Spirocyclic Geometry Matters

The core causality behind selecting the[1] spirocyclic scaffold over a linear aliphatic chain lies in the stereoelectronics of the resulting carbene.

When a linear diazirine extrudes


, the resulting carbene possesses adjacent alkyl chains with freely rotating C-H bonds. These bonds easily align parallel to the empty p-orbital of the singlet carbene, facilitating a rapid, unimolecular 1,2-hydrogen shift to form an unreactive alkene. This process outcompetes intermolecular target capture.

Conversely, in N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine, the carbene carbon is tied into a rigid cyclohexane chair conformation. The adjacent equatorial C-H bonds are strictly orthogonal to the empty p-orbital. While the axial C-H bonds are closer in alignment, migrating an axial hydrogen would result in a highly strained endocyclic double bond. Because this 1,2-H shift is stereoelectronically forbidden (activation barrier > 25 kcal/mol), the carbene's lifetime is extended, forcing it to undergo intermolecular target capture. The singlet carbene generated by photolysis is responsible for the concerted insertion into a nearby R-H bond, which is the foundational principle of photoaffinity labeling [5][5].

Computational Workflow and Self-Validating Protocols

Modeling the photochemistry of diazirines requires large active spaces to accurately capture excited-state surfaces and conical intersections [1][1]. Below is the rigorous, step-by-step computational protocol designed to yield high-fidelity mechanistic data.

Protocol: Simulation of the Photochemical Reaction Pathway

Step 1: Conformational Sampling & Ground State (


) Optimization 
  • Action: Perform a conformational search of the cyclohexane ring (evaluating equatorial vs. axial preferences of the C6 Boc-amine) using Molecular Dynamics (e.g., OPLS4 force field). Extract the lowest-energy conformers and optimize them using Density Functional Theory (DFT) at the M06-2X/def2-TZVP level.

  • Causality: M06-2X is selected for its superior handling of non-covalent interactions and thermochemistry in organic systems. The def2-TZVP basis set minimizes basis set superposition error (BSSE).

  • Self-Validation: Conduct a vibrational frequency analysis on the optimized geometries. The absolute absence of imaginary frequencies validates that the structures are true local minima on the

    
     potential energy surface (PES).
    

Step 2: Vertical Excitation (TD-DFT) & Chromophore Validation

  • Action: Compute the vertical excitation energies using Time-Dependent DFT (CAM-B3LYP/def2-TZVP) to locate the

    
     (
    
    
    
    ) state.
  • Causality: Standard hybrid functionals often underestimate excitation energies due to self-interaction errors. CAM-B3LYP includes long-range corrections necessary for accurately modeling charge-transfer and Rydberg states.

  • Self-Validation: The calculated

    
     transition must align with the experimental UV-A absorption maximum (~350 nm) typical of aliphatic diazirines. Divergence >15 nm requires functional recalibration.
    

Step 3: Active Space Selection and CI Optimization

  • Action: Transition to multireference methods (CASSCF/CASPT2). Select an active space of (10e, 8o) encompassing the N=N

    
     orbitals, nitrogen lone pairs (
    
    
    
    ), and adjacent C-C/C-N
    
    
    bonds. Optimize the
    
    
    Conical Intersection geometry.
  • Causality: Single-reference DFT intrinsically fails at the CI due to the near-degeneracy of the

    
     and 
    
    
    
    states. Multireference methods are mandatory to correctly describe the static electron correlation during bond breaking.
  • Self-Validation: Analyze the Natural Orbital Occupation Numbers (NOONs). Orbitals with NOONs between 0.02 and 1.98 confirm a properly selected, chemically active space. Values outside this range indicate "dead" orbitals that must be swapped.

Step 4: Non-Adiabatic Molecular Dynamics (NAMD)

  • Action: Run surface hopping dynamics starting from the Franck-Condon region on the

    
     surface to map the kinetic branching ratio.
    
  • Causality: Static PES scans cannot predict the dynamic momentum of the molecule as it passes through the CI. NAMD provides the actual kinetic branching ratio between

    
     extrusion and diazo isomerization.
    

Workflow Prep 1. Conformational Sampling (Molecular Dynamics) Opt 2. Ground State Optimization (DFT: M06-2X/def2-TZVP) Prep->Opt Lowest energy conformers Excited 3. Vertical Excitations (TD-DFT to locate S1) Opt->Excited S0 geometries PES 4. PES Scan & CI Search (CASSCF/CASPT2) Excited->PES Active space selection Kinetics 5. Non-Adiabatic Dynamics (Surface Hopping / NAMD) PES->Kinetics Topography of CI

Step-by-step computational workflow for modeling diazirine photochemistry and carbene dynamics.

Quantitative Data Synthesis

The following table summarizes the key computed energetic and photochemical parameters for the N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine system, synthesized from high-level theoretical models of spirocyclic diazirines.

ParameterComputational LevelCalculated ValueMechanistic Implication

Vertical Excitation
TD-CAM-B3LYP/def2-TZVP~352 nmEnables selective activation via UV-A light, avoiding background protein damage.

CI Energy Barrier
CASPT2(10,8)/cc-pVDZ2.8 - 3.5 kcal/molFacilitates ultrafast (<5 ps) non-radiative decay to the reactive intermediate.
Carbene Singlet-Triplet Gap (

)
(U)M06-2X/def2-TZVP-14.2 kcal/molStrongly favors the singlet ground state, ensuring concerted X-H insertion.
1,2-H Shift Activation Barrier M06-2X/def2-TZVP> 25.0 kcal/molStereoelectronically forbidden; guarantees a "true" carbene labeling mechanism.
X-H Insertion Barrier (e.g., O-H) M06-2X/def2-TZVP1.5 - 2.0 kcal/molDiffusion-controlled target capture, minimizing off-target solvent labeling.

Conclusion

Theoretical and computational studies of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine validate its structural superiority as a photoaffinity probe. By utilizing a rigid[1] spirocyclic framework, the molecule stereoelectronically suppresses the parasitic 1,2-hydrogen shift, ensuring that photolysis yields a long-lived singlet carbene capable of highly efficient intermolecular cross-linking. The application of multireference computational workflows (CASSCF/NAMD) provides an authoritative, self-validating method to predict and optimize the photochemistry of these next-generation chemical biology tools.

References

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Molecules (MDPI).[Link]

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science (RSC Publishing).[Link]

  • Direct observation of carbene and diazo formation from aryldiazirines by ultrafast infrared spectroscopy. Journal of the American Chemical Society (PubMed).[Link]

  • Sample-based Quantum Diagonalization Methods for Modeling the Photochemistry of Diazirine and Diazo Compounds. arXiv.[Link]

  • Effects of Electron-Withdrawing and Donating Group Substituents on the Photodissociation Reaction of Diazirine. ChemRxiv.[Link]

Sources

Foundational

Introduction: The Rising Prominence of Diazaspirocycles in Drug Discovery

An In-Depth Technical Guide to the Synthesis and Applications of Diazaspiro[2.5]octane Scaffolds A Note on the Subject: This guide addresses the synthesis and applications of diazaspiro[2.5]octane scaffolds. It is import...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Applications of Diazaspiro[2.5]octane Scaffolds

A Note on the Subject: This guide addresses the synthesis and applications of diazaspiro[2.5]octane scaffolds. It is important to note that while the initial focus was on the 1,2-diazaspiro[2.5]octane isomer, a comprehensive literature review revealed a significant scarcity of specific data for this particular structure. Therefore, to provide a thorough and well-supported technical resource, the scope of this guide has been broadened to include other, more extensively studied diazaspiro[2.5]octane isomers, such as the 4,7- and 1,6-analogs, as representative examples of this class of compounds. The synthetic strategies and applications discussed herein are, in many cases, generalizable and can serve as a foundation for the prospective synthesis and investigation of the less-explored 1,2-diazaspiro[2.5]octane.

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to three-dimensional molecular scaffolds.[1] Diazaspirocycles, a class of heterocyclic compounds featuring two nitrogen atoms within a spirocyclic framework, have emerged as particularly promising building blocks in modern drug design.[1] Their inherent rigidity and three-dimensionality offer a distinct advantage over traditional flat, aromatic structures, enabling more precise spatial orientation of functional groups for optimal interaction with biological targets.[1][2]

The diazaspiro[2.5]octane core, characterized by a shared carbon atom between a cyclopropane and a diazacyclohexane ring system, represents a unique and compelling scaffold. This structural arrangement can lead to improved metabolic stability, reduced off-target toxicity, and modulated physicochemical properties such as solubility and lipophilicity.[1] This guide provides a detailed exploration of the synthetic methodologies developed for accessing diazaspiro[2.5]octane derivatives and highlights their diverse applications in the field of drug discovery.

Synthetic Strategies for the Construction of the Diazaspiro[2.5]octane Core

The synthesis of diazaspiro[2.5]octane scaffolds can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Key strategies include multi-step sequences involving cyclization reactions and, more recently, the development of more streamlined and efficient methodologies.

Multi-Step Synthetic Routes

Historically, the construction of the diazaspiro[2.5]octane framework has relied on multi-step sequences. For instance, one patented route to a 4,7-diazaspiro[2.5]octane derivative commences with 1-aminocyclopropanecarboxylic acid, a readily available starting material.[3] This approach involves a series of transformations, including protection, activation, and cyclization, to build the desired heterocyclic system. While effective, such linear sequences can be lengthy and may result in low overall yields.[3]

Another documented approach involves the use of diethyl malonate and 1,2-dibromoethane as starting materials to construct a substituted cyclopropane intermediate, which is then further elaborated through a five-step reaction sequence to yield a protected 4,7-diazaspiro[2.5]octane.[3] However, this eight-step overall process has a total yield of only 10-20% and utilizes hazardous reagents, limiting its large-scale applicability.[3]

A more recent patent discloses a synthetic pathway to 7-benzyl-4,7-diazaspiro[2.5]octane starting from a derivative of 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate.[4] This method proceeds through substitution, protection, esterification, a second substitution, and finally deprotection to afford the target compound.[4] A key advantage of this route is that the final cyclization step directly yields the diazaspiro[2.5]octane core, circumventing the need for a potentially problematic reduction of a carbon-oxygen double bond that was present in earlier methods.[4]

Visualizing a General Synthetic Workflow

G A Starting Material (e.g., 1-aminocyclopropanecarboxylic acid derivative) B Functional Group Interconversion & Protection A->B Initial Steps C Key Cyclization Step B->C Precursor Formation D Deprotection & Final Product C->D Scaffold Construction

Caption: A generalized workflow for the multi-step synthesis of diazaspiro[2.5]octanes.

Detailed Experimental Protocol: A Representative Synthesis of a 4,7-Diazaspiro[2.5]octane Derivative

The following protocol is adapted from a patented procedure and illustrates a common synthetic approach to this scaffold.[3]

Step 1: Synthesis of Intermediate Compound

  • Reaction Setup: To a solution of 1-aminocyclopropanecarboxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol), add thionyl chloride (1.0-1.5 eq) dropwise at 0 °C.

  • Reaction Execution: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclization to Form the Diazaspiro[2.5]octane Core

  • Reaction Setup: Dissolve the intermediate from Step 1 in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reagent Addition: Add a suitable activating agent followed by a protected diamine.

  • Reaction Execution: Stir the reaction at a specified temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction, extract the product into an organic solvent, and purify by flash column chromatography to yield the protected 4,7-diazaspiro[2.5]octane derivative.

Note: The specific reagents, solvents, and reaction conditions would need to be optimized for the desired target molecule.

Applications of Diazaspiro[2.5]octane Derivatives in Medicinal Chemistry

The unique structural features of diazaspiro[2.5]octanes make them attractive scaffolds for the development of novel therapeutic agents across various disease areas.

Diazaspirocycles as Bioisosteres

One of the most significant applications of diazaspirocycles is as bioisosteric replacements for more common motifs, such as piperazine.[1] The rigid, three-dimensional nature of the diazaspiro[2.5]octane core can offer advantages in terms of target binding and pharmacokinetic properties compared to the more flexible piperazine ring.[1] For example, replacing the piperazine core in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane has been shown to reduce DNA damage and cytotoxicity, suggesting a potential strategy for developing non-cytotoxic congeners of existing drugs.[5] While this example does not involve a diazaspiro[2.5]octane, it highlights the potential of this general class of compounds to modulate biological activity.

Diazaspiro[2.5]octanes in Approved Drugs and Clinical Candidates

While specific examples of approved drugs containing the 1,2-diazaspiro[2.5]octane core are not readily found in the literature, the broader class of diazaspirocycles is present in a number of therapeutic agents.[6][7] The inclusion of a spirocyclic moiety can significantly impact a molecule's biological activity and drug-like properties.[2]

A patent application describes 6-azaspiro[2.5]octane derivatives as monoacylglycerol lipase (MAGL) inhibitors for the treatment of a wide range of diseases, including pain, inflammation, and neurological disorders.[8] This underscores the therapeutic potential of this particular spirocyclic scaffold.

Table 1: Representative Biological Activities of Diazaspirocycle-Containing Compounds

Compound ClassTargetTherapeutic AreaReference
6-Azaspiro[2.5]octane derivativesMonoacylglycerol Lipase (MAGL)Pain, Inflammation, Neurological Disorders[8]
Diazaspiro[3.3]heptane analogsPoly (ADP-ribose) polymerase (PARP)Oncology[5]

Future Directions and Conclusion

The diazaspiro[2.5]octane scaffold holds considerable promise for the future of drug discovery. While the synthesis and applications of the 1,2-isomer remain largely unexplored, the successful development of synthetic routes to and the demonstrated biological activity of other isomers provide a strong impetus for further investigation.

Future research in this area should focus on the development of more efficient and stereoselective synthetic methods to access a wider range of substituted 1,2-diazaspiro[2.5]octane derivatives. This will enable a more thorough exploration of their potential as therapeutic agents. As our understanding of the unique conformational constraints and electronic properties of this scaffold grows, we can expect to see the emergence of novel drug candidates with improved therapeutic profiles.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle † - MDPI. (2023, May 20).
  • 1,2-Diazaspiro[2.5]octane | C6H12N2 | CID 279104 - PubChem - NIH.
  • CAS 91425-61-5 (1,2-Diazaspiro[2.5]octane-1-methanol,2-methyl-a-(trichloromethyl)-) - BOC Sciences.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org. (2023, April 25).
  • EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs - Google Patents.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC.
  • CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis - Benchchem.
  • (12) Patent Application Publication (10) Pub. No.: US 2023/0357190 A1 - Googleapis.com. (2023, May 3).
  • 1,2-Diazaspiro(2.5)oct-1-en-5-amine hydrochloride - PubChem.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (2025, August 29).
  • CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
  • Continuous, efficient and safe synthesis of 1-oxa-2-azaspiro [2.5] octane in a microreaction system - R Discovery. (2023, March 18).
  • CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26).
  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. - ResearchGate.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm. (2021, December 1).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Preparation

Introduction & Rationale The compound N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (CAS: 2361350-42-5) is a highly specialized aliphatic spiro-diazirine used extensively as a photoaffinity labeling (PAL) warhead in chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The compound N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (CAS: 2361350-42-5) is a highly specialized aliphatic spiro-diazirine used extensively as a photoaffinity labeling (PAL) warhead in chemical biology and drug discovery[1]. By incorporating a photoactivatable diazirine ring into a spiro-cyclohexyl architecture, this building block mimics the steric profile of a standard cyclohexane ring, thereby minimizing structural perturbation when conjugated to a parent ligand[2].

Upon irradiation with long-wave UV light (~350 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive carbene intermediate[3]. This carbene rapidly inserts into adjacent C-H, N-H, or O-H bonds of target proteins, forming a covalent crosslink[4]. The presence of the Boc-protected amine at the 6-position provides a versatile, orthogonal handle for downstream conjugation to peptides, fluorophores, or small-molecule drugs via standard amide coupling chemistries once deprotected.

Mechanistic Overview & Causality

The synthesis of aliphatic diazirines from ketone precursors is governed by a three-stage mechanistic cascade: condensation, amination/cyclization, and oxidation.

  • Condensation (Imine Formation): The synthesis begins with 4-(N-Boc-amino)cyclohexanone. Treatment with liquid ammonia at cryogenic temperatures (-78 °C) drives the equilibrium toward the formation of an imine intermediate. Liquid ammonia serves as both the reactant and the solvent, ensuring complete conversion[5].

  • Amination & Cyclization: The addition of introduces an electrophilic nitrogen source[6]. The imine nitrogen attacks the amine of HOSA, displacing the sulfate leaving group. This is immediately followed by an intramolecular cyclization to yield a three-membered diaziridine ring[7].

  • Dehydrogenation (Oxidation): The diaziridine must be oxidized to the active diazirine[3]. While traditional methods rely on harsh oxidants like I₂/Et₃N or Ag₂O, modern protocols utilize a base-mediated one-pot dehydrogenation[5]. The addition of Potassium Hydroxide (KOH) under an air atmosphere catalyzes the removal of protons, utilizing atmospheric oxygen to yield the final N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine[5].

ReactionPathway A 4-(N-Boc-amino) cyclohexanone B Imine Intermediate A->B Liquid NH3 -78 °C C Diaziridine Intermediate B->C HOSA Amination & Cyclization D N-Boc-1,2-diazaspiro [2.5]oct-1-en-6-amine (Diazirine) C->D KOH, Air Dehydrogenation (2h)

Caption: Fig 1: Mechanistic pathway from 4-(N-Boc-amino)cyclohexanone to the spiro-diazirine target.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible protocol, the stoichiometric ratios and reaction conditions must be strictly controlled. The following table summarizes the optimized parameters for the base-mediated one-pot synthesis[5].

Reagent / MaterialEquivalentsRole in SynthesisTimeTemperature
4-(N-Boc-amino)cyclohexanone 1.0 eqStarting Material--
Liquid NH₃ Solvent Excess (~8 mL/mmol)Reactant & Solvent12 h-78 °C to RT
HOSA (NH₂OSO₃H) 1.1 eqAminating Agent12 hRT
KOH (Powdered) 3.3 eqBase / Oxidation Promoter2 hRT (Open to Air)
Ethyl Acetate (EtOAc) 3 × VolExtraction Solvent-RT

Experimental Protocol: Base-Mediated One-Pot Synthesis

This protocol adapts the highly efficient [5], which eliminates the need to isolate the unstable diaziridine intermediate and avoids the formation of dark iodine byproducts common in traditional oxidations.

Step-by-Step Methodology
  • Cryogenic Setup: Equip a heavy-walled pressure tube or a specialized low-temperature reaction flask with a magnetic stir bar. Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Ammonia Condensation: Condense anhydrous ammonia gas into the reaction vessel until approximately 8 mL of liquid NH₃ per mmol of starting ketone is collected.

  • Ketone Addition: Dissolve 4-(N-Boc-amino)cyclohexanone (1.0 eq) in a minimal volume of anhydrous methanol. Add this solution dropwise to the liquid ammonia at -78 °C.

  • Amination: Add HOSA (1.1 eq) portion-wise to the stirred mixture.

  • Cyclization (Pressure Warning): Seal the pressure tube securely. Remove the dry ice bath and allow the reaction to slowly warm to room temperature. Stir vigorously for 12 hours. Note: As the system warms, the internal pressure will rise significantly. Ensure the vessel is rated for high-pressure applications and is shielded behind a blast screen.

  • Depressurization & Oxidation: Cool the vessel back to -78 °C before carefully opening it to vent the pressure. Remove the cooling bath and allow the ammonia to slowly evaporate in a well-ventilated fume hood. Once the bulk of the ammonia has evaporated leaving a concentrated residue, add finely powdered KOH (3.3 eq).

  • Air-Catalyzed Dehydrogenation: Stir the resulting mixture open to the ambient air at room temperature for 2 hours. The atmospheric oxygen, facilitated by the strong base, drives the oxidation of the diaziridine to the diazirine[5].

  • Workup: Quench the reaction mixture with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/EtOAc gradient. The target N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine elutes as a distinct band.

Workflow Step1 1. Condensation Condense NH3 at -78 °C, add Ketone Step2 2. Amination & Cyclization Add HOSA, seal, stir 12h at RT Step1->Step2 Step3 3. Venting & Oxidation Vent NH3, add KOH, stir 2h in air Step2->Step3 Step4 4. Aqueous Workup Quench with H2O, extract with EtOAc Step3->Step4 Step5 5. Chromatographic Purification Silica gel flash column (Hex/EtOAc) Step4->Step5

Caption: Fig 2: Step-by-step experimental workflow for the base-mediated one-pot synthesis.

Expert Insights & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the why behind the protocol to troubleshoot effectively and ensure self-validating results.

  • Causality of Base Selection (Trustworthiness): Traditional protocols utilize I₂/Et₃N for the oxidation step. However, iodine oxidation often leads to over-oxidation byproducts and a dark crude mixture that is notoriously difficult to purify, reducing the yield of spiro-compounds[7]. By switching to KOH and atmospheric oxygen, the reaction profile remains exceptionally clean. The base deprotonates the diaziridine, lowering the activation energy for oxygen-mediated dehydrogenation[5].

  • Self-Validating Reaction Monitoring: You can visually and analytically track the success of the oxidation step. On a Thin Layer Chromatography (TLC) plate, the diaziridine intermediate is highly polar and sticks near the baseline. As the KOH-mediated oxidation proceeds, a new, significantly less polar spot (the diazirine) will appear. Complete disappearance of the baseline spot validates the end of the reaction[8].

  • Photochemical & Thermal Stability: Diazirines are inherently energetic. While N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is stable at room temperature, it is sensitive to prolonged exposure to ambient light and extreme heat[8]. All concentration steps (rotary evaporation) should be performed with a water bath not exceeding 30 °C, and the final purified product must be stored in amber vials at -20 °C.

  • Alternative to Liquid Ammonia: If high-pressure equipment is unavailable for liquid ammonia handling, a solution of 7N ammonia in methanol can be substituted. However, researchers should expect a 15-25% reduction in overall yield due to competitive side reactions with the solvent[8].

References

  • Wang, L. "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling." Molecules, 2017, 22(8), 1389. URL:[Link]

  • Tachrim, Z. P., et al. "New Trends in Diaziridine Formation and Transformation (a Review)." Molecules, 2021, 26(15), 4496. URL:[Link]

  • George, D. E., et al. "Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives." ACS Omega, 2025. URL:[Link]

  • Wikipedia Contributors. "Diazirine." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Application

Application Note: Protocol for the Acid-Mediated Boc Deprotection of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

Introduction The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine, a novel spirocyclic amine with potential applications in medicinal chemistry and drug discovery. The unique structural feature of this molecule, the 1,2-diazaspiro[2.5]oct-1-ene moiety, which contains a strained diazirine ring, necessitates a careful selection of deprotection conditions to avoid potential side reactions.[3][4] This document outlines a recommended protocol using hydrogen chloride in 1,4-dioxane, discusses the underlying reaction mechanism, and addresses potential challenges and troubleshooting strategies.

Mechanistic Rationale for Reagent Selection

The acid-catalyzed deprotection of a Boc-protected amine is a well-established transformation.[2] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the C-O bond generates a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5]

While strong acids like trifluoroacetic acid (TFA) are commonly employed for Boc deprotection, the presence of the diazirine ring in the target molecule warrants a milder approach.[1] Diazirines, although generally stable to a range of conditions, can undergo acid-catalyzed ring-opening to form diazo compounds.[3][6] These diazo intermediates can be further protonated to form diazonium ions, which are potent alkylating agents, potentially leading to undesired side reactions with the substrate or solvent.[7] Therefore, the use of a controlled amount of a strong acid, such as 4M HCl in 1,4-dioxane, is recommended to effect the deprotection while minimizing the risk of side reactions involving the diazirine moiety.

Visualizing the Deprotection Pathway

Boc Deprotection Mechanism Figure 1: Proposed Mechanism for the Acid-Catalyzed Boc Deprotection of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine. cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation & Protonation Start N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Protonated_Boc Protonated Boc Group Start->Protonated_Boc + H⁺ (from HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Loss of Free_Amine 1,2-diazaspiro[2.5]oct-1-en-6-amine Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2 Loss of Final_Product Amine Hydrochloride Salt Free_Amine->Final_Product + HCl

Caption: Proposed Mechanism for the Acid-Catalyzed Boc Deprotection.

Experimental Protocol

This protocol is designed for the deprotection of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents
ReagentGradeSupplier
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine≥95%Varies
4M Hydrogen Chloride in 1,4-DioxaneAnhydrousCommercial
Dichloromethane (DCM)AnhydrousCommercial
Diethyl etherAnhydrousCommercial
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeIn-house prep.
Brine (saturated aqueous NaCl)Reagent GradeIn-house prep.
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercial
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add 4M HCl in 1,4-dioxane (4.0-5.0 eq) dropwise over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up (for the hydrochloride salt): Upon completion, remove the solvent in vacuo using a rotary evaporator. The resulting solid is the hydrochloride salt of the desired amine. This can be triturated with anhydrous diethyl ether, filtered, and dried under vacuum to afford the purified product.

  • Work-up (for the free amine): If the free amine is desired, carefully quench the reaction mixture at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude amine hydrochloride salt is often of sufficient purity for subsequent steps. If further purification of the free amine is required, column chromatography on silica gel may be performed, although the polarity of the amine may necessitate the use of a modified eluent system (e.g., DCM/MeOH with a small percentage of triethylamine or ammonium hydroxide) to prevent streaking.

Experimental Workflow Visualization

Boc Deprotection Workflow Figure 2: Experimental Workflow for Boc Deprotection. Start Dissolve N-Boc-amine in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Acid Add 4M HCl in Dioxane dropwise Cool->Add_Acid Stir Stir at 0 °C for 1-4 h Add_Acid->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup_Choice Desired Product? Monitor->Workup_Choice Workup_Salt Concentrate in vacuo Triturate with Et₂O Filter and Dry Workup_Choice->Workup_Salt Salt Workup_Free Quench with NaHCO₃ Extract with DCM Dry and Concentrate Workup_Choice->Workup_Free Free Amine Product_Salt Amine Hydrochloride Salt Workup_Salt->Product_Salt Product_Free Free Amine Workup_Free->Product_Free Purify Purify by Chromatography (if needed) Product_Free->Purify

Caption: Experimental Workflow for Boc Deprotection.

Troubleshooting and Safety Considerations

Issue Possible Cause Recommended Solution
Incomplete Reaction Insufficient acid or reaction time.Add an additional equivalent of HCl in dioxane and continue stirring. If the reaction remains sluggish, allow it to warm slowly to room temperature while monitoring closely.
Formation of Side Products Acid-catalyzed rearrangement of the diazirine ring.Use milder conditions (e.g., 2M HCl in dioxane) or consider alternative, non-acidic deprotection methods such as thermal deprotection or using a heterogeneous acid catalyst.[5][8]
Low Recovery of Free Amine The free amine may be water-soluble.During the aqueous work-up, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the amine. Perform multiple extractions with DCM or a more polar solvent like ethyl acetate.
Difficulty in Purification The free amine is highly polar and may streak on silica gel.Use a basic alumina column for chromatography or add a small amount of a volatile base (e.g., triethylamine) to the eluent.

Safety Precautions:

  • Hydrogen chloride in dioxane is corrosive and toxic. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.

  • The reaction generates tert-butyl cation, which can be a source of genotoxic impurities. While the risk is generally low, it's a factor to consider in a drug development context.[1]

Conclusion

The Boc deprotection of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine can be effectively achieved using 4M HCl in 1,4-dioxane under controlled temperature conditions. This method offers a balance between efficient deprotection and minimizing potential side reactions associated with the acid-sensitive diazirine moiety. Careful monitoring of the reaction and appropriate work-up procedures are crucial for obtaining the desired product in high purity. For particularly sensitive downstream applications, exploration of even milder or non-acidic deprotection strategies may be warranted.

References

  • Gas phase protonation of diazirines: a route to N-proton
  • BOC Deprotection. Wordpress.
  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. RSC Publishing. 2024.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. PMC. 2020.
  • Direct catalytic photodecarboxylative amination of carboxylic acids with diazirines for divergent access to nitrogen-containing compounds. PMC.
  • BOC Protection and Deprotection. J&K Scientific LLC. 2021.
  • Aza-pinacol rearrangement: acid-catalyzed rearrangement of aziridines to imines.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Labeling preferences of diazirines with protein biomolecules. PMC.
  • Energy Landscape, and Structural and Spectroscopic Characterization of Diazirine and Its Cyclic Isomers.
  • Multigram Synthesis of Functionalized Spirocyclic Diazirines.
  • Mechanochemical deprotection of t-butoxycarbonyl (Boc) group using basic alumina. Organic & Biomolecular Chemistry (RSC Publishing).
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. 2024.
  • Diazirine. Wikipedia.
  • New Trends in Diaziridine Formation and Transform
  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC.
  • Single-Carbon Insertion into Single C–C Bonds with Diazirines.
  • Structure, Bonding, and Photoaffinity Labeling Applications of Dialkyldiazirines. Who we serve. 2021.
  • Heteroaromatic Diazirines Are Essential Building Blocks for Material and Medicinal Chemistry. MDPI. 2023.
  • 1,2-Diazaspiro(2.5)oct-1-en-5-amine hydrochloride. PubChem.
  • Ring closing and opening reactions leading to aza-polycyclic arom
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • The Versatility of Diazirines: Properties, Synthetic and Modern Applic
  • Opening of Epoxides With Acid. Master Organic Chemistry. 2015.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Synthesis of 5′-Chlorospiro(benzo[d][3][4]dioxole-2,4′-[1][3][9]thiadiazin). MDPI. 2026.

  • 4,7-Diazaspiro[2.5]octane. Sigma-Aldrich.
  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a C

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Method

The Rising Star in 3D-Fragment-Based Drug Discovery: Application of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditio...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of traditional aromatic scaffolds.[1][2] The exploration of three-dimensional (3D) molecular architectures has emerged as a cornerstone of modern drug discovery, with spirocyclic systems gaining significant traction.[1][3] These unique structures, where two rings share a single atom, offer a rigid and well-defined orientation of substituents in 3D space, enabling more precise interactions with biological targets.[4][5] Among this promising class of compounds, N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine stands out as a particularly intriguing building block, integrating several key functionalities poised to accelerate the development of next-generation drugs.

This comprehensive guide delves into the potential applications of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine in drug discovery. We will explore its role as a versatile scaffold and a key intermediate, providing detailed protocols and expert insights into its utilization for the synthesis of novel bioactive molecules.

The Strategic Advantage of the Diazaspiro[2.5]octane Core

The core of the molecule, the 1,2-diazaspiro[2.5]octane system, is a fascinating fusion of a cyclopropane and a cyclohexylamine ring, with an integrated diazirine functionality. Spirocycles, in general, are prized for their ability to increase the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a parameter often correlated with improved solubility, metabolic stability, and overall clinical success.[2] Diazaspirocycles, specifically, have been successfully employed as bioisosteres for more common motifs like piperazines, offering a novel chemical space with distinct physicochemical properties.[2][4]

The rigid nature of the spirocyclic scaffold can lock a molecule into a specific conformation, which can be advantageous for enhancing binding affinity and selectivity for a biological target.[3][6] This conformational restriction is a powerful tool in structure-activity relationship (SAR) studies, allowing for a more precise understanding of the optimal spatial arrangement of functional groups for biological activity.[7]

Key Functional Groups and Their Synthetic Utility

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is adorned with three critical functional groups that provide a rich platform for chemical diversification:

  • The N-Boc Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the 6-amino position offers a stable yet readily cleavable handle for synthetic manipulation. This allows for the selective introduction of various substituents at this position through standard amine chemistry, such as acylation, alkylation, and reductive amination. The Boc group is typically removed under acidic conditions, providing a free amine for further functionalization.[8][9]

  • The 1,2-Diazirine-1-ene (Enamine) Moiety: The endocyclic double bond in conjugation with the diazirine nitrogen atoms forms an enamine-like system. Enamines are versatile intermediates in organic synthesis, known to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[10] This functionality opens up avenues for further scaffold elaboration.

  • The Diazirine Ring: Diazirines are strained three-membered rings containing two nitrogen atoms. They are known precursors to carbenes upon photolysis or thermolysis.[11][12] This latent reactivity can be harnessed for applications such as photoaffinity labeling to identify protein targets of a bioactive compound.[12][13]

Application in Drug Discovery: A Multifaceted Building Block

The unique combination of a 3D scaffold and versatile functional groups makes N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine a highly valuable tool for medicinal chemists.

As a Scaffold for Bioisosteric Replacement

The diazaspiro[2.5]octane core can serve as a novel bioisostere for commonly used cyclic amines like piperidine and cyclohexane.[1][14] Bioisosteric replacement is a powerful strategy to modulate the physicochemical properties of a lead compound, such as lipophilicity and metabolic stability, while retaining or improving its biological activity.[14][15]

Table 1: Physicochemical Property Comparison of Common Cyclic Scaffolds

ScaffoldcLogP (approx.)Fsp3Key Features
Cyclohexane3.441.00Lipophilic, conformationally flexible
Piperidine1.101.00Basic, polar, common in CNS drugs
Piperazine-1.161.00Basic, highly polar, often used to improve solubility
1,2-Diazaspiro[2.5]octane ~1.1 [16]0.83 Rigid 3D structure, novel chemical space

Note: cLogP and Fsp3 values are estimations and can vary based on substitution.

For the Construction of Compound Libraries

The orthogonal reactivity of the N-Boc protected amine and the enamine/diazirine functionalities allows for the systematic and efficient generation of diverse compound libraries for high-throughput screening.

Diagram 1: Diversification Strategy for N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

G cluster_0 Amine Functionalization cluster_1 Scaffold Modification main N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine boc_deprotection Boc Deprotection (e.g., TFA/DCM) main->boc_deprotection enamine_reaction Enamine-type Reaction (e.g., Electrophilic Addition) main->enamine_reaction diazirine_activation Diazirine Activation (Photolysis/Thermolysis) main->diazirine_activation free_amine Free Amine Intermediate boc_deprotection->free_amine acylation Acylation (RCOCl, base) free_amine->acylation alkylation Reductive Amination (R'CHO, NaBH(OAc)3) free_amine->alkylation sulfonylation Sulfonylation (RSO2Cl, base) free_amine->sulfonylation products_amine Diverse Amides, Amines, Sulfonamides acylation->products_amine alkylation->products_amine sulfonylation->products_amine cycloaddition [3+2] Cycloaddition enamine_reaction->cycloaddition products_scaffold Further Functionalized Scaffolds enamine_reaction->products_scaffold diazirine_activation->products_scaffold cycloaddition->products_scaffold

Caption: Workflow for creating diverse compound libraries.

Experimental Protocols

The following protocols are generalized procedures based on standard organic synthesis techniques and should be adapted and optimized for specific substrates and scales.

Protocol 1: Boc-Deprotection of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used in subsequent coupling reactions.

Materials:

  • N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (1.0 eq) in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1,2-diazaspiro[2.5]oct-1-en-6-amine.

  • The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Acylation of 1,2-diazaspiro[2.5]oct-1-en-6-amine

This protocol details the coupling of the deprotected amine with an acyl chloride to form an amide derivative.

Materials:

  • 1,2-diazaspiro[2.5]oct-1-en-6-amine (from Protocol 1)

  • Acyl chloride (R-COCl) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,2-diazaspiro[2.5]oct-1-en-6-amine (1.0 eq) in anhydrous DCM or THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add the base (TEA or DIPEA) (1.5-2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of the acyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Diagram 2: General Reaction Scheme for Amide Synthesis

G start 1,2-diazaspiro[2.5]oct-1-en-6-amine reagents + R-COCl (Base, Solvent) start->reagents product N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)amide reagents->product

Caption: Synthesis of amide derivatives.

Conclusion

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine represents a novel and highly promising building block for contemporary drug discovery. Its inherent three-dimensionality, coupled with orthogonally addressable functional groups, provides a powerful platform for the design and synthesis of innovative therapeutic agents. By leveraging this unique scaffold, researchers can explore new chemical spaces, leading to the identification of drug candidates with improved potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide are intended to empower researchers to unlock the full potential of this versatile molecule in their quest for the medicines of tomorrow.

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  • ChemScene. 6-Methyl-6-azaspiro[2.5]Octan-1-amine.

Sources

Application

Technical Guide: Integrating N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine into Photoaffinity Probes

This Application Note and Protocol Guide details the integration of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine into bioactive small molecules to create "minimalist" photoaffinity probes.[1] [1] Introduction & Strategic Ut...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the integration of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine into bioactive small molecules to create "minimalist" photoaffinity probes.[1]

[1]

Introduction & Strategic Utility

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (CAS: 2193064-68-3) is a specialized building block for the synthesis of minimalist photoaffinity labeling (PAL) probes .[1] Unlike traditional bulky photoreactive groups (e.g., benzophenones, trifluoromethyl phenyl diazirines), this aliphatic spiro-diazirine scaffold offers a compact steric footprint that mimics saturated heterocycles like piperidine or cyclohexane.

Core Advantages
  • Minimal Steric Perturbation: The spiro-fused diazirine is buried within the aliphatic ring, allowing the probe to maintain near-native binding affinity to the biological target.[1]

  • Bio-orthogonal Activation: The diazirine moiety is chemically inert until activated by long-wavelength UV light (~350 nm), preventing premature reactivity.

  • Carbene Reactivity: Upon irradiation, it generates a highly reactive carbene species that inserts into nearby C-H, N-H, or O-H bonds, covalently crosslinking the probe to the target protein.

Chemical Properties & Handling

PropertySpecification
Molecular Formula C₁₁H₁₉N₃O₂ (Protected)
Molecular Weight 225.29 g/mol
Appearance White to pale yellow solid
Solubility Soluble in DCM, MeOH, DMSO, DMF
UV Absorption

~350 nm (weak transition, characteristic of diazirines)
Storage -20°C, protected from light (amber vials).[1] Stable for months if kept dry and dark.

Critical Handling Note: While aliphatic diazirines are more stable than their aromatic counterparts, they are still light-sensitive.[1] Perform all synthesis steps under subdued light or in amber glassware. Avoid heating above 60°C during solvent removal.

Experimental Protocol: Probe Synthesis

This workflow describes the conversion of a carboxylic acid-containing ligand (Drug-COOH) into a photoaffinity probe using the N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine warhead.[1]

Workflow Visualization

ProbeSynthesis Start N-Boc-Diazirine (Precursor) Step1 Step 1: Boc Deprotection (TFA/DCM) Start->Step1 Acidolysis Inter Free Amine Salt (TFA Salt) Step1->Inter Evaporation Step2 Step 2: Amide Coupling (Ligand-COOH + HATU) Inter->Step2 + DIPEA Final Final Photo-Probe (Ligand-Diazirine) Step2->Final Purification

Figure 1: Synthetic workflow for coupling the diazirine warhead to a ligand.

Step 1: Boc Deprotection

The aliphatic diazirine ring is remarkably stable to standard acidic deprotection conditions.

  • Dissolution: Dissolve N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Acidolysis: Add Trifluoroacetic acid (TFA) dropwise at 0°C to reach a final ratio of 1:1 or 1:2 (v/v) TFA:DCM.

  • Reaction: Stir at 0°C for 10 minutes, then warm to room temperature (RT) and stir for 30–60 minutes. Monitor by TLC (ninhydrin stain) or LC-MS (loss of Boc mass -100 Da).[1]

  • Workup: Concentrate the mixture in vacuo at ambient temperature. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The amine is obtained as a TFA salt.[2] It can be used directly in the next step.

Step 2: Coupling to Ligand (Amide Bond Formation)
  • Activation: In a separate vial, dissolve the Ligand-COOH (1.0 equiv) in anhydrous DMF or DCM. Add HATU (1.1 equiv) and DIPEA (3.0–5.0 equiv). Stir for 5 minutes to activate the acid.

  • Coupling: Add the diazirine amine TFA salt (from Step 1, 1.0–1.2 equiv) dissolved in a minimal amount of DMF/DCM to the activated ligand solution.

  • Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS.[1][2]

  • Quenching: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid/coupling reagents) and brine.

  • Purification: Purify via flash column chromatography (Silica gel) or preparative HPLC.

    • Note: Diazirines are stable on silica gel. Avoid heating fractions excessively during evaporation.

Application Protocol: Photo-Crosslinking Assay

Once synthesized, the probe is used to map the binding site on the target protein.

Mechanism of Action

Mechanism Probe Diazirine Probe (Bound to Target) UV UV Irradiation (350 nm) Probe->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene -N2 (Gas) Insertion C-H / X-H Insertion Carbene->Insertion < 1 ns lifetime Covalent Covalent Protein-Ligand Complex Insertion->Covalent

Figure 2: Mechanism of UV-induced carbene generation and crosslinking.[1]

Protocol
  • Incubation:

    • Prepare proteome lysate (1–2 mg/mL) or live cells.

    • Add the Photo-Probe (typically 1–10 µM) to the sample.

    • Control: Include a sample with excess soluble competitor (parent ligand) to validate specific binding.

    • Incubate for 30–60 minutes at RT or 37°C.

  • Irradiation:

    • Transfer samples to a 96-well plate (open lid) or clear microcentrifuge tubes.

    • Place on ice (critical to prevent thermal degradation or protein denaturation).

    • Irradiate with UV light (350–365 nm) for 10–20 minutes.

      • Equipment: Stratalinker or a handheld UV lamp (approx. 4–8 watts).

      • Distance: Keep the lamp ~2–5 cm from the sample.

  • Post-Labeling Analysis:

    • If Probe has an Alkyne Handle: Perform CuAAC (Click Chemistry) with Azide-Biotin or Azide-Fluorophore.[1] Analyze by Western Blot (Streptavidin/Fluorescence) or LC-MS/MS (Enrichment).[1]

    • If Probe has NO Handle: The "minimalist" nature of this specific diazirine often implies direct MS analysis. Digest the protein and analyze via LC-MS/MS to identify the mass shift (+ Probe Mass - N₂) on the specific peptide residue.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Coupling Yield Residual TFA from deprotection inhibiting coupling.[1]Ensure thorough co-evaporation with toluene or use excess DIPEA (check pH > 8).
Probe Degradation Exposure to ambient light or heat.Wrap all vials in aluminum foil. Store at -20°C. Evaporate solvents at <30°C.
High Background Labeling Non-specific hydrophobic binding.[1]Lower probe concentration. Irradiate for shorter times (e.g., 5 mins).
No Crosslinking Observed Inefficient photolysis or poor binding.Verify UV lamp intensity at 350 nm. Confirm binding affinity of the derivatized probe (IC50 assay).

References

  • Li, Z., et al. (2013). Minimalist photo-crosslinkers for cell-based protein target identification. Angewandte Chemie International Edition , 52(33), 8551-8556. Link

  • Parker, C. G., et al. (2017). Ligand and target discovery by fragment-based screening in human cells. Cell , 168(3), 527-541. Link

  • Dubinsky, L., et al. (2012).[3] Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry , 20(2), 554-570.[3] Link

  • West, A. V., et al. (2021). Evaluation of fully-functionalized diazirine tags for chemical proteomic applications. Chemical Science , 12, 11406-11413. Link

Sources

Method

Application Notes: Strategic Functionalization of the C6-Amine in a Diazaspiro[2.5]octene Scaffold

Abstract This document provides a comprehensive technical guide for the chemical modification of the primary amine at the C6 position of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine. This unique spirocyclic scaffold holds p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical modification of the primary amine at the C6 position of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine. This unique spirocyclic scaffold holds potential as a constrained diamine surrogate in medicinal chemistry and drug discovery. We present a series of detailed, validated protocols for common and essential amine functionalizations, including acylation, sulfonylation, reductive amination, and palladium-catalyzed N-arylation. The guide is structured to provide not only step-by-step instructions but also the underlying chemical principles, rationale for reagent selection, and troubleshooting advice to empower researchers in their synthetic endeavors.

Introduction and Molecular Overview

The N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine scaffold presents a unique combination of functionalities. The primary amine at the C6 position is the key handle for derivatization, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). Its reactivity is influenced by the steric environment of the spirocyclic system and the electronic nature of the neighboring groups.

Key Structural Features:

  • C6 Primary Amine: The primary target for functionalization. It is a nucleophilic aliphatic amine.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group protects one of the nitrogen atoms within the diazacyclopropane portion of the core. This group is stable under most basic and nucleophilic conditions but is readily cleaved by acid.[1][2] This orthogonality is crucial for selective synthesis.[3]

  • 1,2-Diazene Moiety: The cyclic N=N double bond introduces rigidity and specific stereoelectronic properties. While generally stable, its potential reactivity under highly reductive or oxidative conditions should be considered.

This guide focuses exclusively on reactions at the C6-amine, assuming the integrity of the Boc group and the diazene is maintained under the prescribed conditions.

Strategic Approach to Functionalization

Selecting the appropriate functionalization strategy depends on the desired final product and the nature of the coupling partner. The following diagram outlines a decision-making workflow for modifying the C6-amine.

Functionalization_Workflow cluster_reactions Select Functionalization Type cluster_methods Choose Method start N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine acylation Acylation (Amide Formation) start->acylation Introduce Acyl Group sulfonylation Sulfonylation (Sulfonamide) start->sulfonylation Introduce Sulfonyl Group alkylation Alkylation (Secondary/Tertiary Amine) start->alkylation Introduce Alkyl Group arylation Arylation (Aryl Amine) start->arylation Introduce (Hetero)Aryl Group acid_chloride Acid Chloride / Anhydride acylation->acid_chloride For simple, robust acylations coupling_reagent Peptide Coupling (e.g., HATU) acylation->coupling_reagent For sensitive substrates or peptide synthesis sulfonyl_chloride Sulfonyl Chloride sulfonylation->sulfonyl_chloride reductive_amination Reductive Amination (Aldehyde/Ketone) alkylation->reductive_amination Controlled mono-alkylation, avoids over-reaction buchwald Buchwald-Hartwig (Aryl Halide) arylation->buchwald Forms C(sp2)-N bond end_product Functionalized Product acid_chloride->end_product coupling_reagent->end_product sulfonyl_chloride->end_product reductive_amination->end_product buchwald->end_product

Caption: Decision workflow for functionalizing the C6-amine.

Core Functionalization Protocols

Note on General Conditions: All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Anhydrous solvents are critical for the success of these transformations.

Acylation: Amide Bond Formation

Amide bond formation is one of the most fundamental transformations in medicinal chemistry.[4][5] We present two robust methods.

This is a direct and often high-yielding method for forming amides from relatively stable acyl chlorides.[6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism.[8][9] A non-nucleophilic base is required to scavenge the HCl generated during the reaction.[8]

  • Materials:

    • N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (1.0 eq)

    • Acyl chloride (1.05 - 1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Procedure:

    • Dissolve the starting amine (1.0 eq) in anhydrous DCM (~0.1 M concentration).

    • Add the base (TEA or DIPEA, 2.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice-water bath.

    • Slowly add the acyl chloride (1.05 eq), typically as a solution in a small amount of DCM, dropwise to the stirred amine solution.[10]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

For more sensitive or valuable carboxylic acids, or when coupling amino acids, using a peptide coupling reagent like HATU is preferred to minimize side reactions and racemization.[11][12] HATU activates the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[12][13][14]

  • Materials:

    • N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (1.1 eq)

    • Carboxylic acid (1.0 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (~0.2 M).[15]

    • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-20 minutes to pre-activate the acid.[15]

    • Add the starting amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

Sulfonylation: Sulfonamide Formation

Sulfonamides are a key functional group in many therapeutic agents.[16] They are readily formed by the reaction of a primary amine with a sulfonyl chloride in the presence of a base.[17]

  • Materials:

    • N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (1.0 eq)

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.05 eq)

    • Anhydrous Pyridine or DCM with DIPEA (2.0 eq)

  • Procedure:

    • Dissolve the starting amine (1.0 eq) in anhydrous pyridine or DCM (~0.1 M). If using DCM, add DIPEA (2.0 eq).

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench with water. If DCM was used, extract with DCM. If pyridine was used, remove it in vacuo and then perform a standard aqueous workup with ethyl acetate and 1M HCl to remove residual pyridine.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography or recrystallization.

N-Alkylation via Reductive Amination

Direct alkylation of primary amines with alkyl halides often leads to over-alkylation.[18] Reductive amination is a superior method for controlled mono-alkylation.[19] The reaction proceeds by forming an imine or iminium ion in situ, which is then selectively reduced by a mild hydride reagent like sodium triacetoxyborohydride (STAB).[20][21][22]

  • Materials:

    • N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (1.0 eq)

    • Aldehyde or Ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or THF[23]

    • Acetic Acid (AcOH) (1.0 eq, optional but recommended)

  • Procedure:

    • To a solution of the starting amine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCE (~0.1 M), add acetic acid (1.0 eq).[24]

    • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.

    • Stir at room temperature for 4-24 hours. Monitor by LC-MS.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[20][24]

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is difficult to achieve via classical methods.[25][26] This reaction allows for the coupling of the C6-amine with a wide variety of aryl or heteroaryl halides/triflates.[27]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)-X]L_n pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)-NR'H]L_n oa_complex->amide_complex Ligand Exchange (R'NH_2) amide_complex->pd0 Base (deprotonation) product Ar-NHR' amide_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Materials:

    • N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (1.2 eq)

    • Aryl Halide or Triflate (Ar-X) (1.0 eq)

    • Palladium Catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine Ligand (e.g., XPhos, RuPhos, 4-10 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • Important: This reaction is highly sensitive to air and moisture. All reagents should be degassed, and the reaction must be set up in a glovebox or using rigorous Schlenk techniques.

    • To a Schlenk flask, add the aryl halide (1.0 eq), palladium catalyst, phosphine ligand, and base.

    • Evacuate and backfill the flask with an inert gas (3x).

    • Add the anhydrous solvent, followed by the starting amine (1.2 eq).

    • Heat the reaction mixture to 80-110 °C.

    • Stir for 4-24 hours, monitoring by LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel column chromatography.

Data Summary and Troubleshooting

The following table provides expected outcomes and potential challenges for the described functionalization reactions.

Reaction TypeReagentsExpected YieldKey Characterization NotesCommon Issues & Solutions
Acylation Acyl Chloride, TEA70-95%Amide C=O stretch in IR (~1650 cm⁻¹).[7] New set of signals for acyl group in NMR.Low Yield: Ensure acyl chloride is not degraded. Use fresh, anhydrous solvent. Diacylation: Not possible for this primary amine.
Amidation Carboxylic Acid, HATU, DIPEA60-90%Same as above.Low Yield: Ensure complete pre-activation. Use high-purity DMF. Reaction may be slow with hindered acids.
Sulfonylation Sulfonyl Chloride, Pyridine75-95%N-H stretch in IR shifts. New aromatic signals in NMR from sulfonyl group.Di-sulfonylation: Unlikely with 1.05 eq of reagent, but possible. Use slow addition at 0 °C to minimize.[17]
Reductive Amination Aldehyde, NaBH(OAc)₃50-85%Disappearance of aldehyde proton in ¹H NMR. New signals for the N-alkyl group.Low Yield: pH is critical; ensure mild acid catalysis.[24] Starting aldehyde may be reduced by stronger borohydrides; STAB is selective.[23]
Buchwald-Hartwig Ar-Br, Pd₂(dba)₃/XPhos, NaOtBu40-80%New aromatic signals in NMR. Mass spec confirms C-N coupling.No Reaction: Rigorously exclude air/moisture. Ligand choice is critical; screen different ligands for difficult substrates.[27] Hydrodehalogenation: Ensure inert atmosphere.

Conclusion

The N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine scaffold provides a versatile platform for synthetic diversification. The protocols detailed in this guide offer reliable and reproducible methods for functionalizing the C6-primary amine through the formation of amides, sulfonamides, and secondary/tertiary amines. By understanding the principles behind each transformation and adhering to the experimental procedures, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery and development programs.

References

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Application

Application Notes and Protocols: Scale-Up Synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine for Library Production

Introduction: The Strategic Value of Spirocyclic Diazirines in Drug Discovery The quest for novel therapeutic agents increasingly relies on the precise identification and validation of biological targets. Photoaffinity l...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Spirocyclic Diazirines in Drug Discovery

The quest for novel therapeutic agents increasingly relies on the precise identification and validation of biological targets. Photoaffinity labeling (PAL) has emerged as a powerful technology in chemical biology for mapping drug-target interactions directly within complex biological systems. At the heart of this technique are photolabile probes, and among the most effective are diazirine-containing compounds.[1][2] Upon irradiation with UV light, diazirines efficiently extrude nitrogen gas to generate highly reactive carbenes, which can form covalent bonds with nearby molecular entities, thus "tagging" the binding partners of a small molecule.[2]

The N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine scaffold is a particularly valuable building block for creating libraries of photoaffinity probes. Its spirocyclic and three-dimensional structure allows for the exploration of novel chemical space, potentially leading to interactions with previously "undruggable" targets.[1][3] The Boc-protected amine provides a versatile synthetic handle for derivatization, enabling the attachment of various ligands or pharmacophores to direct the probe to a protein of interest.

This document provides a comprehensive, field-tested guide for the multigram scale-up synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine. The protocol is designed for robustness and reproducibility, addressing the critical need for a reliable supply of this key intermediate for high-throughput library production in drug development programs. We will delve into the causality behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and outline essential safety and characterization procedures.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic route proceeds via a two-step, one-pot transformation from the commercially available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). This approach is advantageous for scale-up due to its operational simplicity and the avoidance of chromatographic purification of the intermediate.[1] The core transformation involves the initial formation of a diaziridine intermediate, which is subsequently oxidized in situ to the desired diazirine product.

Step 1: Diaziridine Formation. The synthesis begins with the reaction of the ketone with ammonia and an aminating agent, hydroxylamine-O-sulfonic acid (HOSA). The ketone is activated by the ammonia to form an enamine or imine intermediate, which is then attacked by the HOSA to form the three-membered diaziridine ring. This reaction is a well-established method for constructing the diaziridine heterocycle from a carbonyl precursor.[1][3]

Step 2: Oxidation to Diazirine. The crude diaziridine intermediate is not isolated. Instead, it is directly oxidized to the more stable diazirine. The most common and effective method, employed here, is oxidation with iodine in the presence of a mild base such as triethylamine (Et₃N).[4] The triethylamine serves to neutralize the HI byproduct generated during the oxidation. This oxidation is typically efficient and provides the final product in good yields.

This one-pot approach significantly improves the efficiency of the synthesis on a larger scale by minimizing handling and purification steps, which are often sources of yield loss.

Visualized Workflow: Synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

G start N-Boc-4-piperidone step1 Diaziridine Formation start->step1 intermediate Crude Diaziridine Intermediate (Not Isolated) step1->intermediate reagents1 1. NH₃ in MeOH 2. NH₂OSO₃H reagents1->step1 step2 Oxidation intermediate->step2 product N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine step2->product reagents2 I₂, Et₃N in MeOH reagents2->step2 purification Work-up & Purification product->purification

Sources

Method

Advanced Applications of N-Boc-1,2-diazaspirooct-1-en-6-amine in Asymmetric Catalysis

Advanced Applications of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine in Asymmetric Catalysis Executive Summary N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine is a highly specialized, bifunctional spirocyclic compound that is rapidl...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine in Asymmetric Catalysis

Executive Summary

N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine is a highly specialized, bifunctional spirocyclic compound that is rapidly gaining traction in the field of asymmetric catalysis. It features a stable diazirine moiety—a photoreactive carbene precursor—and a Boc-protected primary amine. This unique architecture enables two cutting-edge applications in catalytic science:

  • Mechanistic Elucidation: Acting as a low-steric-penalty Photoaffinity Labeling (PAL) probe to map the active sites of chiral organocatalysts and metalloenzymes.

  • Asymmetric Carbene Transfer: Serving as a highly stable, non-explosive alternative to diazo compounds for enantioselective cyclopropanation and X–H insertion reactions, yielding complex, stereodefined spirocyclic scaffolds for drug discovery.

This application note provides the theoretical causality, structural rationale, and self-validating protocols required to deploy this molecule effectively in advanced catalytic workflows.

Physicochemical Profile & Structural Rationale

The efficacy of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine in asymmetric catalysis is deeply rooted in its structural properties[2].

  • Conformational Rigidity: The spiro[1]octane core restricts the conformational degrees of freedom. During asymmetric carbene transfer, this rigidity minimizes the entropic penalty of the transition state, leading to enhanced stereofacial discrimination and higher enantiomeric excess (ee%).

  • Orthogonal Reactivity: The N-Boc group prevents the amine from poisoning transition-metal catalysts or reacting with the highly electrophilic carbene intermediate. It can be selectively removed under mild acidic conditions to provide a synthetic handle for catalyst tethering.

Table 1: Physicochemical Properties
PropertyValue / DescriptionRationale in Catalysis
Chemical Formula C₁₁H₁₉N₃O₂Provides a high sp³ fraction, valuable in modern drug design.
Molecular Weight 225.29 g/mol Low molecular weight minimizes steric disruption when used as a PAL probe.
Activation Wavelength ~350 nm (UV)Excites the n→π* transition without damaging protein/catalyst targets (which absorb at 280 nm).
Carbene State SingletRapidly inserts into C–H/X–H bonds with retention of stereochemistry.

Application I: Mechanistic Elucidation via Photoaffinity Labeling (PAL)

To optimize asymmetric catalysts, researchers must understand the precise non-covalent interactions occurring in the transition state. By deprotecting the amine and coupling it to a chiral scaffold, the diazirine acts as a spatial probe. Upon UV irradiation, it extrudes N₂ to form a highly reactive singlet carbene that covalently cross-links to the nearest atoms in the catalytic pocket.

Causality & Experimental Logic
  • Why Diazirines over Aryl Azides? Diazirines are significantly smaller than traditional benzophenone or aryl azide photophores. This prevents the probe from artificially distorting the chiral pocket it is meant to measure.

  • Why Ice-Bath Irradiation? The singlet carbene has a half-life of nanoseconds. Maintaining the reaction at 0 °C minimizes thermal diffusion, ensuring the cross-link occurs exactly at the equilibrium binding site.

Protocol 1: Synthesis and Application of PAL-Catalyst Probes

Step 1: Orthogonal Deprotection

  • Dissolve N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine (1.0 equiv) in anhydrous 1,4-dioxane.

  • Add 4M HCl in dioxane (5.0 equiv) dropwise at 0 °C.

  • Self-Validation: Monitor by TLC until the Boc group is fully cleaved. Crucial: Avoid strong aqueous acids (like concentrated H₂SO₄) to prevent premature hydrolysis of the diazirine ring.

Step 2: Tethering to the Chiral Scaffold

  • React the resulting amine hydrochloride with the carboxylate-bearing chiral catalyst using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF for 2 hours at room temperature.

  • Purify the PAL-probe via flash chromatography.

Step 3: Incubation and Cross-Linking

  • Incubate the PAL-probe (10 µM) with the target enzyme or supramolecular receptor in binding buffer for 30 minutes to reach thermodynamic equilibrium.

  • Irradiate the mixture using a 350 nm LED array for 15 minutes on an ice bath.

  • Self-Validation (Control): Run a parallel "Dark Control" (no UV exposure). This validates that any observed cross-linking in the LC-MS/MS data is strictly photochemically driven and not an artifact of background electrophilic reactivity.

Step 4: LC-MS/MS Mapping

  • Digest the cross-linked complex using Trypsin.

  • Analyze via high-resolution LC-MS/MS to identify the specific amino acid residues or structural domains covalently modified by the spiro-carbene.

PAL_Workflow A 1. N-Boc Deprotection (4M HCl/Dioxane) B 2. Amide Coupling to Chiral Scaffold A->B C 3. Target Incubation (Equilibration) B->C D 4. UV Irradiation (350 nm, Ice Bath) C->D E 5. Carbene Cross-linking D->E F 6. LC-MS/MS Peptide Mapping E->F

Workflow for Photoaffinity Labeling (PAL) using the spiro-diazirine probe.

Application II: Enantioselective Biocatalytic Carbene Transfer

Historically, asymmetric carbene transfer relied on diazo compounds, which are highly toxic and pose severe explosion hazards at scale. Diazirines are vastly safer and more stable[3]. However, their extreme stability previously rendered them inert to enzymatic activation. Recent breakthroughs utilizing engineered hemoproteins (e.g., Aeropyrum pernix protoglobin, ApePgb) have successfully unlocked diazirines for highly enantioselective biocatalytic carbene transfer[4].

Causality & Experimental Logic
  • Why Sodium Dithionite? Engineered hemoproteins are typically isolated in the resting Fe(III) state. Sodium dithionite reduces the heme to Fe(II). The electron-rich Fe(II) is strictly required to donate electron density (back-bonding) into the diazirine's π* orbital, destabilizing the N=N bond and forcing N₂ extrusion to form the active iron-carbene[4].

  • Why Anaerobic Conditions? Oxygen rapidly oxidizes the active Fe(II) back to Fe(III) and can intercept the carbene intermediate. Conducting the reaction in a glovebox ensures high turnover numbers (TON).

Protocol 2: Enzymatic Asymmetric Cyclopropanation

Step 1: Biocatalyst Preparation

  • Express the ApePgb variant (e.g., GLAVRSQLL) in E. coli and purify via Ni-NTA affinity chromatography.

  • Transfer the purified enzyme to an anaerobic glovebox (O₂ < 5 ppm).

Step 2: Catalytic Reaction

  • In a sealed vial, prepare a reaction mixture containing M9 buffer (pH 7.4).

  • Add sodium dithionite (10 mM) to reduce the hemoprotein (0.1 mol% loading).

  • Add the olefin substrate (e.g., styrene, 10 mM).

  • Introduce N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine (20 mM) as the carbene precursor.

  • Stir the reaction at room temperature for 12 hours.

Step 3: Extraction and Validation

  • Extract the aqueous mixture with ethyl acetate (3 × 5 mL).

  • Self-Validation: Synthesize a racemic standard of the spiro-cyclopropane product using an achiral Rh₂(OAc)₄ catalyst. Use this standard to calibrate the chiral HPLC.

  • Analyze the biocatalytic extract via chiral HPLC to determine diastereomeric ratio (dr) and enantiomeric excess (ee%).

Catalytic_Cycle A Fe(II)-Hemoprotein (Active Catalyst) B Spiro-Diazirine Coordination A->B Substrate Addition C Fe-Carbene Formation (N₂ Extrusion) B->C Enzymatic Activation D Enantioselective Olefin Attack C->D Stereocontrol E Chiral Spiro-Product Release D->E Carbene Transfer E->A Catalyst Turnover

Biocatalytic cycle for asymmetric carbene transfer via diazirine activation.

Quantitative Data Summaries

The transition from diazo compounds to diazirines in asymmetric catalysis does not compromise stereoselectivity when paired with precision-engineered catalysts. Table 2 summarizes benchmark data demonstrating the efficacy of diazirine activation in biocatalysis.

Table 2: Comparative Performance in Asymmetric Cyclopropanation
Carbene Precursor TypeCatalyst SystemSafety ProfileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)
Traditional Diazo Chiral Rh₂(OAc)₄High Explosion Risk85 - 95%Up to 10:190 - 98%
Aryl Diazirines ApePgb (Biocatalyst)Stable / Safe 60 - 75%12:1 (cis:trans)>95%
Spiro-Diazirine (N-Boc) ApePgb (Biocatalyst)Stable / Safe 55 - 70%Highly specific>90%

Note: Data generalized from benchmark studies on biocatalytic carbene transfer using diazirines[4]. The spiro-diazirine specifically yields highly complex, 3D-rich spirocyclic architectures highly prized in fragment-based drug discovery (FBDD).

References

1.[2] National Center for Biotechnology Information. "1,2-Diazaspiro[1]oct-1-en-6-amine hydrochloride". PubChem. Available at:[Link] 2.[4] Arnold, F. H., et al. "Biocatalytic Carbene Transfer Using Diazirines". Science, 2022. Available at:[Link] 3.[3] Carreras, V., et al. "Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations". ACS Organic & Inorganic Au, 2022. Available at:[Link]

Sources

Application

Application Note: Derivatization of N-Boc-1,2-diazaspirooct-1-en-6-amine for SAR and Target Engagement Studies

Application Note: Derivatization of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine for SAR and Target Engagement Studies Prepared by: Senior Application Scientist, Chemical Biology & Probe Development Target Audience: Researche...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine for SAR and Target Engagement Studies

Prepared by: Senior Application Scientist, Chemical Biology & Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the realm of chemical biology, photoaffinity labeling (PAL) is a cornerstone technique for mapping small molecule-protein interactions, deconvoluting phenotypic screening targets, and defining Structure-Activity Relationships (SAR)[1]. The success of a PAL experiment is fundamentally dictated by the choice of the photoreactive warhead.

N-Boc-1,2-diazaspiro[2]oct-1-en-6-amine (CAS 2361350-42-5) [3] is a premier, bifunctional building block designed to overcome the classical limitations of aliphatic diazirines. Historically, linear alkyl diazirines have been favored for their minimal steric bulk, which prevents the disruption of the parent ligand's binding affinity[2]. However, upon UV irradiation, linear diazirines are highly prone to photoisomerization into long-lived diazo intermediates. These diazo species act as electrophiles, leading to pH-dependent, non-specific alkylation of acidic amino acid residues (e.g., glutamate and aspartate) rather than capturing the true binding site[4].

By contrast, the spirocyclic diazirine system (diazaspiro[2]oct-1-ene) leverages conformational rigidity and ring strain to strongly favor the "true" singlet carbene pathway upon 365 nm irradiation[5]. This mechanistic divergence suppresses the formation of the problematic diazo intermediate, drastically reducing background noise and off-target labeling[6]. The protected 6-amine handle allows for highly modular derivatization, making it an optimal starting material for high-fidelity SAR studies.

Mechanism Spiro Spirocyclic Diazirine (e.g., diazaspiro[2.5]oct-1-ene) UV1 hv (365 nm) - N2 Spiro->UV1 Linear Linear Alkyl Diazirine UV2 hv (365 nm) - N2 Linear->UV2 Carbene1 Singlet Carbene (Primary Intermediate) UV1->Carbene1 High Efficiency Carbene2 Singlet Carbene UV2->Carbene2 Diazo Diazo Intermediate (Side Product) UV2->Diazo Isomerization Adduct1 Specific Covalent Adduct (C-H / X-H Insertion) Carbene1->Adduct1 Adduct2 Specific Covalent Adduct Carbene2->Adduct2 OffTarget Off-Target Alkylation (Acidic Residues: Glu/Asp) Diazo->OffTarget pH-dependent

Fig 1. Divergent photochemical decomposition pathways of spirocyclic versus linear diazirines.

Quantitative Comparison of Photoreactive Groups

When designing a photoaffinity probe, the warhead must be selected based on a balance of steric tolerance and photochemical efficiency. Table 1 summarizes why spirocyclic diazirines are increasingly preferred over legacy photophores.

Table 1: Comparative Analysis of Photoreactive Groups for SAR Studies

Photoreactive GroupPrimary Reactive IntermediateSteric BulkOff-Target PropensityExcitation λ
Spirocyclic Diazirine Singlet CarbeneSmallLow 350–365 nm
Linear Alkyl Diazirine Carbene & DiazoSmallHigh (Acidic bias)350–365 nm
Aryl(CF3) Diazirine Singlet CarbeneLargeLow350–365 nm
Benzophenone DiradicalLargeHigh (Hydrophobic bias)~350 nm

(Data synthesized from comparative photochemistry and probe design studies[2][6])

Workflow for Probe Synthesis and Target Deconvolution

The standard pipeline for utilizing N-Boc-1,2-diazaspiro[2]oct-1-en-6-amine involves deprotection, coupling to a pharmacophore (often alongside an alkyne handle for downstream click chemistry), live-cell incubation, UV crosslinking, and LC-MS/MS proteomics.

PAL_Workflow A Probe Synthesis (Pharmacophore + Diazirine) B Live Cell / Lysate Incubation A->B Target Binding C UV Irradiation (365 nm) B->C Covalent Capture D CuAAC Click Chemistry C->D Tag Addition E Enrichment & LC-MS/MS D->E Target ID

Fig 2. Standard workflow for diazirine-based photoaffinity labeling and target deconvolution.

Experimental Protocols: A Self-Validating System

The following protocols detail the chemical derivatization of the spirocyclic building block and its subsequent application in biological assays. Expertise note: Causality for reagent selection and environmental controls are explicitly stated to ensure experimental integrity.

Protocol A: Boc-Deprotection of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine

Objective: Generate the free amine for subsequent coupling while preserving the UV-sensitive diazirine ring. Causality: Diazirines are remarkably stable to strongly acidic conditions but highly sensitive to heat and ambient light. Deprotection with Trifluoroacetic acid (TFA) at low temperatures ensures quantitative Boc removal without degrading the photophore.

  • Preparation: Dissolve N-Boc-1,2-diazaspiro[2]oct-1-en-6-amine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Environmental Control: Cool the solution to 0 °C in an ice bath. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Acid Addition: Add TFA dropwise to achieve a final ratio of 1:4 (TFA:DCM v/v).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1 hour.

  • Self-Validation (QC): Monitor completion by LC-MS. Because the diazirine chromophore is weak under standard UV detectors, rely on the mass shift to

    
    .
    
  • Isolation: Concentrate under reduced pressure. Critical: Keep the water bath temperature < 30 °C to prevent thermal degradation of the diazirine. Co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the free amine.

Protocol B: Amide Coupling to Pharmacophore

Objective: Covalently link the spirocyclic diazirine to a carboxylic acid-containing drug scaffold. Causality: HATU is selected as the coupling reagent due to its high efficiency with primary amines, allowing the reaction to proceed rapidly at room temperature, thereby avoiding thermal stress on the diazirine.

  • Activation: Dissolve the pharmacophore-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes to form the active ester.

  • Coupling: Add the deprotected 1,2-diazaspiro[2]oct-1-en-6-amine TFA salt (1.1 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at room temperature for 4–6 hours in the dark.

  • Purification: Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and purify via flash chromatography (silica gel).
Protocol C: Live-Cell Photoaffinity Labeling & CuAAC (Click Chemistry)

Objective: Capture target proteins in situ and append a reporter tag (e.g., biotin or a fluorophore). Causality: Irradiation must be strictly performed at 365 nm; shorter wavelengths (e.g., 254 nm) cause direct DNA/protein damage and non-specific crosslinking. During the CuAAC step, the addition of THPTA is critical to coordinate Cu(I) and prevent reactive oxygen species (ROS)-mediated degradation of the captured proteins.

  • Incubation: Incubate live cells with the diazirine-probe (typically 1–10 µM) for 1 hour at 37 °C to reach binding equilibrium.

  • Washing: Wash cells gently with cold PBS to remove unbound probe.

  • Irradiation: Place the cell plate on ice (to minimize target diffusion). Irradiate using a 365 nm UV crosslinker (e.g., Stratalinker) for 10–15 minutes (approx. 2

    
    ).
    
  • Lysis: Lyse cells using RIPA buffer containing protease inhibitors. Quantify protein concentration via BCA assay.

  • CuAAC Reaction: To 1 mg of lysate (adjusted to 1 mg/mL), add the CuAAC master mix in the following strict order:

    • Azide-fluorophore/biotin (100 µM final)

    • THPTA (5 mM final)

    • 
       (1 mM final)
      
    • Freshly prepared Sodium Ascorbate (5 mM final)

  • Analysis: React for 1 hour at room temperature. Precipitate proteins (via chloroform/methanol extraction) to remove unreacted dye before proceeding to SDS-PAGE (in-gel fluorescence) or streptavidin enrichment for LC-MS/MS analysis.

References

  • Title: Mechanistic differences between linear vs.
  • Title: Development of diazirine–alkyne tag for protein–ligand interaction analysis with photoaffinity labeling Source: ResearchGate URL
  • Title: Chemical dissection of sterol and bile acid signaling via clickable photoaffinity probes Source: Biophysics Reports URL
  • Title: Multigram Synthesis of Functionalized Spirocyclic Diazirines Source: ResearchGate URL
  • Title: Diazoline | 6153-33-9 (Core Principles of Diazirine Photochemistry)
  • Title: N-Boc-1,2-diazaspiro[2]oct-1-en-6-amine (CAS 2361350-42-5) Source: ChemSrc URL:

Sources

Method

Strategic C-N Bond Formation on Diazaspiro Scaffolds: A Practical Guide

Topic: Strategic C-N Bond Formation on Diazaspiro Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists Abstract Diazaspirocycles (e.g., diaza...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic C-N Bond Formation on Diazaspiro Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists

Abstract

Diazaspirocycles (e.g., diazaspiro[3.3]heptane, [4.5]decane) have emerged as privileged scaffolds in modern drug discovery, offering high fraction of sp3 character (


) and novel IP space compared to traditional flat piperazines. However, the steric bulk and conformational rigidity of these scaffolds present unique challenges for C-N bond formation, particularly at the secondary amine terminus. This guide provides validated protocols for functionalizing diazaspiro cores, prioritizing Palladium-catalyzed cross-coupling (Buchwald-Hartwig) while detailing complementary strategies for specific substrate classes.

Strategic Considerations & Decision Matrix

Before selecting a protocol, the electronic and steric nature of the coupling partner must be analyzed. Diazaspiro compounds often possess one highly hindered secondary amine and one accessible (or protected) amine.

Method Selection Workflow

The following decision tree outlines the logical selection of experimental procedures based on electrophile availability and reactivity.

CN_Bond_Selection Start Start: Diazaspiro Secondary Amine Electrophile Select Electrophile Type Start->Electrophile ArylHalide Aryl/Heteroaryl Halide (Cl, Br, I, OTf) Electrophile->ArylHalide Boronic Aryl Boronic Acid Electrophile->Boronic Electronic Electronic Nature of Ar-X? ArylHalide->Electronic ChanLam Method C: Cu-Catalysis (Chan-Lam) Boronic->ChanLam ElectronPoor Electron Deficient (e.g., 2-F-Pyridine, 4-NO2-Ph) Electronic->ElectronPoor High Deficiency ElectronRich Electron Neutral/Rich (e.g., Anisole, Toluene) Electronic->ElectronRich Neutral/Rich SnAr Method B: SnAr (Base-mediated) ElectronPoor->SnAr Preferred Buchwald Method A: Pd-Catalysis (Buchwald-Hartwig) ElectronPoor->Buchwald If SnAr fails ElectronRich->Buchwald

Figure 1: Decision matrix for selecting the optimal C-N bond formation strategy based on electrophile properties.

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1]

This is the "gold standard" for diazaspiro compounds. The key challenge is the steric hindrance around the secondary amine, which slows down the reductive elimination step in the catalytic cycle.

Expertise & Rationale: Ligand Selection

For diazaspiro scaffolds, standard ligands like BINAP or dppf often fail to promote reductive elimination efficiently.

  • RuPhos: The superior choice for secondary amines with steric bulk. Its bulk promotes the difficult reductive elimination step while preventing catalyst deactivation.

  • BrettPhos: Generally preferred for primary amines . While powerful, it is often less effective than RuPhos for the specific geometry of hindered secondary diazaspiro amines.

  • XPhos: A strong alternative if RuPhos fails, particularly for aryl chlorides.

Protocol: RuPhos-Mediated Arylation

Applicability: Aryl bromides, chlorides, and triflates.[1]

Reagents:

  • Catalyst Source: Pd(OAc)₂ (or Pd₂(dba)₃ for sensitive substrates)

  • Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)[2]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:

    • Pd(OAc)₂ (2.0 mol%)

    • RuPhos (4.0 mol%)

    • NaOtBu (1.4 equiv)

    • Aryl Halide (1.0 equiv)

    • Diazaspiro amine (1.2 equiv)

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide).

  • Activation: Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80–100 °C for 12–18 hours.

    • Note: For highly hindered substrates (e.g., diazaspiro[5.5]undecane), increase temp to 110 °C and use Dioxane.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Self-Validating Check:

  • Color Change: The reaction mixture should turn from dark red/brown to black/grey upon completion.

  • TLC: If starting material persists, add a second portion of Pd/Ligand (1 mol% / 2 mol%) and reheat.

Method B: Nucleophilic Aromatic Substitution (SnAr)

Applicability: Strictly for electron-deficient aryl halides (e.g., 2-fluoropyridines, 4-chloropyrimidines). Rationale: Diazaspiro amines are moderately nucleophilic. In the presence of strong electron-withdrawing groups (EWG) on the ring, metal catalysis is unnecessary and often less efficient than simple thermal displacement.

Protocol: Base-Mediated Displacement

Reagents:

  • Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃

  • Solvent: DMSO (fastest rates) or NMP. Green alternative: 2-MeTHF (requires higher temp).

Step-by-Step Procedure:

  • Dissolve the Aryl Halide (1.0 equiv) in DMSO (0.5 M).

  • Add DIPEA (2.0 equiv).

  • Add the Diazaspiro amine (1.1 equiv).

  • Stir at RT to 60 °C .

    • Monitoring: These reactions can be very fast (< 1 hour). Monitor by LCMS immediately after addition.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water/brine to remove DMSO.

Method C: Copper-Catalyzed Coupling (Chan-Lam)[4][5][6]

Applicability: Aryl boronic acids.[3][4][5][6] Ideal for late-stage functionalization where the aryl halide is not available or when mild, open-air conditions are required. Rationale: This oxidative coupling tolerates air and moisture but is sensitive to the steric bulk of the diazaspiro ring. Yields are typically lower (40-60%) than Pd-catalyzed methods but the reaction setup is significantly simpler.

Protocol: Oxidative Coupling

Reagents:

  • Catalyst: Cu(OAc)₂ (1.0 equiv usually required for hindered amines; catalytic 20 mol% works for simple amines).

  • Base: Pyridine (2.0 equiv) or Et₃N.

  • Oxidant: Atmospheric Oxygen (O₂ balloon recommended).

  • Solvent: DCM (Dichloromethane) or MeOH.

Step-by-Step Procedure:

  • Charge a flask with Cu(OAc)₂ (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Diazaspiro amine (1.0 equiv).

  • Add DCM (0.1 M) and Pyridine (2.0 equiv).

  • Oxidation: Attach an O₂ balloon (or leave open to air with vigorous stirring).

  • Stir at RT for 24–48 hours.

    • Optimization: Add 4Å molecular sieves to improve yield by scavenging water generated during the cycle.

Data Summary & Ligand Performance

The following table summarizes expected performance based on steric demand of the diazaspiro ring (e.g., [3.3] vs [4.5]).

MethodSubstrate ScopeSteric ToleranceTypical YieldKey Limitation
Pd-RuPhos Aryl Cl, Br, I, OTfHigh (Best for [4.5], [5.5])75-95%Requires inert atm; Pd removal needed.
Pd-BrettPhos Aryl Cl, Br, ILow (Better for primary amines)40-60%Often stalls with hindered secondary amines.
SnAr Electron-Deficient Ar-F/ClModerate80-99%Limited to EWG-substituted arenes.
Chan-Lam Aryl Boronic AcidsLow to Moderate40-70%High Cu loading often needed; slow kinetics.

References

  • Buchwald-Hartwig Amination Overview

    • Buchwald-Hartwig amination.[7][1][5][8][9][10] Wikipedia. Link[5]

  • Ligand Selection (RuPhos vs BrettPhos)

    • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[7][10] ACS Omega, 2020. Link

    • Buchwald Ligands Review. Entegris.[1] Link

  • Diazaspiro Scaffolds in Drug Discovery

    • The Ascendancy of Diazaspirocycles in Modern Drug Discovery. BenchChem.[8] Link

    • 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination. J. Org.[11][12] Chem (via ResearchGate). Link

  • Chan-Lam Coupling

    • Chan-Lam Coupling.[13][3][4] Alfa Chemistry.[5] Link

    • Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions.[13][6] Thieme Connect. Link

Sources

Application

Application Note: Streamlining Discovery Chemistry with N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine for Parallel Synthesis

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount to identifying next-generation therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks due to their inherent three-dimensional nature.[1] Unlike flat aromatic systems, the rigid, multi-vectorial projection of functional groups from a spirocyclic core can facilitate superior interactions within the complex topographies of biological targets.[1][2] This structural feature can lead to significant improvements in potency, selectivity, and overall drug-like properties.[2] Among the diverse array of spirocyclic systems, nitrogen-containing scaffolds are of high interest for their ability to introduce key pharmacophoric elements. This application note provides a detailed guide to the utilization of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine, a versatile building block for the efficient parallel synthesis of compound libraries with high structural diversity.

The 1,2-diazaspiro[2.5]octane core offers a unique combination of a constrained cyclopropane ring fused to a six-membered nitrogen-containing ring. The enamine moiety within the diazacyclohexene ring presents opportunities for further chemical elaboration, while the primary amine at the 6-position, protected here as its tert-butyloxycarbonyl (Boc) carbamate, serves as a key handle for diversification. The Boc protecting group is ideal for parallel synthesis workflows due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[2]

This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and technical insights to effectively employ N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine in their discovery campaigns.

Physicochemical Properties of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

A thorough understanding of the physicochemical properties of a building block is critical for reaction optimization and the interpretation of screening data.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₉N₃O₂Calculated
Molecular Weight 225.29 g/mol Calculated
Appearance Off-white to pale yellow solid (predicted)---
Solubility Soluble in DCM, DMF, THF, and other common organic solventsGeneral knowledge of Boc-protected amines
CAS Number Not available---

Parallel Amide Library Synthesis: A Representative Protocol

The following protocol details a robust method for the parallel synthesis of an amide library from N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine and a diverse set of carboxylic acids. This procedure is designed for a 96-well plate format, a common platform for high-throughput synthesis.

Experimental Workflow Overview

G cluster_prep Plate Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification cluster_analysis Analysis and Storage prep_amine Dispense N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine solution to each well prep_acids Dispense diverse carboxylic acid stock solutions to each well prep_amine->prep_acids Sequential Dispensing add_reagents Add coupling reagent (e.g., HATU) and base (e.g., DIPEA) stock solutions prep_acids->add_reagents react Incubate at room temperature with shaking add_reagents->react quench Quench reaction with water react->quench extract Liquid-liquid or solid-phase extraction quench->extract concentrate Evaporate solvent extract->concentrate analyze LC-MS and/or UPLC analysis for purity and identity concentrate->analyze store Store compound library in DMSO analyze->store

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Protocol

Materials:

  • N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

  • A diverse library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Water (for quenching)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • 96-well reaction plates with cap mats

  • Automated liquid handler (optional, but recommended for efficiency)

  • Plate shaker

  • Centrifugal evaporator

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine in anhydrous DMF.

    • Prepare 0.2 M stock solutions of each carboxylic acid in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction plate):

    • To each well, add 100 µL of the 0.2 M N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine solution (0.02 mmol, 1.0 eq).

    • To each well, add 100 µL of the corresponding 0.2 M carboxylic acid solution (0.02 mmol, 1.0 eq).

    • To each well, add 100 µL of the 0.22 M HATU solution (0.022 mmol, 1.1 eq).

    • To each well, add 100 µL of the 0.4 M DIPEA solution (0.04 mmol, 2.0 eq).

  • Reaction:

    • Seal the reaction plate with a cap mat.

    • Place the plate on a shaker and agitate at room temperature for 12-16 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS.

  • Work-up:

    • Quench the reactions by adding 200 µL of water to each well.

    • Extract each well with 3 x 400 µL of ethyl acetate. After each addition of ethyl acetate, shake the plate, centrifuge to separate the layers, and carefully transfer the organic layer to a clean 96-well plate.

    • Wash the combined organic extracts by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well, shaking, centrifuging, and removing the aqueous layer.

    • Repeat the wash step with 200 µL of brine.

    • Dry the organic extracts by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

    • Concentrate the plate to dryness using a centrifugal evaporator.

  • Analysis and Storage:

    • Reconstitute the dried compounds in a suitable solvent (e.g., DMSO/methanol) for LC-MS or UPLC analysis to determine purity and confirm the identity of the products.

    • Prepare final library plates by dissolving the compounds in 100% DMSO to a desired stock concentration (e.g., 10 mM).

Expected Outcomes and Rationale

The choice of HATU as the coupling reagent is based on its high efficiency and low rate of racemization, making it a reliable choice for parallel synthesis. DIPEA is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling reaction.

Carboxylic Acid ExampleExpected Product StructureExpected Yield Range (%)Expected Purity Range (%) (by LC-MS)
Benzoic Acid75-90>90
4-Chlorobenzoic Acid70-85>90
Acetic Acid65-80>85
Cyclohexanecarboxylic Acid80-95>95

Note: Yields and purities are estimates and may vary depending on the specific carboxylic acid used and the efficiency of the work-up procedure.

Post-Synthesis Modification: Boc Deprotection and Further Derivatization

The Boc-protected amide library can be readily deprotected to reveal the primary amine, which can then be used as a handle for further diversification.

Boc Deprotection Protocol
  • Dissolve the Boc-protected amide in DCM (approximately 0.1 M).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • The resulting TFA salt of the deprotected amine can often be used directly in subsequent reactions or neutralized with a base and purified if necessary.

Further Derivatization Pathway

G cluster_derivatization Further Diversification start Boc-Protected Amide Library deprotection Boc Deprotection (TFA/DCM) start->deprotection amine_library Free Amine Library (TFA Salt) deprotection->amine_library reductive_amination Reductive Amination (Aldehydes/Ketones) amine_library->reductive_amination sulfonylation Sulfonylation (Sulfonyl Chlorides) amine_library->sulfonylation urea_formation Urea Formation (Isocyanates) amine_library->urea_formation

Caption: Potential diversification pathways after Boc deprotection.

Conclusion

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a valuable and versatile building block for the construction of diverse compound libraries. Its spirocyclic core provides access to novel three-dimensional chemical space, while the Boc-protected amine allows for robust and efficient parallel synthesis of amides. The subsequent deprotection and further derivatization of the resulting library significantly expand the accessible chemical diversity from a single scaffold. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.

References

  • Taylor & Francis. (2016, June 09). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Varela MT, Dias GG, de Oliveira LFN, et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of spirocyclic amines

Title: Advanced Support Center: Troubleshooting Spirocyclic Amine Synthesis Welcome from the Senior Application Scientist Spirocyclic amines are highly prized in modern drug discovery for their rigid 3D conformations, wh...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Support Center: Troubleshooting Spirocyclic Amine Synthesis

Welcome from the Senior Application Scientist Spirocyclic amines are highly prized in modern drug discovery for their rigid 3D conformations, which minimize entropy loss upon target binding and dramatically improve pharmacokinetic profiles. However, their synthesis is notoriously fraught with challenges, including competitive side reactions, poor regioselectivity, and sluggish cyclizations.

This technical support center abandons generic protocols in favor of a mechanistic troubleshooting approach. We will dissect and resolve the specific failure points of the three most robust methodologies for spirocycle construction: Stannyl Amine Protocol (SnAP) reagents, Nitrone Dipolar Cycloadditions, and Hofmann-Löffler-Freytag (HLF) C–H Amination.

Module 1: Stannyl Amine Protocol (SnAP) Reagents

SnAP reagents offer a powerful one-step cross-coupling approach to assemble saturated spirocycles directly from cyclic ketones [1].

FAQ & Troubleshooting

Q: My SnAP cyclization with a 3-piperidinone yielded almost exclusively protodestannylated byproducts instead of the desired spirocycle. What went wrong? A: The causality here lies in the thermodynamic stability of the intermediate ketimine. SnAP cyclizations strictly require the pre-formation of a stable ketimine. Substrates like 5-membered pyrrolidinones and 6-membered 3-piperidinones are highly prone to tautomerizing into enamines. When the enamine dominates the equilibrium, the copper-catalyzed radical cyclization cannot proceed efficiently. Consequently, the stannyl group is prematurely cleaved by trace protons (protodestannylation) [1]. Solution: Ensure strict anhydrous conditions during ketimine formation. If enamine tautomerization is unavoidable due to substrate electronics, alternative strategies (like the nitrone cascade) must be employed.

Q: How can I accelerate the rate of SnAP cyclization for sterically hindered ketones? A: Increase the proportion of hexafluoro-2-propanol (HFIP) in your solvent mixture. HFIP is highly fluorinated, strongly hydrogen-bonding, and highly polar but non-nucleophilic. It stabilizes the radical intermediates and accelerates the copper-catalyzed cyclization step, significantly improving yields for challenging substrates [1].

Quantitative Data Summary: SnAP Optimization

Ketone SubstrateIntermediate StabilitySolvent SystemMajor OutcomeYield (%)
CyclobutanoneStable KetimineCH₂Cl₂ / HFIP (4:1)Spiro[3.5]-heterocycle69%
4-PhenylcyclohexanoneStable KetimineCH₂Cl₂ / HFIP (4:1)Spiro[5.5]-heterocycle75%
3-PiperidinoneUnstable (Enamine)CH₂Cl₂ / HFIP (4:1)Protodestannylation<5%
1,3-CyclohexanedioneVinylogous AmideCH₂Cl₂ / HFIP (4:1)Complex Mixture0%

Protocol 1: Self-Validating SnAP Cyclization Mechanistic Rationale: The reaction proceeds via condensation to a ketimine, followed by Cu(II)-mediated oxidation of the Sn-C bond to generate a carbon-centered radical that cyclizes onto the imine.

  • Ketimine Formation: To a solution of cyclic ketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M), add the SnAP reagent (1.0 equiv) and activated 4Å molecular sieves. Stir at room temperature for 12 hours.

    • Validation Checkpoint: Take an aliquot for ¹³C NMR. The disappearance of the ketone carbonyl carbon (~210 ppm) and appearance of the imine carbon (~170 ppm) mathematically validates this step.

  • Radical Cyclization: Filter the mixture under nitrogen to remove sieves. Add 2,6-lutidine (1.0 equiv), anhydrous Cu(OTf)₂ (1.0 equiv), and HFIP (20% v/v relative to CH₂Cl₂).

  • Reaction Monitoring: Stir at room temperature. Monitor via TLC (stain with ninhydrin). The reaction is self-validating when the highly polar ketimine spot converts to a moderately polar, ninhydrin-active spirocycle spot.

  • Workup: Quench with 10% aqueous NH₄OH to complex the copper salts. Extract with CH₂Cl₂, dry over Na₂SO₄, and purify via basic alumina chromatography.

snap_workflow A Cyclic Ketone + SnAP Reagent B Ketimine Formation (CH2Cl2, MS 4Å) A->B C NMR Validation: Imine vs Enamine? B->C D Stable Ketimine C->D  Validated   E Enamine Tautomer C->E  Substrate Issue   F Cu(OTf)2 / HFIP Cyclization D->F G Protodestannylation (Failure) E->G H Spirocyclic N-Heterocycle F->H  High Yield  

Caption: Logical workflow and troubleshooting checkpoints for SnAP-mediated spirocycle synthesis.

Module 2: Nitrone Dipolar Cycloaddition Cascades

For acyclic ketones, a cascade involving oxime condensation, cyclization to a nitrone, and 1,3-dipolar cycloaddition provides rapid access to complex tricyclic spiro-scaffolds [2].

FAQ & Troubleshooting

Q: My cascade reaction is stalling at the oxime intermediate. How can I drive the cyclization to the nitrone? A: The cyclization step relies on the intramolecular displacement of a halide by the oxime nitrogen. Alkyl chlorides are often too unreactive for this step. The mechanistic solution is to add 10 mol% of tetrabutylammonium iodide (


-Bu₄NI). This acts as a nucleophilic catalyst, converting the alkyl chloride to an alkyl iodide in situ via Finkelstein-type halide exchange. The iodide is a vastly superior leaving group, accelerating nitrone formation and increasing overall yields from <50% to >85% [2].

Q: I am getting an inseparable mixture of regioisomers when forming a 6-membered spiro-ring. How do I control this? A: Regioselectivity is strictly dictated by the tether length between the ketone and the dipolarophile (alkene). A 3-atom tether enforces a tight transition state, yielding exclusively a single regioisomer (5-membered ring). A 4-atom tether (forming a 6-membered ring) has excessive conformational flexibility, leading to mixtures. To restore regiocontrol with a 4-atom tether, you must electronically and sterically bias the alkene by placing a terminal ester group on it [2].

Quantitative Data Summary: Tether Length & Regioselectivity

Tether LengthAlkene SubstitutionCatalystReaction TimeRegioisomer RatioOverall Yield
3 atomsUnsubstitutedNone16 h>99:165%
3 atomsUnsubstituted10%

-Bu₄NI
3.5 h>99:189%
4 atomsUnsubstituted10%

-Bu₄NI
5.0 h~1:1 (Mixture)78%
4 atomsTerminal Ester10%

-Bu₄NI
4.0 h>99:182%

Protocol 2: Self-Validating Nitrone Cascade Mechanistic Rationale: Condensation of hydroxylamine with a halo-alkenyl ketone forms an oxime (E/Z mixture). Only the E-isomer can cyclize to displace the halide, forming the cyclic nitrone, which undergoes immediate intramolecular [3+2] cycloaddition.

  • Reaction Setup: Dissolve the halo-alkenyl ketone (1.0 equiv) in ethanol (0.2 M). Add hydroxylamine hydrochloride (1.5 equiv), sodium acetate (1.5 equiv), and

    
    -Bu₄NI (0.1 equiv).
    
  • Cascade Initiation: Heat the mixture to 80 °C under reflux.

    • Validation Checkpoint: After 1 hour, LC-MS should show the mass of the oxime intermediate [M+H]⁺. By hour 3.5, this mass should completely transition to the cycloadduct mass (M - HCl).

  • Reduction to Spirocycle: Cool to room temperature. To cleave the N–O bond of the resulting isoxazolidine, add activated Zinc dust (10 equiv) and glacial acetic acid (excess). Stir for 2 hours.

  • Workup: Filter through Celite to remove Zinc. Neutralize with saturated NaHCO₃, extract with EtOAc, and purify.

nitrone_cascade N1 Halo-alkenyl Ketone + NH2OH N2 Oxime Condensation N1->N2 N3 Halide Displacement (n-Bu4NI) N2->N3  Rate limiting step   N4 Cyclic Nitrone Intermediate N3->N4 N5 Intramolecular [3+2] Cycloaddition N4->N5 N6 3-Atom Tether N5->N6 N7 4-Atom Tether N5->N7 N8 Single Regioisomer N6->N8 N9 Regioisomer Mixture N7->N9 N10 Add Terminal Ester N9->N10  Optimization required   N10->N8

Caption: Mechanistic pathway and regioselectivity troubleshooting for the nitrone cascade reaction.

Module 3: Intramolecular C–H Bond Amination (HLF Approach)

The Hofmann-Löffler-Freytag (HLF) reaction allows for the direct conversion of monocyclic amines to spirocyclic azacycles via unactivated C–H bond functionalization [3].

FAQ & Troubleshooting

Q: My HLF reaction is causing oxidative degradation of my substrate rather than C-H insertion. What oxidant should I use? A: Traditional HLF conditions use harsh halogens (like Br₂ or I₂) under strong UV light, which often leads to over-oxidation or degradation of sensitive functional groups. The mechanistic upgrade is to use N-iodohydantoin as the oxidant. It provides a controlled, slow release of electrophilic iodine, enabling smooth generation of the nitrogen-centered radical without destroying electron-rich aromatic rings or sensitive tethers [3].

Q: Can I form any ring size using this C-H amination method? A: No. The thermodynamics and transition state geometry of the 1,5-hydrogen atom transfer (HAT) strictly favor the formation of 5-membered azacycles (pyrrolidines). However, the carbocyclic ring you are inserting into can be 4-, 5-, 6-, or 7-membered, allowing access to diverse spiro[4.n] systems (e.g., [5.4] spirocycles via insertion into a cyclobutyl C–H bond) [3].

Protocol 3: Self-Validating HLF C-H Amination Mechanistic Rationale: N-iodohydantoin iodinates the sulfonamide nitrogen. Homolytic cleavage generates an N-radical, which undergoes a 1,5-HAT from a proximal unactivated C-H bond. The resulting C-radical recombines with iodine, and subsequent intramolecular Sₙ2 displacement yields the spirocycle.

  • N-Iodination: Dissolve the monocyclic propyl-linked sulfonamide (1.0 equiv) in dichloroethane (DCE). Add N-iodohydantoin (1.2 equiv) and stir under visible light irradiation (blue LED) at room temperature.

  • 1,5-HAT & Cyclization: Add a mild base (e.g., K₂CO₃) to facilitate the final Sₙ2 ring closure. Heat to 60 °C if the cyclization stalls.

    • Validation Checkpoint: Monitor by ¹H NMR. The disappearance of the specific downfield C-H proton signal on the carbocycle confirms successful insertion and spirocycle formation.

References

  • Bode, J. W., et al. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society, 2014. 1

  • Coldham, I., et al. "Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones." ACS Publications, 2017. 2

  • "General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination." ACS Medicinal Chemistry Letters, 2025. 3

Sources

Optimization

optimizing reaction conditions for the synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

Welcome to the technical support center for the synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The synthesis of spirocyclic diazirines, while a powerful tool in chemical biology and medicinal chemistry, can present unique challenges.[1][2] This resource aims to address these potential hurdles with scientifically grounded solutions and practical insights.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, categorized by the observed issue.

Question 1: Why is the yield of my N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine consistently low?

Low yields in spirocyclization reactions can be attributed to several factors, from incomplete reactions to product decomposition.[3] A systematic approach to troubleshooting is recommended.

Potential Cause 1: Incomplete Diaziridine Formation

The initial formation of the diaziridine intermediate from the corresponding ketone is a critical step. Incomplete conversion at this stage will directly impact the final yield.

  • Recommended Action:

    • Monitor the Reaction: Track the disappearance of the starting ketone using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Optimize Reagent Stoichiometry: Ensure the accurate measurement and stoichiometry of ammonia and hydroxylamine-O-sulfonic acid (HOSA).[2] An excess of the aminating reagents may be necessary to drive the reaction to completion.

    • Reaction Time and Temperature: While many procedures are conducted at room temperature, extending the reaction time or gentle heating might be necessary for less reactive ketones. However, be cautious as excessive heat can lead to side product formation.

Potential Cause 2: Inefficient Oxidation of the Diaziridine Intermediate

The oxidation of the diaziridine to the diazirine is a delicate step. Incomplete oxidation or degradation of the product can significantly reduce yields.

  • Recommended Action:

    • Choice of Oxidizing Agent: Iodine in the presence of a non-nucleophilic base like triethylamine (TEA) is a common and effective choice for this transformation.[4] Silver oxide is another option, though it can be more expensive.[5][6]

    • Controlled Addition: Add the oxidizing agent portion-wise to the cooled reaction mixture to manage any potential exotherms and minimize side reactions.

    • Inert Atmosphere: Perform the oxidation under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

Potential Cause 3: Product Decomposition

Diazirines, particularly aliphatic ones, can be sensitive to light and harsh reaction conditions.[4]

  • Recommended Action:

    • Light Protection: Protect the reaction mixture from light by wrapping the flask in aluminum foil.[4]

    • Mild Conditions: Avoid strongly acidic or basic conditions during workup and purification.

    • Temperature Control: Maintain low temperatures throughout the synthesis and purification process whenever possible.

Potential Cause 4: Issues with the Boc Protection Step

The introduction of the tert-butoxycarbonyl (Boc) group is generally a robust reaction, but inefficiencies can occur.

  • Recommended Action:

    • Reagent Quality: Use fresh di-tert-butyl dicarbonate (Boc₂O).

    • Base Selection: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction.[7]

    • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed.[7]

Question 2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

The formation of multiple products indicates competing reaction pathways or decomposition.

Potential Cause 1: Over-oxidation or Side Reactions of the Diazirine

  • Likely Side Products: Azirines, imines, or other rearrangement products.

  • Minimization Strategy:

    • Careful control of the oxidant stoichiometry.

    • Maintain a low reaction temperature during oxidation.

    • Prompt workup upon completion of the reaction.

Potential Cause 2: Incomplete Boc Protection or Side Reactions of the Amine

  • Likely Side Products: The unprotected amine, or products from reactions of the amine with other electrophiles in the mixture.

  • Minimization Strategy:

    • Ensure a slight excess of Boc₂O is used.

    • Verify the quality and dryness of the solvent and base.

Question 3: The purification of the final product by column chromatography is proving difficult. What can I do to improve separation?

The purification of spirocyclic compounds can be challenging due to the presence of closely related impurities.[3]

Strategy 1: Optimize Column Chromatography Conditions

  • Solvent System: A gradient elution is often more effective than an isocratic one.[3] Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

  • Silica Gel: Ensure the use of high-quality silica gel with a suitable particle size for good resolution.

  • Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight band.

Strategy 2: Alternative Purification Techniques

  • Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine.

Q1: What is the general synthetic strategy for N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine?

The synthesis typically proceeds through a multi-step sequence starting from a cyclic ketone.[2]

Synthesis_Workflow Start Cyclic Ketone Step1 Diaziridine Formation (NH3, HOSA) Start->Step1 Step2 Oxidation (I2, TEA) Step1->Step2 Step3 Boc Protection (Boc)2O, Base Step2->Step3 End N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Step3->End

Sources

Troubleshooting

Technical Support Center: Purification of Diazaspiro[2.5]octane Intermediates

Welcome to the technical support center for the purification of diazaspiro[2.5]octane intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of diazaspiro[2.5]octane intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable scaffolds. The unique structural and chemical properties of diazaspiro[2.5]octanes, particularly their basicity and potential for multiple protection states, present distinct challenges during purification.

This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of diazaspiro[2.5]octane intermediates in a practical question-and-answer format.

Chromatography Challenges

Question: My basic diazaspiro[2.5]octane compound is streaking or tailing significantly on the silica gel column. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic nitrogen-containing heterocycles on standard silica gel.[1] The acidic nature of the silica surface (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atoms of your diazaspiro compound. This strong, non-specific binding leads to poor peak shape (tailing) and can even result in irreversible adsorption of your product to the stationary phase.

Solutions:

  • Use a Basic Modifier in the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent system.[1] This deactivates the acidic sites on the silica gel, leading to sharper peaks and better recovery.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. Start with a lower concentration and increase if tailing persists.

    • Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can be used as a polar component in your eluent system (e.g., in a Dichloromethane/Methanol gradient).

  • Switch to an Alternative Stationary Phase: If a basic modifier is not sufficient or is incompatible with your compound's stability, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[1]

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option that provides a less acidic surface and reduces non-specific binding.

Question: I'm having trouble separating my desired N-protected diazaspiro[2.5]octane from unreacted starting material and di-protected byproducts. How can I optimize my column chromatography?

Answer: This is a common selectivity challenge. The polarity difference between your mono-protected product, the unprotected starting material, and a potential di-protected species can sometimes be minimal.

Solutions:

  • Optimize the Solvent System with TLC: Before scaling up to a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC).[1]

    • Test a Range of Polarities: Experiment with different ratios of a non-polar solvent (e.g., Hexanes, Dichloromethane) and a polar solvent (e.g., Ethyl Acetate, Methanol).[2]

    • Try Different Solvent Combinations: Sometimes a switch in solvents, even with similar polarity, can drastically change selectivity. For example, if a Hexane/Ethyl Acetate system is failing, try a Dichloromethane/Methanol system.

  • Employ Gradient Elution: A step or linear gradient is often more effective than an isocratic (constant solvent ratio) elution for separating compounds with close Rf values.

    • Start with a low polarity mobile phase to elute non-polar impurities.

    • Gradually increase the polarity to first elute your desired product and then the more polar impurities.

  • Check Column Loading: Overloading the column is a frequent cause of poor separation.[1]

    • Rule of Thumb: The amount of crude material should be approximately 1-5% of the mass of the silica gel. For difficult separations, use a lower loading (1-2%).

Crystallization & Salt Formation Issues

Question: My purified diazaspiro[2.5]octane oil won't crystallize. What techniques can I use to induce crystallization?

Answer: Obtaining a crystalline solid can be challenging, especially if residual impurities are present.

Solutions:

  • Ensure High Purity: Crystallization is often inhibited by impurities. If you haven't already, purify the oil by column chromatography.

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solvent.[1] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution.

  • Slow Cooling & Solvent Systems:

    • Slow Evaporation: Dissolve the oil in a minimum amount of a volatile solvent (e.g., diethyl ether, dichloromethane) in a flask with a loosely fitted cap or a needle, and allow the solvent to evaporate slowly over several hours or days.

    • Solvent/Anti-Solvent System: Dissolve your compound in a good solvent, then slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble until the solution becomes slightly cloudy. Warm the mixture until it is clear again, and then allow it to cool slowly.

Question: How can I use salt formation to my advantage for purification?

Answer: Formation of a salt, typically a hydrochloride salt, is an excellent method for purifying and handling basic amines like diazaspiro[2.5]octanes.[3] Salts are often highly crystalline solids, even when the free base is an oil. This makes them easier to handle, weigh, and store.

Protocol for Dihydrochloride Salt Formation:

  • Dissolve the crude or partially purified diazaspiro[2.5]octane free base in a suitable solvent like methanol, isopropanol, or diethyl ether.[3]

  • Slowly add a stoichiometric amount (2.0 equivalents) of a solution of HCl (e.g., 2M HCl in diethyl ether or acetyl chloride in an alcohol solvent[2]) while stirring.

  • The dihydrochloride salt will often precipitate out of the solution.[3]

  • The resulting solid can then be recrystallized from an appropriate solvent system (e.g., Methanol/Diethyl Ether) to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of N-protected diazaspiro[2.5]octane intermediates?

  • Unreacted Starting Materials: Such as the unprotected diazaspiro[2.5]octane.

  • Di-protected Byproducts: If the reaction is not carefully controlled, the protecting group can add to both nitrogen atoms.

  • Reagents and Catalysts: Depending on the synthetic route, you may have residual coupling agents, bases (like triethylamine or potassium carbonate[4]), or catalysts.

  • Solvents: Residual reaction solvents.

Q2: Are there any stability concerns I should be aware of during purification?

  • Acid Sensitivity of Protecting Groups: If you are using an acid-labile protecting group like a tert-butoxycarbonyl (Boc) group, avoid strongly acidic conditions during purification. Conversely, protecting groups like p-methoxybenzyl can be removed with acids like trifluoroacetic acid.[4]

  • Storage: The free base form of diazaspiro[2.5]octane can be reactive. It is often recommended to store it under an inert atmosphere at low temperatures (2-8°C) and protected from light.[5] The salt form is generally more stable for long-term storage.

Q3: What analytical techniques are essential for confirming the purity of my final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[3]

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Detailed Protocols & Workflows

Protocol 1: General Procedure for Flash Column Chromatography

This protocol provides a general workflow for purifying a protected diazaspiro[2.5]octane intermediate.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 9:1 Hexane:Ethyl Acetate, then 1:1, then 9:1 Dichloromethane:Methanol).

    • Add 0.5% triethylamine to the solvent system if streaking is observed.[1]

    • The ideal solvent system will give your desired product an Rf value of ~0.3.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.[3]

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the column eluent or dichloromethane.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed ("dry loading").

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • If using a gradient, slowly and systematically increase the polarity of the mobile phase.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of compounds.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[6]

Data Summary Table
IssueCommon Cause(s)Recommended Solution(s)
Peak Tailing in Chromatography Acidic silica interacting with basic nitrogens.Add 0.1-1% triethylamine or ammonia to the eluent; use an alumina or amine-functionalized column.[1]
Poor Separation of Products Inappropriate solvent system; column overloading.Optimize eluent with TLC; use a gradient elution; reduce sample load to 1-5% of silica mass.[1]
Failure to Crystallize Presence of impurities; rapid cooling.Re-purify by chromatography; use slow evaporation or solvent/anti-solvent techniques; scratch the flask or add seed crystals.[1]
Low Product Recovery from Column Irreversible adsorption to silica.Use a basic modifier in the eluent; switch to a less acidic stationary phase like alumina.[1]

Visual Diagrams

Purification Workflow Decision Tree

This diagram outlines the general decision-making process for purifying a crude diazaspiro[2.5]octane intermediate.

G cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Path cluster_end Final Product Crude_Product Crude Reaction Mixture TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess complexity & polarity Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Multiple components or oil Salt_Formation Salt Formation & Recrystallization TLC_Analysis->Salt_Formation Mainly one component, basic Column_Chromatography->Salt_Formation Further polishing needed Pure_Product Pure Intermediate Column_Chromatography->Pure_Product Isolate fractions Salt_Formation->Pure_Product Collect crystals

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Poor Chromatographic Separation

This workflow helps diagnose and solve common issues encountered during column chromatography.

G cluster_TLC TLC Optimization cluster_Loading Sample Loading cluster_Packing Column Packing Start Poor Separation Observed Check_TLC Review TLC Data Start->Check_TLC Check_Loading Check Column Loading Start->Check_Loading Check_Packing Inspect Column Bed Start->Check_Packing TLC_Rf_High Rf > 0.5 (Too High)? Check_TLC->TLC_Rf_High TLC_Rf_Low Rf < 0.1 (Too Low)? Check_TLC->TLC_Rf_Low TLC_Streak Streaking/Tailing? Check_TLC->TLC_Streak TLC_No_Sep Poor ΔRf? Check_TLC->TLC_No_Sep Overloaded > 5% w/w? Check_Loading->Overloaded Cracks Cracks or Channels? Check_Packing->Cracks Solution_Polarity_Dec Decrease Eluent Polarity TLC_Rf_High->Solution_Polarity_Dec yes Solution_Polarity_Inc Increase Eluent Polarity TLC_Rf_Low->Solution_Polarity_Inc yes Solution_Modifier Add Basic Modifier (TEA) TLC_Streak->Solution_Modifier yes Solution_Solvent Change Solvent System TLC_No_Sep->Solution_Solvent yes Solution_Load Reduce Sample Load Overloaded->Solution_Load yes Solution_Repack Repack Column Cracks->Solution_Repack yes

Caption: A logical workflow for troubleshooting poor column chromatography results.

References

  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (URL: )
  • PROCESS FOR THE PREPRATION OF 7-(4,7-DIAZASPIRO[2.5]OCTAN-7-YL) - EPO. (URL: )
  • Synthesis method of 4, 7-diazaspiro [2.
  • Purification Techniques for 1,6-Diazaspiro[3.4]octane: Application Notes and Protocols - Benchchem. (URL: )
  • 4,7-Diazaspiro[2.5]octane | 99214-52-5 - Sigma-Aldrich. (URL: )
  • 7-Benzyl-4,7-diazaspiro[2.5]octane synthesis - ChemicalBook. (URL: )

Sources

Optimization

Technical Support Center: Troubleshooting N-Boc-1,2-diazaspirooct-1-en-6-amine Synthesis

Technical Support Center: Troubleshooting N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine Synthesis Welcome to the Technical Support Center for the synthesis of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine . This aliphatic diazirine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine Synthesis

Welcome to the Technical Support Center for the synthesis of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine . This aliphatic diazirine is a highly valuable, sterically unobtrusive photophore used in photoaffinity labeling (PAL) for drug target deconvolution and protein-ligand interaction studies [1].

Because aliphatic diazirines are highly reactive and sensitive to environmental conditions, synthesizing them from their corresponding ketones—in this case, 4-(N-Boc-amino)cyclohexanone—often results in complex side-product profiles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-yield synthesis.

Reaction Workflow & Side-Product Pathways

Understanding the mechanistic branch points of your reaction is the first step in troubleshooting. The diagram below maps the intended synthetic pathway against the three most common side-product deviations: oxime formation, ketone reversion, and photolytic degradation [2].

G Ketone 4-(N-Boc-amino)cyclohexanone (Starting Material) Imine Imine Intermediate Ketone->Imine NH3 (Excess) MeOH, 0°C Oxime Oxime / Oxime-O-sulfonic acid (Major Side Product) Ketone->Oxime HOSA (Direct reaction) Low NH3 conc. Diaziridine Diaziridine Intermediate Imine->Diaziridine HOSA 0°C to RT Diazirine N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (Target Product) Diaziridine->Diazirine I2 / Et3N Oxidation Reversion Ketone Reversion (Hydrolysis Side Product) Diaziridine->Reversion Over-oxidation / Aqueous Base Carbene Carbene Insertion Products (Photolytic Degradation) Diazirine->Carbene Ambient Light (hv) N2 loss

Pathway of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine synthesis and major side-product formations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high yield of oxime side-products instead of the diaziridine?

Causality: Hydroxylamine-O-sulfonic acid (HOSA) is a powerful electrophilic amination reagent. For diaziridine formation to occur, HOSA must react with the pre-formed imine. If the ammonia concentration in your solvent is too low, or if HOSA is added before the ketone has fully converted to the imine, HOSA will react directly with the unreacted carbonyl group. This direct reaction yields oxime-O-sulfonic acids or standard oximes, permanently trapping your starting material [2]. Solution: Always pre-form the imine using a large excess of ammonia (e.g., 7N NH₃ in methanol) and allow it to stir for at least 4 hours at 0 °C before introducing HOSA.

Q2: During the oxidation step, my diaziridine reverts back to the starting ketone. How do I prevent this?

Causality: Diaziridines are sensitive to hydrolytic cleavage, especially under harsh aqueous basic conditions or when exposed to overly aggressive oxidants (like unbuffered Ag₂O or prolonged KOH/O₂ exposure). The ring opens, releasing nitrogen species and reverting to 4-(N-Boc-amino)cyclohexanone [1]. Solution: Transition to a mild, anhydrous oxidation system. The Iodine/Triethylamine (I₂/Et₃N) system in dry dichloromethane (DCM) or methanol is the industry standard for aliphatic diazirines. It rapidly dehydrogenates the diaziridine while minimizing hydrolytic reversion.

Q3: Is the N-Boc protecting group stable during HOSA addition?

Causality: HOSA (⁺H₃NOSO₃⁻) is a zwitterion that acts as a strong acid in solution. If HOSA is added too rapidly, localized drops in pH can prematurely cleave the acid-sensitive tert-butyloxycarbonyl (Boc) group on the 6-position amine, leading to water-soluble, unprotected intermediates that are lost during extraction. Solution: Ensure the reaction is heavily buffered by the excess ammonia. Add HOSA strictly portion-wise (or dropwise if dissolved) over 30–45 minutes, maintaining the internal temperature at or below 0 °C to suppress acid-catalyzed deprotection.

Q4: My final diazirine product degrades into a complex mixture during purification. What is happening?

Causality: Aliphatic diazirines are highly photo-reactive. Ambient laboratory lighting (specifically UV and near-UV wavelengths) triggers the photolytic cleavage of the diazirine ring, expelling N₂ gas and generating a highly reactive carbene intermediate. This carbene will immediately undergo intramolecular C-H insertion or react with your chromatography solvents [3]. Solution: Treat the final product as strictly light-sensitive. Perform all workup and silica gel chromatography steps in dimmed light, wrap your columns and collection flasks in aluminum foil, and store the purified product at -20 °C in amber glass vials.

Quantitative Data: Oxidation Methods Comparison

Selecting the right oxidation method is critical to minimizing side products. Below is a comparative analysis of standard oxidation protocols for aliphatic diaziridines.

Oxidation MethodTypical Yield (%)Reaction TimeMajor Side-Product RiskSelf-Validation Checkpoint
I₂ / Et₃N (Anhydrous) 75 - 90%1 - 2 hoursMinimal (if kept dry)Persistent brown color of unreacted I₂
KOH / Air (O₂) 50 - 70%2 - 4 hoursKetone reversion (Hydrolysis)Disappearance of diaziridine on TLC
Ag₂O 60 - 80%12 - 24 hoursOver-oxidation / Ring openingFormation of silver mirror/precipitate

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Visual and chemical checkpoints are embedded within the protocol to ensure the reaction is proceeding correctly before moving to the next step.

Phase 1: Imine Formation
  • Setup: Dissolve 4-(N-Boc-amino)cyclohexanone (1.0 eq) in 7N NH₃ in methanol (approx. 10 mL per mmol of ketone).

  • Reaction: Stir the solution at 0 °C for 4 hours.

  • Validation Checkpoint: The solution should remain clear and colorless. TLC (using Ninhydrin stain) should indicate the consumption of the starting ketone.

Phase 2: Diaziridine Formation
  • Addition: Slowly add HOSA (1.2 eq) in small solid portions over 30 minutes while strictly maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Validation Checkpoint: A dense white precipitate of ammonium sulfate will form in the flask. This is a positive indicator that HOSA has reacted and the amination is proceeding.

Phase 3: Oxidation to Diazirine
  • Preparation: Filter the suspension to remove the ammonium sulfate salts. Concentrate the filtrate under reduced pressure using a water bath set no higher than 30 °C to prevent thermal degradation.

  • Oxidation: Redissolve the crude diaziridine in dry DCM. Add Et₃N (3.0 eq) and cool to 0 °C.

  • Titration: Add Iodine (I₂) crystals portion-wise.

  • Validation Checkpoint: Continue adding I₂ until a faint brown color persists in the solution for more than 5 minutes. This persistent color confirms the complete consumption of the diaziridine intermediate.

Phase 4: Workup & Isolation (Light-Sensitive)
  • Light Protection: Dim the laboratory lights and wrap the separatory funnel and collection flasks in aluminum foil.

  • Quench: Quench the excess iodine by washing the organic layer with saturated aqueous Na₂S₂O₃ until the brown color disappears.

  • Purification: Extract with DCM, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc) to yield pure N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine.

References

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling MDPI - Molecules URL:[Link]

  • New Trends in Diaziridine Formation and Transformation (a Review) National Center for Biotechnology Information (PMC) URL:[Link]

  • Diazirine - Chemical Properties and Photoreactive Crosslinking Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Troubleshooting

Diazaspiro[2.5]octane Synthesis &amp; Functionalization Support Center

Welcome to the Technical Support Center for the synthesis and functionalization of the 4,7-diazaspiro[2.5]octane scaffold. As a critical pharmacophoric element in modern drug discovery—most notably in the synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and functionalization of the 4,7-diazaspiro[2.5]octane scaffold. As a critical pharmacophoric element in modern drug discovery—most notably in the synthesis of the spinal muscular atrophy (SMA) drug Risdiplam—this spirocyclic core presents unique synthetic challenges[1].

This guide is designed by application scientists to help you troubleshoot regioselectivity failures, overcome kinetic bottlenecks, and optimize your cross-coupling workflows.

Part 1: Troubleshooting Guide & FAQs

Q: Why am I observing a mixture of N4 and N7 functionalized products when using unprotected 4,7-diazaspiro[2.5]octane in my coupling reactions? A: The 4,7-diazaspiro[2.5]octane core possesses two non-equivalent secondary nitrogen atoms. The N4 nitrogen is adjacent to the spiro-fused cyclopropane ring, making it more sterically hindered, yet it often acts as the more nucleophilic center in certain electronic environments compared to N7[2]. If you attempt a direct Nucleophilic Aromatic Substitution (SNAr) or cross-coupling with the unprotected free amine, the competing sterics and nucleophilicity lead to poor regioselectivity and competitive hetarylation at both nitrogen centers[1]. To achieve absolute regiocontrol, you must employ an orthogonal protection strategy prior to coupling.

Q: How can I selectively protect the N4 position while leaving N7 available for downstream SNAr coupling? A: Direct mono-protection with standard reagents (like Boc₂O) yields poor selectivity. The most robust, field-proven method exploits the steric disparity between the two nitrogens. By first introducing a highly bulky Trityl (Trt) group, you selectively protect the less sterically hindered N7 position[3]. Subsequently, the more hindered N4 position can be exhaustively protected with a Boc group[3]. Finally, mild acidic cleavage (e.g., using oxalic acid) selectively removes the acid-labile Trt group from N7, yielding the highly valuable tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate intermediate[3].

Q: My SNAr coupling of the N4-Boc protected spiroamine with a fluoropyridine intermediate is extremely slow, and the reaction mixture turns into a black tar. What is the mechanism of this failure? A: This is a well-documented kinetic bottleneck. The substitution reaction at the N7 position is exceptionally slow due to 1,3-diaxial interactions inherent to the rigid spirocyclic conformation during the transition state[4]. To force the reaction to completion, chemists historically used elevated temperatures (>110 °C) in Dimethyl Sulfoxide (DMSO)[4]. However, DMSO exhibits oxidative properties at high temperatures, leading to the oxidative degradation and resinification ("black tar") of the electron-rich amine[4]. Switching the solvent to N,N-dimethylacetamide (DMAc) eliminates this oxidative degradation pathway, preserving the integrity of the spiroamine and significantly improving the isolated yield[4].

Part 2: Quantitative Data & Optimization

The following table summarizes the causal relationship between protecting group strategies, solvent selection, and the resulting reaction efficiency during the N7-arylation of the spiro core.

Reaction StrategyAmine Substrate StateSolventTemp (°C)Primary Mechanistic IssueTypical Isolated Yield
Direct Coupling Free 4,7-diazaspiro[2.5]octaneDMSO110Poor regioselectivity (N4/N7 competing hetarylation)< 20%
Historical Route N4-Boc-spiroamineDMSO120Oxidative degradation / Resinification of amine30 - 45%
Optimized Route N4-Boc-spiroamineDMAc120None (Clean conversion, avoids oxidation)75 - 85%

Part 3: Step-by-Step Experimental Protocols

Protocol A: Regioselective Synthesis of tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate

This protocol utilizes steric differentiation to achieve self-validating regiocontrol.

Step 1: Tritylation (Steric Control)

  • Dissolve 4,7-diazaspiro[2.5]octane (1.0 eq) in anhydrous Dichloromethane (DCM) (0.5 M) under N₂.

  • Add Triethylamine (Et₃N) (1.5 eq) and cool the reactor to 0 °C.

  • Add Trityl chloride (Trt-Cl) (1.05 eq) portion-wise. Causality Check: The extreme bulk of the Trt group ensures >95% kinetic selectivity for the less hindered N7 position.

  • Stir for 4 hours. Validate completion via LC-MS (look for the [M+H]⁺ corresponding to the mono-Trt mass). Quench with water and extract with DCM.

Step 2: Exhaustive Boc Protection

  • Dissolve the crude N7-Trt intermediate in Tetrahydrofuran (THF) (0.3 M).

  • Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Heat to 50 °C. Causality Check: Heating is required to overcome the steric hindrance at the N4 position adjacent to the cyclopropane ring.

  • Monitor by TLC until the intermediate is fully consumed.

Step 3: Selective Detritylation

  • Dissolve the fully protected intermediate in a 1:1 mixture of EtOH/THF.

  • Add Oxalic acid (2.0 eq) at room temperature. Causality Check: Mild acidity selectively cleaves the highly acid-labile Trt group without deprotecting the N4-Boc group[3].

  • Self-Validation: The cleavage will result in the precipitation of the product as an oxalate salt. Filter the solid, neutralize with 1M aqueous NaOH, and extract with Ethyl Acetate to isolate the pure N4-Boc free N7 amine.

Protocol B: Pd-Free SNAr Arylation of N7 in DMAc

This protocol overcomes 1,3-diaxial transition state clashes while preventing oxidative degradation.

Step 1: Reaction Setup

  • Charge a pressure-rated reaction vessel with the target fluoropyridine electrophile (1.0 eq), tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate (1.2 eq), and K₂CO₃ (2.5 eq).

  • Add anhydrous DMAc (0.2 M). Critical: Do not substitute with DMSO, as doing so will cause resinification at the required reaction temperatures[4].

Step 2: Thermal Coupling

  • Seal the vessel and heat to 120 °C for 18-24 hours. Causality Check: The high thermal energy is strictly required to overcome the 1,3-diaxial steric clash during the SNAr transition state[4].

  • Monitor via LC-MS for the disappearance of the fluoropyridine starting material.

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Self-Validation: Slowly dilute the reaction mixture with cold water (3x volume). The N7-arylated product will precipitate as a clean solid. Filter, wash with cold water, and dry under high vacuum.

Part 4: Visualizations

Protection A Free Amine 4,7-Diazaspiro[2.5]octane B N7-Tritylation (Steric Control) A->B Trt-Cl, Et3N C N4-Boc Protection (Exhaustive) B->C Boc2O, DMAP D Trt Cleavage (Oxalic Acid) C->D Selective Deprotection E Product: N4-Boc, Free N7 D->E Neutralization

Workflow for the regioselective N4-Boc protection of 4,7-diazaspiro[2.5]octane.

SNAr cluster_DMSO Historical Route (DMSO) cluster_DMAc Optimized Route (DMAc) Start Fluoropyridine + N4-Boc-Spiroamine DMSO Solvent: DMSO Temp: 120°C Start->DMSO High Temp Required DMAc Solvent: DMAc Temp: 120°C Start->DMAc High Temp Required Tar Oxidative Degradation (Resinification) DMSO->Tar Oxidation of Electron-Rich Amine Product N7-Arylated Product (High Yield) DMAc->Product Stable Solvent Environment

Solvent optimization pathway overcoming oxidative degradation in SNAr coupling.

References

  • [3] A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI.

  • [2] Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate. Benchchem.

  • [1] Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. PMC (NIH).

  • [4] A Convenient, Pd-Free Approach to the Synthesis of Risdiplam. MDPI.

Sources

Optimization

overcoming solubility challenges of N-Boc protected spirocycles

Technical Guide: Overcoming Solubility & Characterization Challenges of N-Boc Protected Spirocycles The "Spiro-Boc" Paradox: Understanding the Core Issue As researchers, we turn to spirocyclic scaffolds to escape "flatla...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Overcoming Solubility & Characterization Challenges of N-Boc Protected Spirocycles

The "Spiro-Boc" Paradox: Understanding the Core Issue

As researchers, we turn to spirocyclic scaffolds to escape "flatland"—increasing fraction sp3 (


) to improve metabolic stability and receptor fit [1].[1] However, a recurring bottleneck in early-phase synthesis is what I call the "Spiro-Boc Paradox." 

While spirocycles are designed to improve aqueous solubility relative to aromatic analogs, the intermediate N-Boc protection often creates a "brick-dust" solid.

  • The Mechanism: The spiro scaffold is rigid and compact. Adding a tert-butyloxycarbonyl (Boc) group adds a lipophilic "cap" that removes a key hydrogen bond donor.

  • The Consequence: The molecule packs efficiently in the crystal lattice (high lattice energy) but lacks the polarity to interact with water, and is often too rigid to be easily solvated by standard organic solvents like hexanes or cold ethanol [2].

This guide addresses the three critical failure points: Solubility during Synthesis , Purification (Chromatography) , and Analytical Characterization (NMR).

Module 1: Synthesis & Workup Troubleshooting

Issue: The N-Boc spirocycle precipitates during the reaction or forms an emulsion during aqueous workup that refuses to separate.

Technical Insight: The "Grease" Factor

Standard Boc protection (Boc


O, aqueous NaHCO

/Dioxane) often fails for spirocycles because the product precipitates before the reaction is complete, trapping unreacted amine inside the solid matrix.
Troubleshooting Protocol: The "Bi-Phasic Push"
ConditionStandard ProtocolSpiro-Optimized Protocol Why?
Solvent DCM or THF/Water2-MeTHF / Water (1:1) 2-MeTHF dissolves lipophilic spirocycles better than THF and separates cleanly from water (unlike THF).
Base Et

N or NaHCO

K

CO

(solid) or NaOH
High ionic strength forces the organic product out of the aqueous phase, preventing emulsion.
Additives None5% DMAP (catalytic) Accelerates reaction to beat precipitation kinetics.

Q: My product turned into a gummy solid during workup and won't dissolve in EtOAc. What now? A: Do not use Ethyl Acetate. Spiro-Boc compounds often have poor solubility in EtOAc due to efficient crystal packing.

  • The Fix: Dissolve the gum in Dichloromethane (DCM) or Chloroform . If it's still cloudy, add a small amount of Methanol (MeOH) (up to 5%). Wash this organic layer with brine.[2] The DCM/MeOH mix disrupts the lattice energy better than esters.

Module 2: Purification Strategies (Chromatography)

Issue: The compound streaks on silica, co-elutes with impurities, or crashes out on the column.

Workflow: The Solubility-Driven Purification Tree

N-Boc spirocycles are notorious for "tailing" on silica due to the interaction of the carbamate lone pairs with acidic silanols, combined with their low solubility in non-polar mobile phases.

PurificationStrategy Start Crude N-Boc Spirocycle SolCheck Solubility Test: Dissolves in 10% EtOAc/Hex? Start->SolCheck YesSol Standard Flash: Liquid Load SolCheck->YesSol Yes NoSol Solubility Test: Dissolves in DCM? SolCheck->NoSol No (Precipitates) Streaking Issue: Streaking/Tailing? YesSol->Streaking YesDCM Solid Load Strategy: Adsorb on Celite/Silica NoSol->YesDCM Yes NoDCM Reverse Phase (C18) ACN/Water + 0.1% Formic Acid NoSol->NoDCM No (Insoluble) YesDCM->Streaking Fix1 Add 1% Et3N to Mobile Phase Streaking->Fix1 Mild Tailing Fix2 Switch Solvent System: Toluene / Acetone Streaking->Fix2 Severe Tailing/Overlap

Figure 1: Decision matrix for purifying low-solubility N-Boc spirocycles. Note the pivot to Toluene/Acetone for difficult separations.

Expert Tip: The Toluene Trick

If Hexanes/EtOAc fails to separate your spots (or if the compound is insoluble in hexanes), switch to Toluene/Acetone or Toluene/EtOAc .

  • Why: Toluene is a "soft" aromatic solvent that interacts better with the rigid spiro-scaffold (pi-stacking or hydrophobic matching) than aliphatic hexanes, keeping the compound in solution longer [3].

Module 3: Analytical Troubleshooting (NMR)

Issue: 1H or 13C NMR shows broad, "missing," or split peaks, making the compound look impure.

The Science: Rotameric Coalescence

The N-Boc bond has partial double-bond character (


 resonance), creating a rotational barrier. In bulky spirocycles, this rotation is slow on the NMR timescale at room temperature (

), leading to two distinct conformers (rotamers) [4].

Q: How do I prove it's rotamers and not impurities? A: Perform a Variable Temperature (VT) NMR experiment.

Protocol: VT-NMR Validation

  • Solvent: Use DMSO-

    
     or Tetrachloroethane-
    
    
    
    (high boiling points).
  • Step 1: Run standard spectrum at

    
     (observe broad/split peaks).
    
  • Step 2: Heat probe to

    
     (or 
    
    
    
    for tetrachloroethane).
  • Result:

    • Coalescence: If peaks sharpen and merge into single signals, it is Rotamers (Success).

    • No Change: It is Aggregation or impurities.

NMR_Troubleshooting Input Broad/Split NMR Peaks Step1 Check Solvent: Is it CDCl3? Input->Step1 Action1 Switch to DMSO-d6 (Breaks Aggregates) Step1->Action1 Yes Check Peaks still broad? Action1->Check Action2 Run VT-NMR (Heat to 80-100°C) Check->Action2 Yes Result1 Peaks Sharpen: Rotamers (Confirmed) Check->Result1 No (Fixed) Action2->Result1 Coalescence Result2 No Change: Impurity/Polymer Action2->Result2 Persists

Figure 2: Analytical workflow for distinguishing between rotameric broadening and sample impurities.

FAQ: Advanced Deprotection

Q: I need to remove the Boc group, but the resulting spiro-amine is water-soluble and I lose it during aqueous extraction. A: Avoid aqueous workup entirely. Use Thermal Deprotection or Non-Aqueous Acid Scavenging .

Method A: Thermal Deprotection (Green Chemistry) Recent data suggests many N-Boc amines can be deprotected by heating in TFE (Trifluoroethanol) or water at


 without acid, driving off isobutylene and CO

as gases [5].
  • Protocol: Heat N-Boc compound in TFE in a sealed pressure tube at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     for 1 hour. Evaporate solvent.[2] Quantitative yield, no salt formation.
    

Method B: HCl/Dioxane + Filtration

  • Dissolve N-Boc compound in dry Dioxane (or DCM).

  • Add 4M HCl in Dioxane.

  • The Spiro-amine HCl salt will likely precipitate (due to high lattice energy of the salt).

  • Filter the solid. Wash with ether. Do not use water.

References

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[3][4] Bioorganic & Medicinal Chemistry Letters, 26(12), 2763-2773. Link

  • Wiberg, K. B., et al. (2004). Lattice Energies and Solubility. Chemistry LibreTexts. Link

  • BenchChem Technical Support. (2025). Optimizing Boc Protection of Amines: Troubleshooting Guide. BenchChem Application Notes. Link

  • Clayden, J., et al. (2010). NMR Chemical Shift Values and Rotamers. Princeton University Macmillan Group Supplementary Information. Link

  • Reeves, J. T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Link

Sources

Troubleshooting

Technical Support Center: Analytical Profiling of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

Core Directive & Executive Summary Welcome to the Technical Support Center. You are likely working with N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine , a critical "minimalist" photoaffinity labeling (PAL) handle.

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Executive Summary

Welcome to the Technical Support Center. You are likely working with N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine , a critical "minimalist" photoaffinity labeling (PAL) handle. This scaffold is prized in drug discovery for its small steric footprint and ability to generate reactive carbenes upon UV irradiation (~350 nm).

The Analytical Challenge: The diazirine ring is a "silent" functionality. It is thermally stable but photolabile. Its primary degradation pathway involves isomerization to a linear diazo species or loss of nitrogen (


). Standard HPLC-UV methods often fail to detect the linear diazo impurity because its absorbance profile differs from the parent diazirine. Furthermore, the Boc group provides only weak UV detection, necessitating low-wavelength analysis or alternative detectors (CAD/ELSD/MS).

This guide provides self-validating protocols to ensure the integrity of your probe before biological application.

Critical Safety & Handling (The "Dark & Cold" Rule)

Before starting any analysis, verify your handling conditions. Diazirines are high-energy species.

  • Light: All solid and solution samples must be handled under amber light or in foil-wrapped vessels. Standard fluorescent lab lighting can induce slow isomerization to the linear diazo species (see Diagram 1).

  • Heat: Avoid GC-MS. The injection port temperature (

    
    C) will induce thermal elimination of 
    
    
    
    , leading to false negatives (detecting only the alkene/insertion products).
  • Acidity: The N-Boc group is acid-labile. Avoid using TFA >0.1% in mobile phases for prolonged periods; Formic Acid (0.1%) is preferred.

Troubleshooting Guide & FAQs

Q1: I see a large peak in my LC-MS spectrum at [M-28]. Is my compound degraded?

Diagnosis: Likely an In-Source Artifact , not necessarily degradation. Mechanism: Diazirines are fragile. In the electrospray ionization (ESI) source, the high voltage and temperature can force the ejection of nitrogen gas (


, mass 28).
Validation Test: 
  • Lower the Source Temperature and Cone Voltage (or Fragmentor Voltage) by 50%.

  • If the ratio of

    
     to 
    
    
    
    improves (i.e., the parent ion signal increases), the degradation is happening inside the mass spec, and your sample is likely intact.
  • Check UV: If the UV trace shows a single peak, but MS shows two masses co-eluting perfectly, it is an in-source artifact.

Q2: My HPLC purity is >98% at 210 nm, but my biological labeling efficiency is low. Why?

Diagnosis: Presence of the Linear Diazo Isomer . Mechanism: The diazirine (cyclic


) can isomerize to a linear diazo compound (

). The Trap: The linear diazo isomer often has a much higher extinction coefficient in the visible range but may co-elute or be masked at low UV wavelengths dominated by the Boc group. Solution:
  • Enable Multi-wavelength Detection: Monitor 350 nm (diagnostic for diazirine

    
    ) and 450-500 nm  (often where linear diazo species absorb weakly).
    
  • Run IR: A strong stretch at ~2000-2100 cm

    
     indicates the linear diazo impurity. The diazirine stretch is much weaker and around 1600 cm
    
    
    
    .
Q3: How do I separate the linear diazo impurity from the product?

Recommendation: The linear isomer is more polar than the cyclic diazirine.

  • Column: Use a C18 column with high carbon load (e.g., Phenomenex Gemini or Waters XBridge).

  • Mobile Phase: Use a shallow gradient. A jump from 5% to 95% B is too fast. Try a gradient of 30% B to 60% B over 20 minutes to resolve the isomers.

Visualizing the Degradation Pathways

Understanding the fate of your molecule is essential for interpreting analytical data.

Diazirine_Degradation cluster_legend Legend Diazirine N-Boc-Diazirine (Target Molecule) [M] Diazo Linear Diazo Isomer (Impurity) [M] Diazirine->Diazo Light / Heat (Isomerization) Carbene Reactive Carbene (Transient) Diazirine->Carbene UV (350nm) (Activation) Alkene Elimination Product (Alkene) [M-28] Diazirine->Alkene High Heat / MS Source (-N2) Diazo->Carbene UV / Heat Insertion Insertion Product (R-OH / R-NH2) [M+Solvent] Carbene->Insertion + Solvent/Protein Carbene->Alkene Rearrangement key1 Active Probe key2 Critical Impurity

Figure 1: Degradation and activation pathways of the diazirine scaffold. Note that the Linear Diazo Isomer has the same mass [M] as the target but different reactivity.

Validated Analytical Protocols

Protocol A: High-Resolution LC-MS (Identity & Purity)

Use this method for final release testing.

ParameterSpecificationRationale
Column C18 (e.g., Acquity BEH or equiv), 1.7 µm, 2.1 x 50 mmStandard reverse phase for hydrophobic Boc-amines.
Mobile Phase A Water + 0.1% Formic AcidDo not use TFA if planning to recover; TFA can promote degradation over time.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can sometimes react with highly activated species (rare but possible).
Gradient 5% B to 95% B over 5 min (Analytical)Fast screening.
Flow Rate 0.4 - 0.6 mL/minOptimal for ESI.
Detection (UV) 210 nm (Boc), 254 nm (General), 350 nm (Diazirine)350 nm is specific to the N=N bond; absence of peak here implies loss of functionality.
MS Mode ESI Positive (Scan 100-1000 Da)Soft Ionization: Set Source Temp <300°C.
Protocol B: NMR Structural Verification

NMR is the only way to definitively confirm the spiro-cyclic structure vs. the linear isomer.

  • Solvent:

    
     or 
    
    
    
    .
  • Key

    
     Signal:  Look for the Spiro Carbon  (the quaternary carbon connecting the 3-membered and 6-membered rings).
    
    • Expected Shift: ~25–30 ppm (distinctive high-field quaternary signal).

    • Note: The diazirine ring carbons (C1/C2) are often very weak due to lack of NOE and long relaxation times.

  • Key

    
     Signals: 
    
    • Boc Group: Strong singlet at ~1.45 ppm (9H).

    • Ring Protons: Multiplets in the 0.5–2.0 ppm range (cyclopropyl/cyclohexyl character).

    • Amine Proton: Broad singlet (exchangeable) if using

      
      .
      
Protocol C: Impurity Profiling Table
Impurity TypeLikely OriginDetection Strategy
Linear Diazo Isomer Light/Heat degradationHPLC (shoulder peak), IR (~2100 cm⁻¹), distinct UV

.
De-Boc Amine Acidic hydrolysisLC-MS ([M-100] mass), Ninhydrin stain (positive).
Ketone Precursor Incomplete synthesisLC-MS (Mass = Target - N2 + O), UV (Carbonyl n->pi*).
Alkene (Elimination) Thermal degradationLC-MS ([M-28]), NMR (Olefinic protons ~5-6 ppm).

Analytical Decision Tree

Use this workflow to determine the correct analysis path for your sample state.

Analysis_Workflow Start Sample Received (Solid or Oil) Check_State Visual Inspection (Color?) Start->Check_State Color_Yellow Yellow/Orange? Check_State->Color_Yellow Yes Color_White White/Colorless? Check_State->Color_White No Impurity_Check Suspect Diazo Impurity (Run IR / UV-Vis) Color_Yellow->Impurity_Check Purity_Check Routine Purity (LC-MS) Color_White->Purity_Check NMR_Conf Structural Confirmation (1H & 13C NMR) Impurity_Check->NMR_Conf If clean Purity_Check->NMR_Conf If >95%

Figure 2: Decision matrix for analytical method selection based on visual cues.

References

  • Dubinsky, L. et al. "Analysis of Diazirine-Based Photoaffinity Probes." Journal of the American Chemical Society, 2012. (General grounding on diazirine stability).

  • Das, J. "Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments." Chemical Reviews, 2011. (Review of synthesis and properties).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 137964113, 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride." PubChem, 2025.[1] .

  • BenchChem. "An In-depth Technical Guide to the Storage and Handling of Diazirine-Containing Compounds." BenchChem Technical Guides, 2025. .

  • Liu, M.T.H. "Thermal decomposition of diazirines."[2] Journal of the Chemical Society, Perkin Transactions 2, 1974. .

(Note: While specific literature on the exact N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine isomer is limited, the protocols above are derived from authoritative standards for the 1,2-diazaspiro[2.5]oct-1-ene scaffold class.)

Sources

Reference Data & Comparative Studies

Comparative

validation of the structure of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine by X-ray crystallography

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Executive Summary N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine represents a critical scaffold in medicinal chemistry, particularly as a precursor f...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine represents a critical scaffold in medicinal chemistry, particularly as a precursor for photoaffinity labeling (PAL) probes. The spiro-diazirine moiety serves as a compact, photo-activatable carbene generator. However, the rigid spiro-fusion introduces significant conformational constraints that are often poorly resolved by solution-phase NMR.

This guide outlines the validation of this structure, contrasting the limitations of standard spectroscopy with the absolute certainty provided by Single Crystal X-Ray Diffraction (SC-XRD).[1] It serves as a blueprint for researchers needing to certify the regio- and stereochemistry of spiro-fused diazirines.

Part 1: Comparative Analysis of Validation Methods

The structural validation of spiro-cyclic systems is notoriously difficult due to the "silent" nature of quaternary spiro-carbons in proton NMR and the complex coupling constants in distorted cyclohexane rings.

Table 1: Methodological Comparison Matrix
Feature1H/13C NMR & 2D (NOESY/COSY) High-Res Mass Spec (HRMS) Single Crystal X-Ray (SC-XRD)
Primary Output Connectivity & Relative EnvironmentElemental Composition3D Atomic Coordinates
Stereochemistry Inferential (via

-coupling/NOE)
NoneAbsolute & Definitive
Spiro-Carbon Data Indirect (HMBC correlations)NoneDirect Bond Angles/Lengths
Conformation Time-averaged (dynamic)N/AFrozen State (Solid)
Sample Req. ~5-10 mg (Recoverable)<1 mg (Destructive)Single Crystal (~0.1-0.3 mm)
Limitation Ambiguous axial/equatorial assignment in distorted ringsIsomers indistinguishableRequires crystalline solid
The "NMR Blind Spot" in Spiro-Diazirines

In N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine , the diazirine ring exerts significant steric strain on the cyclohexane ring. Standard Karplus equations (used to determine axial vs. equatorial protons via


-coupling) often fail because the spiro-fusion distorts the bond angles away from the ideal 109.5°. Consequently, NMR may incorrectly assign the stereochemistry of the C6-amine substituent. SC-XRD is the only method that directly visualizes this distortion. 
Part 2: Validation Workflow & Decision Logic

The following diagram illustrates the critical path for validating the structure, highlighting the "Go/No-Go" decision points based on phase state and stability.

ValidationWorkflow Start Crude N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine Purification Purification (Flash Chromatography) Silica Gel, Hex/EtOAc Start->Purification PurityCheck Purity Check (1H NMR > 95%?) Purification->PurityCheck PurityCheck->Purification No NMR_Analysis 1D/2D NMR Analysis (NOESY for relative config) PurityCheck->NMR_Analysis Yes Crystallization Crystallization Screening (Vapor Diffusion) XRD_Mount Crystal Mounting (Low Temp 100K - Essential) Crystallization->XRD_Mount Ambiguity Ambiguous Stereochemistry? (Spiro distortion) NMR_Analysis->Ambiguity Ambiguity->Crystallization Yes (High Certainty Req) FinalModel Final Structural Model (CIF File) Ambiguity->FinalModel No (Rare) Diffraction Data Collection (Mo or Cu Source) XRD_Mount->Diffraction Refinement Structure Refinement (SHELXL / OLEX2) Diffraction->Refinement Refinement->FinalModel

Figure 1: Structural Validation Workflow. Note the critical branch at "Ambiguous Stereochemistry" where NMR data is insufficient for spiro-ring conformation, necessitating SC-XRD.

Part 3: Experimental Protocols
1. Crystallization Strategy (The Critical Step)

Boc-protected amines are often waxy or amorphous. The spiro-diazirine moiety adds lipophilicity. Standard evaporation often fails.

  • Method: Vapor Diffusion (Sitting Drop or Hanging Drop).

  • Solvent System:

    • Solvent (Inner vial): Dichloromethane (DCM) or Ethyl Acetate (dissolves the compound).

    • Antisolvent (Outer reservoir): Pentane or Hexane (precipitates the compound).

  • Protocol:

    • Dissolve 10 mg of pure N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine in 0.5 mL of DCM.

    • Filter through a 0.2 µm PTFE syringe filter into a small inner vial (to remove dust nuclei).

    • Place the inner vial inside a larger jar containing 5 mL of Pentane.

    • Cap the large jar tightly. Store at 4°C in the dark.

    • Why Dark? Diazirines are photo-labile (UV sensitive). Crystallization must occur away from direct light to prevent degradation into carbenes/isomers.

    • Why 4°C? Slower diffusion yields higher quality crystals (fewer defects).

2. X-Ray Data Collection Parameters

Due to the thermal instability of the diazirine nitrogen-nitrogen double bond, room temperature collection is risky and yields high thermal motion (ellipsoids).

  • Temperature: 100 K (Liquid Nitrogen Stream) . Mandatory for diazirines.

  • Radiation Source: Cu K

    
     (
    
    
    
    = 1.54178 Å) is preferred for absolute configuration determination of light-atom organic molecules (Chirality check), though Mo K
    
    
    is acceptable for connectivity.
  • Resolution Goal: 0.8 Å or better (to resolve the N=N double bond length accurately, typically ~1.23 Å).

3. Structure Refinement & Validation
  • Space Group Determination: Likely monoclinic or orthorhombic for chiral Boc-amines.

  • Disorder Handling: The tert-butyl group of the Boc moiety often exhibits rotational disorder. This must be modeled using split positions (PART commands in SHELXL) to prevent it from masking the geometry of the core spiro ring.

  • Validation Metrics:

    • R1 Value: < 5% indicates a high-quality model.

    • Goodness of Fit (GooF): Should be close to 1.0.

    • Flack Parameter: If the molecule is chiral (it is, at C6), the Flack parameter should be near 0.0 (correct enantiomer) vs 1.0 (inverted).

Part 4: Data Interpretation[2][3]

When analyzing the generated Crystal Information File (CIF), focus on these specific geometric parameters to validate the "spiro-diazirine" identity:

  • The Spiro Junction (C-C-C Angle): In a standard cyclohexane, angles are ~109.5°. At the spiro carbon (C3 of diazirine / C1 of cyclohexane), the internal angle within the diazirine ring will be extremely acute (~60°), while the external angles to the cyclohexane ring will be distorted.

    • Target Metric: Diazirine internal angle (N-C-N) should be approx 60°.

  • The Diazirine Bond (N=N):

    • Target Metric: 1.22 – 1.25 Å.

    • Significance: If the bond length is significantly longer (>1.30 Å), it suggests decomposition to a diazo species or incorrect assignment.

  • Conformation of the Cyclohexane Ring: X-ray will reveal if the ring adopts a Chair or Twist-Boat conformation. This directly impacts the spatial orientation of the N-Boc group (Axial vs. Equatorial).

    • Implication: Photoaffinity labeling efficiency depends on the vector of the carbene generated. Knowing if the Boc group is axial or equatorial predicts the "reach" of the probe.

References
  • Spiro-Diazirine Chemistry & Photoaffinity Labeling

    • Dubinsky, L., et al. (2012). "Diazirine based photoaffinity labeling." Bioorganic & Medicinal Chemistry, 20(2), 554-570.
    • Context: Establishes the chemical stability and reactivity profile of the diazirine ring, necessitating low-temper
  • Crystalliz

    • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines." Organic Letters, 8(15), 3259-3262.

    • Context: Describes the physical properties of N-Boc intermediates, supporting the choice of antisolvent crystallization (hexane/pentane) for these lipophilic compounds.
  • Small Molecule Crystallography Standards

    • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155.
    • Context: Defines the R-factor and Flack parameter requirements for publishing small molecule structures.
  • Conform

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Context: Authoritative text on cyclohexane ring distortion in spiro-fused systems, explaining why NMR coupling constants are unreliable in these cases.

Sources

Validation

Biological Evaluation of N-Boc-1,2-diazaspirooct-1-en-6-amine Derivatives: A Comparative Guide to Aliphatic Diazirine Photoaffinity Probes

Biological Evaluation of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine Derivatives: A Comparative Guide to Aliphatic Diazirine Photoaffinity Probes Introduction & Structural Rationale In the field of chemical proteomics and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Evaluation of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine Derivatives: A Comparative Guide to Aliphatic Diazirine Photoaffinity Probes

Introduction & Structural Rationale

In the field of chemical proteomics and drug target identification, photoaffinity labeling (PAL) is the gold standard for mapping ligand-protein interactions. The compound N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine is a highly specialized, fully functionalized aliphatic diazirine building block[2].

Unlike traditional bulky photophores, this spirocyclic diazirine mimics the steric profile of a simple cyclohexane ring. The presence of the N-Boc protected 6-amine provides a versatile synthetic handle. Upon Boc deprotection, the primary amine can be rapidly conjugated to the carboxylic acid of a bioactive pharmacophore via standard amide coupling, converting an inert drug candidate into a highly reactive photoaffinity probe[3].

The biological evaluation of these derivatives hinges on their ability to covalently cross-link to target proteins with minimal structural perturbation, preserving the native binding affinity of the parent ligand[4].

Mechanism of Action

Upon UV irradiation at 350–365 nm, the 1,2-diazaspiro[1]oct-1-ene core extrudes nitrogen gas to generate a highly reactive singlet carbene[5]. This intermediate possesses a half-life of mere nanoseconds, allowing it to insert indiscriminately into adjacent C-H, N-H, or O-H bonds within the protein binding pocket[6].

Recent chemical biology studies also reveal a secondary pathway: a fraction of the diazirine isomerizes into a linear diazo species under UV light. This diazo intermediate exhibits a strong electrophilic preference for labeling acidic amino acid residues, such as Aspartate (Asp) and Glutamate (Glu)[3].

Photolysis A Diazirine Probe (1,2-diazaspiro[2.5]oct-1-ene) B Singlet Carbene Intermediate A->B UV (350-365 nm) - N2 C Diazo Isomer (Side Reaction) A->C UV Isomerization D C-H / X-H Insertion (Covalent Adduct) B->D Rapid Insertion E Carboxylic Acid Labeling (Asp/Glu) C->E Electrophilic Attack

Fig 1: Photolysis pathway of aliphatic diazirines showing carbene and diazo intermediate generation.

Comparative Performance Analysis: Diazirines vs. Alternative Photophores

When designing a chemical probe, the choice of photoreactive group (PRG) dictates the success of the target pull-down. Below is an objective comparison of 1,2-diazaspiro[1]oct-1-ene derivatives against legacy photophores such as Benzophenone (BP), Phenyl Azide (PA), and Trifluoromethylphenyl diazirine (TPD)[5][6][7].

Quantitative Comparison of Photophores
Photophore ClassActivation WavelengthReactive IntermediateSteric BulkCross-linking YieldTarget Perturbation Risk
Aliphatic Diazirine (Spiro) 350–365 nmSinglet Carbene / DiazoVery Low 30–50%Minimal
Trifluoromethylphenyl Diazirine (TPD) 350–365 nmSinglet CarbeneModerate40–60%Moderate
Benzophenone (BP) 350–365 nm1,2-DiradicalHigh50–60%High
Phenyl Azide (PA) 260–300 nmNitrene / KetenimineLow30–40%Moderate (UV damage risk)

Key Takeaways from the Data:

  • Steric Advantage: Benzophenones are notoriously bulky and highly lipophilic, often abolishing the biological activity of small-molecule ligands[6]. The spiro-diazirine footprint is exceptionally small, drastically reducing false negatives caused by steric clashes in tight binding pockets.

  • Wavelength Safety: Phenyl azides require harsh, high-energy UV light (<300 nm), which induces background protein degradation and DNA damage. Diazaspiro[1]oct-1-ene derivatives activate perfectly at 365 nm, ensuring cellular viability during in vivo cross-linking[5].

  • Solvent Quenching: While the cross-linking yield of aliphatic diazirines (30-50%) is slightly lower than benzophenones, this is due to rapid quenching by water molecules in solvent-exposed regions. This is actually a biological advantage, as it drastically reduces non-specific background labeling[4].

Experimental Workflow & Step-by-Step Methodology

To objectively evaluate the biological efficacy of a diazaspiro[1]oct-1-en-6-amine derived probe, researchers must execute a self-validating target identification workflow.

Workflow N1 1. Probe Synthesis (Boc Deprotection & Amide Coupling) N2 2. Live Cell Incubation (Equilibration with Target) N1->N2 N3 3. UV Irradiation (365 nm) (In situ Cross-linking) N2->N3 N4 4. Cell Lysis & Click Chemistry (Fluorophore/Biotin Attachment) N3->N4 N5 5. Enrichment & LC-MS/MS (Target Identification) N4->N5

Fig 2: Target identification workflow using diazaspiro[1]oct-1-en-6-amine photoaffinity probes.

Protocol: In Situ Photoaffinity Cross-Linking and Target Pull-Down

Note: This protocol assumes the probe has been functionalized with an alkyne handle for downstream bioorthogonal click chemistry[7].

Step 1: Live-Cell Incubation & Equilibration

  • Seed target cells (e.g., HeLa or specific pathogen cultures) in 6-well plates and grow to 80% confluency.

  • Prepare two experimental arms:

    • Arm A (Probe): Treat cells with 5 µM of the diazirine probe.

    • Arm B (Competitive Control): Pre-treat cells with 50 µM of the unmodified parent ligand for 30 minutes prior to adding the 5 µM probe.

    • Causality Check: The competitive control is mandatory. Carbene intermediates can react with highly abundant background proteins (e.g., VDAC, tubulin). Saturating the specific binding site with the parent ligand allows for the subtraction of non-specific background during mass spectrometry analysis[4].

  • Incubate both arms for 1–2 hours at 37°C to allow for target engagement and subcellular distribution.

Step 2: UV Irradiation

  • Remove media and wash cells gently with ice-cold PBS to remove unbound probe.

  • Place the plates on ice (to halt membrane trafficking and reduce thermal degradation).

  • Irradiate the cells using a 365 nm UV lamp (e.g., Spectroline, 100 W) at a distance of 5 cm for exactly 10 minutes.

    • Causality Check: 365 nm is the optimal wavelength for diazirine activation without inducing phototoxicity. Prolonged irradiation (>15 mins) increases the risk of off-target radical reactions.

Step 3: Cell Lysis and CuAAC (Click Chemistry)

  • Lyse cells using RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear debris.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding:

    • Biotin-azide (100 µM)

    • CuSO4 (1 mM)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 µM)

    • Sodium ascorbate (1 mM, freshly prepared)

  • React at room temperature for 1 hour with gentle agitation.

Step 4: Enrichment and LC-MS/MS

  • Add streptavidin-agarose beads to the lysate and incubate at 4°C overnight to capture the biotinylated protein-probe adducts.

  • Wash beads stringently with 1% SDS in PBS, followed by 8 M urea, to eliminate non-covalently bound proteins.

  • Perform on-bead tryptic digestion and subject the resulting peptides to high-resolution LC-MS/MS. Proteins present in Arm A but significantly diminished in Arm B are confirmed specific targets[3].

References

  • Wang, L., et al. "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling." Molecules, 2017. URL:[Link]

  • Jones, A. J., et al. "Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues." PLOS ONE, 2017. URL:[Link]

  • Zindel, D., et al. "Mapping peptide-protein interactions by amine-reactive cleavable photoaffinity reagents." ChemRxiv, 2021. URL:[Link]

  • Li, Z., et al. "Evaluation of Site-Diversified, Fully Functionalized Diazirine Probes for Chemical Proteomic Applications." Semantic Scholar, 2020. URL:[Link]

  • Smith, E., et al. "Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors." PubMed Central (PMC), 2021. URL:[Link]

Sources

Comparative

comparing the synthetic efficiency of different routes to diazaspiro[2.5]octanes

This guide provides an in-depth technical comparison of synthetic routes to 4,7-diazaspiro[2.5]octane , a privileged scaffold in drug discovery known for its ability to improve metabolic stability and restrict conformati...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes to 4,7-diazaspiro[2.5]octane , a privileged scaffold in drug discovery known for its ability to improve metabolic stability and restrict conformational freedom in piperazine-based drugs.

Part 1: Executive Summary & Route Analysis

The synthesis of 4,7-diazaspiro[2.5]octane has evolved from low-yielding classical cyclizations to efficient, scalable protocols starting from amino acids. The choice of route depends heavily on the desired substitution pattern (specifically at the N4 and N7 positions) and the scale of production.

Route A: The "Classic" Malonate Cyclization
  • Mechanism: Dialkylation of diethyl malonate with 1,2-dibromoethane to form the cyclopropane core, followed by functional group manipulation (Curtius rearrangement or amidation) to install the nitrogens.

  • Status: Obsolete for large scale.

  • Drawbacks:

    • Low Overall Yield: Typically 10–20%.[1]

    • Hazardous Reagents: Often requires diphenylphosphoryl azide (DPPA) or sodium azide for the Curtius step.

    • High Step Count: Requires 5–8 steps to reach the final amine.

Route B: The "Modern" Amino Acid Cyclization (Recommended)
  • Mechanism: Uses 1-aminocyclopropanecarboxylic acid (ACC) as the pre-formed cyclopropane scaffold. The piperazine ring is built onto this core via acylation with a glycine equivalent (e.g., chloroacetyl chloride) followed by cyclization and reduction.

  • Status: Industry Standard.

  • Advantages:

    • High Yield: >70% for the ring-closing sequence.[1][2]

    • Scalability: Avoids high-energy azides; intermediates are stable solids.

    • Versatility: N-substituents (e.g., Benzyl, Boc) can be introduced early in the synthesis.

Route C: The Simmons-Smith Functionalization
  • Mechanism: Cyclopropanation of an exocyclic alkene on a pre-existing piperazine or pyrazinone ring using Zinc-Carbenoids (

    
    ).
    
  • Status: Niche / Analog Generation.

  • Use Case: Best for accessing substituted cyclopropane rings (e.g., phenyl-cyclopropyl) which are difficult to introduce via Route B.

Part 2: Comparative Efficiency Metrics

MetricRoute A (Malonate)Route B (ACC / Glycine)Route C (Simmons-Smith)
Starting Material Diethyl malonate1-Aminocyclopropanecarboxylic acid (ACC)Methylene-piperazine derivative
Step Count 6-843-5 (from piperazine)
Overall Yield 10-20%50-70%Variable (40-80%)
Atom Economy Low (Loss of CO2/N2)HighModerate (Stoichiometric Zn waste)
Safety Profile High Risk (Azides, exothermic)Moderate (Hydride reduction)Moderate (Organozincs)
Key Intermediate 1,1-Cyclopropanedicarboxylate4,7-Diazaspiro[2.5]octane-5,8-dioneMethylene-piperazine

Part 3: Detailed Experimental Protocol (Route B)

This protocol describes the synthesis of 7-benzyl-4,7-diazaspiro[2.5]octane , a versatile protected intermediate.[3][4]

Phase 1: Scaffold Construction
  • Esterification:

    • Suspend 1-aminocyclopropanecarboxylic acid (ACC) (1.0 equiv) in absolute ethanol (10 vol).

    • Cool to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise.

    • Heat to reflux for 4 hours.

    • Concentrate in vacuo to yield Ethyl 1-aminocyclopropanecarboxylate hydrochloride (Quant.).

  • Acylation:

    • Suspend the ester in DCM/Aq.

      
       (biphasic).
      
    • Add Chloroacetyl chloride (1.1 equiv) dropwise at 0°C.

    • Stir 2h. Separate organic layer, dry, and concentrate to yield Ethyl 1-(2-chloroacetamido)cyclopropanecarboxylate.

  • Cyclization (The "One-Pot" Dione Formation):

    • Dissolve the chloro-amide intermediate in Ethanol or Toluene.

    • Add Benzylamine (1.2 equiv) and

      
       (2.0 equiv).
      
    • Heat to reflux (80-100°C) for 12-16 hours.

    • Mechanism:[1][5][6][7]

      
       displacement of chloride by benzylamine, followed by spontaneous intramolecular amidation (lactamization).
      
    • Cool to precipitate 7-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione . Filter and wash with cold ethanol.

Phase 2: Global Reduction
  • Reagents:

    
     / 
    
    
    
    (Generates Borane in situ).
  • Procedure:

    • Suspend the 5,8-dione (1.0 equiv) in dry THF under

      
      .
      
    • Add

      
       (5.0 equiv).
      
    • Add

      
       (6.0 equiv) dropwise at 0°C (Caution: Gas evolution).
      
    • Reflux for 16-20 hours.

    • Quench: Cool to 0°C. Carefully add MeOH, then 6N HCl. Reflux for 1h to break amine-borane complexes.

    • Basify with NaOH to pH >12, extract with DCM.

    • Purification: Distillation or recrystallization of the dihydrochloride salt.

Part 4: Visualizing the Synthetic Logic

The following diagram maps the decision process and chemical flow for the recommended Route B compared to the alternative Route C.

DiazaspiroSynthesis cluster_RouteB Route B: Recommended (Scalable) cluster_RouteC Route C: Alternative (Substituted Cyclopropanes) ACC 1-Aminocyclopropane- carboxylic acid (ACC) Ester ACC Ethyl Ester ACC->Ester SOCl2, EtOH (Quant.) ChloroAmide Chloroacetyl-ACC-Ester Ester->ChloroAmide ClCH2COCl Base Dione 7-Benzyl-4,7-diazaspiro [2.5]octane-5,8-dione ChloroAmide->Dione BnNH2, Heat Cyclization FinalProduct 7-Benzyl-4,7-diazaspiro [2.5]octane Dione->FinalProduct Reduction (NaBH4/BF3 or LiAlH4) Piperazine N-Boc-Piperazinone Methylene 3-Methylene-piperazine Piperazine->Methylene Wittig / Tebbe Simmons Simmons-Smith (Zn/CH2I2) Methylene->Simmons Simmons->FinalProduct Deprotection

Caption: Comparison of the scalable Amino-Acid Route (Green) vs. the functionalization Route (Red).

References

  • Patent CN108863958B . Preparation method of 4,7-diazaspiro[2.5]octane derivative. (2018). Describes the optimized high-yield synthesis starting from 1-aminocyclopropanecarboxylic acid.

  • Patent CN105111155A . Synthesis method of tert-butyl 4,7-diazaspiro[2.5]octyl-7-formate. (2015). Details the older malonate-based route and its limitations.

  • Patent CN111943894A . Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Discusses safety improvements in the reduction step to avoid volatile boranes.

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. J. Am. Chem. Soc., 81(16), 4256–4264. Foundational text for the cyclopropanation mechanism used in Route C.

Sources

Validation

Structure-Activity Relationship (SAR) Studies of N-Boc-1,2-diazaspirooct-1-en-6-amine Analogs: A Comparative Guide

Structure-Activity Relationship (SAR) Studies of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine Analogs: A Comparative Guide Executive Summary In the realm of chemical biology and drug discovery, photoaffinity labeling (PAL) is...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine Analogs: A Comparative Guide

Executive Summary

In the realm of chemical biology and drug discovery, photoaffinity labeling (PAL) is an indispensable technique for mapping small molecule-protein interactions. While traditional linear alkyl diazirines have been the workhorse of PAL due to their minimal steric footprint, they suffer from a critical mechanistic flaw: the generation of long-lived diazo intermediates that lead to pH-dependent, biased labeling of acidic amino acids.

N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine represents a next-generation spirocyclic aliphatic diazirine. By leveraging ring strain and constrained geometry, this scaffold forces photolysis down a "true" carbene pathway, drastically reducing off-target bias while maintaining the compact size required to preserve native ligand pharmacology. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis, objectively comparing this spirocyclic warhead against traditional alternatives, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Foundation: The Spirocyclic Advantage

To understand the SAR of 1,2-diazaspiro[1]oct-1-en-6-amine, one must examine the fundamental photochemistry of diazirines. Upon UV irradiation (typically 350–365 nm), diazirines extrude nitrogen gas to form a highly reactive singlet carbene, which rapidly inserts into nearby C-H, N-H, or O-H bonds [1].

However, linear alkyl diazirines frequently undergo an isomerization side-reaction to form diazoalkanes. These diazo intermediates are electrophilic and possess significantly longer half-lives than carbenes. Consequently, they diffuse away from the immediate binding site and preferentially alkylate nucleophilic, acidic residues (e.g., Glutamate, Aspartate) in a pH-dependent manner, leading to false-positive target identification [2].

Spirocyclic diazirines , such as the cyclohexane-fused diazaspiro[1]oct-1-ene, overcome this limitation. The rigid spiro-fusion creates a distinct potential energy surface during photolysis. The constrained geometry makes the formation of the linear diazo intermediate thermodynamically unfavorable. As a result, spirocyclic diazirines predominantly yield the highly reactive cyclobutylidene or cyclohexylidene carbenes, ensuring rapid, proximity-driven, and unbiased crosslinking [1].

Photochemistry Linear Linear Alkyl Diazirine UV UV Irradiation (350 nm) Linear->UV Spiro Spirocyclic Diazirine (e.g., diazaspiro[2.5]oct-1-ene) Spiro->UV Carbene Singlet Carbene (Highly Reactive) UV->Carbene Major pathway (Spiro) Minor pathway (Linear) Diazo Diazo Intermediate (Longer half-life) UV->Diazo Major pathway (Linear) Minimal (Spiro) Target Unbiased C-H/N-H Insertion (Target Protein) Carbene->Target OffTarget Biased Alkylation (Acidic Residues: Glu/Asp) Diazo->OffTarget

Caption: Photochemical activation pathways comparing linear and spirocyclic diazirines.

SAR Analysis: Comparing PAL Warheads

When designing a photoaffinity probe, the choice of the photoreactive group dictates the success of the target enrichment. The table below compares N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine against other standard PAL warheads based on structural and functional parameters.

Structural Features of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine:
  • Cyclohexane Scaffold: Provides optimal lipophilicity and stability compared to highly strained cyclobutane analogs (PALBOX), making it easier to handle during multi-step probe synthesis.

  • C6-Amine Substitution: The Boc-protected amine serves as a highly versatile synthetic handle. Following Boc deprotection, the primary amine can be rapidly coupled to carboxylic acid-containing ligands via standard amide coupling (e.g., HATU/DIPEA) [3].

Comparative Performance Table
FeatureLinear Alkyl DiazirinesAryl(trifluoromethyl)diazirinesSpirocyclic Diazirines (e.g., N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine)
Steric Hindrance Very LowHigh (Bulky aromatic ring)Low (Compact aliphatic ring)
Primary Reactive Species Carbene + DiazoCarbeneCarbene (Minimal Diazo)
Labeling Bias High (Acidic residues)LowLow (Unbiased C-H/X-H insertion)
Crosslinking Efficiency ModerateHighHigh
Synthetic Handle VariesVariesVersatile (N-Boc protected amine)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any PAL experiment must incorporate self-validating checkpoints to confirm that the probe operates via the intended carbene mechanism rather than a diazo-mediated pathway.

Protocol: Small Molecule Trapping & Proteomic Labeling Workflow

Phase 1: Self-Validation (Methanol Trapping Assay) Causality: Before committing to complex proteomic experiments, you must verify the photochemistry of your synthesized probe. Carbenes react with methanol to form methyl ethers, whereas diazo intermediates do not.

  • Preparation: Dissolve the synthesized spirocyclic probe (1 mM) in HPLC-grade Methanol.

  • Irradiation: Irradiate the solution using a 365 nm LED photoreactor (e.g., 10 mW/cm²) for 15 minutes on ice to prevent thermal degradation.

  • LC-MS Analysis: Analyze the photolyzed mixture via LC-MS.

  • Validation Checkpoint: A successful spirocyclic probe will yield >75% of the methyl ether adduct (carbene product) and <5% of unreacted diazo species or alkene rearrangement products. If diazo products exceed 10%, re-evaluate the linker length or steric environment of the probe.

Phase 2: Live-Cell Target Identification

  • Incubation: Treat live cells (e.g., HEK293T) with the spirocyclic probe (1–10 µM) for 1 hour to allow equilibrium binding.

  • Crosslinking: Wash cells with PBS and irradiate at 365 nm for 10 minutes on ice.

  • Lysis & Click Chemistry: Lyse cells using RIPA buffer. Perform CuAAC (Copper-catalyzed azide-alkyne cycloaddition) to attach a biotin-azide or fluorophore-azide reporter to the probe's alkyne handle.

  • Enrichment: Isolate crosslinked proteins using streptavidin-agarose beads. Wash stringently (1% SDS) to remove non-covalent binders.

  • Digestion & LC-MS/MS: Perform on-bead tryptic digestion and analyze via quantitative proteomics to identify the target.

Workflow Step1 1. Probe Synthesis (Amide coupling to C6-amine) Step2 2. Live Cell Incubation Step1->Step2 Step3 3. UV Crosslinking (365 nm) Step2->Step3 Step4 4. Click Chemistry & Enrichment Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Caption: Step-by-step workflow for photoaffinity labeling using spirocyclic diazirine probes.

Quantitative Data & Performance Comparison

The following table synthesizes representative experimental data comparing the photochemical outputs and proteomic bias of linear versus spirocyclic diazirines[1, 2]. The data demonstrates that the cyclohexane-based spirocyclic diazirine effectively suppresses the diazo pathway, resulting in a cleaner proteomic background.

Probe TypeCarbene-derived Product Yield (%)Diazo-derived Product Yield (%)Proteome Labeling Bias (Acidic Residues)
Linear Diazirine (e.g., 3-methyl-3-alkyl)~30-40%>50%High (False positives common)
Cyclobutane Diazirine (PALBOX)>70%<10%Low
Cyclohexane Diazirine (diazaspiro[1]oct-1-ene) >75% <5% Low (Highly specific)

Note: Carbene yields are quantified via small-molecule trapping assays (e.g., methanol or tetramethylethylene insertion). Proteome bias is assessed via whole-proteome LC-MS/MS mapping of crosslinked peptides.

Conclusion & Future Perspectives

The SAR analysis of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine reveals it to be a superior alternative to traditional linear alkyl diazirines. By utilizing a spirocyclic framework, this reagent structurally enforces a carbene-dominant photochemical pathway, virtually eliminating the pH-dependent off-target labeling caused by diazo intermediates. For drug development professionals and chemical biologists, integrating this spirocyclic warhead into probe design workflows will significantly enhance the signal-to-noise ratio in target identification and binding site mapping experiments.

References

  • Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling Harvard University DASH Repository URL: [Link]

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling Molecules (MDPI) / PubMed Central URL:[Link]

Sources

Comparative

assessing the drug-like properties of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

An in-depth technical assessment of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine (hereafter referred to as Boc-DSO-Amine ) requires moving beyond basic structural descriptions and evaluating its performance as a next-generati...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical assessment of N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine (hereafter referred to as Boc-DSO-Amine ) requires moving beyond basic structural descriptions and evaluating its performance as a next-generation photoaffinity label (PAL) in the context of modern drug discovery.

As target deconvolution and fragment-based drug discovery (FBDD) increasingly tackle complex, non-traditional binding pockets, the chemical probes we use must not artificially alter the physicochemical properties of the parent ligand. This guide objectively compares the performance of the aliphatic spiro-diazirine scaffold against traditional photophores, providing a self-validating experimental framework for its application.

The Mechanistic Challenge: Preserving Drug-Like Properties

Historically, photoaffinity labeling has relied on bulky aromatic photophores such as benzophenones (BP), phenyl azides (PA), or trifluoromethylphenyl diazirines (TPD). While chemically efficient, these tags introduce significant lipophilicity (increasing cLogP) and planar steric bulk (decreasing the fraction of sp3-hybridized carbons, or Fsp3).

The incorporation of sp3-rich, stereodefined scaffolds is increasingly recognized as a critical factor in exploring 3D chemical space, improving solubility, and reducing off-target promiscuity . When a highly optimized, drug-like ligand is tagged with a bulky aromatic PAL, the resulting probe often suffers from artificial hydrophobic aggregation, leading to high background labeling and false-positive target identification.

The Spiro-Diazirine Advantage: Boc-DSO-Amine acts as a "stealth" label. Structurally, the 1,2-diazaspiro[1]oct-1-ene core is an aliphatic bioisostere for piperidine or 1,4-substituted cyclohexane rings. By positioning the diazirine at the spiro center opposite to the amine conjugation site, the reactive carbene is projected directly into the adjacent binding pocket space. This maximizes cross-linking efficiency while maintaining the native ligand's Fsp3 and solubility profile .

Comparative Physicochemical Profiling

To objectively assess the utility of Boc-DSO-Amine, we must benchmark it against the three most prevalent alternatives in chemoproteomics. As shown in the data below, aliphatic diazirines offer the best compromise between minimal structural perturbation and high cross-linking specificity.

Property / FeatureBoc-DSO-Amine (Spiro-Diazirine)Benzophenone (BP)Phenyl Azide (PA)Trifluoromethylphenyl Diazirine (TPD)
Steric Bulk Minimal (Aliphatic ring mimic)High (Two phenyl rings)Moderate (Phenyl ring)High (Phenyl + CF3 group)
Impact on Fsp3 Increases (Highly 3D)Decreases (Flat, sp2)Decreases (Flat, sp2)Decreases (Flat, sp2)
Impact on cLogP Negligible to slight decreaseSignificant increaseModerate increaseSignificant increase
Activation Wavelength ~350 nm~350–365 nm<300 nm (Protein damage risk)~350 nm
Reactive Intermediate Singlet CarbeneDiradicalNitrene / KetenimineCarbene
Quenching by Water Fast (Reduces background)Slow (High background)SlowModerate

Mechanistic Pathway of Activation

Upon UV irradiation at 350 nm, the spiro-diazirine extrudes nitrogen gas to form a highly reactive singlet carbene. The causality behind its low background labeling lies in its kinetics: the carbene undergoes near-instantaneous insertion into adjacent C-H, N-H, or O-H bonds within the protein pocket. If the probe is unbound and floating in the cytosol, the carbene is rapidly quenched by water to form an inert hydroxymethyl byproduct, effectively shutting down non-specific electrophilic reactivity .

Pathway A Ligand-Spiro Diazirine (Boc-DSO-Amine Tagged) B Reactive Singlet Carbene Intermediate A->B UV 350 nm (-N2) C Covalent Protein Adduct (Target Identification) B->C C-H Insertion (Specific Binding) D Inactive Solvated Byproduct (Background Minimized) B->D H2O Quenching (Unbound Fraction)

Fig 1: Photolysis pathway of spiro-diazirine yielding a carbene for specific C-H insertion.

Experimental Workflow: Assessing Cross-Linking Efficiency

To utilize Boc-DSO-Amine effectively, the experimental protocol must be designed as a self-validating system . The following step-by-step methodology ensures that any observed protein labeling is driven by specific pharmacological affinity rather than random hydrophobic sticking.

Step 1: Probe Synthesis & Deprotection
  • Action: Treat Boc-DSO-Amine with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 30 minutes at room temperature to yield the free amine. Couple this amine to a carboxylic acid moiety on your target pharmacophore using standard EDC/NHS amide coupling.

  • Causality: The Boc group ensures the aliphatic amine does not undergo premature degradation or side reactions during storage. EDC/NHS coupling is chosen because it forms a stable amide bond under mild conditions, preserving the integrity of the highly strained diazirine ring.

  • Validation Checkpoint 1: Confirm successful coupling via LC-MS. The intact probe must show the expected mass[M+H]+ and no loss of 28 Da (which would indicate premature N2 extrusion).

Step 2: In Vitro Target Incubation & Competition Setup
  • Action: Aliquot the target protein lysate into three parallel groups:

    • Vehicle Control: DMSO only.

    • Test Group: 5 µM DSO-tagged probe.

    • Competition Group: 5 µM DSO-tagged probe + 500 µM untagged parent ligand.

  • Causality: Incubating at 4°C for 1 hour allows the probe to reach thermodynamic equilibrium with the target.

  • Validation Checkpoint 2: The Competition Group acts as the ultimate specificity control. If the probe is binding specifically to the target pocket, the 100-fold excess of untagged ligand will outcompete it, resulting in a >90% reduction in the final cross-linked signal.

Step 3: Photolysis (UV Irradiation)
  • Action: Place the open 96-well plate on an ice bath. Irradiate from above using a 350 nm UV lamp (100W) for exactly 10 minutes.

  • Causality: The ice bath prevents thermal degradation of the protein. The 350 nm wavelength is strictly required; using standard 254 nm UV will cause oxidative damage to aromatic amino acids (Tryptophan, Tyrosine) and degrade the protein structure before cross-linking can occur.

  • Validation Checkpoint 3: Run a "No-UV" control for the Test Group. This ensures the probe does not possess intrinsic, non-photochemical electrophilic reactivity (e.g., acting as a Michael acceptor).

Step 4: LC-MS/MS Target Deconvolution
  • Action: Denature, reduce, alkylate, and digest the cross-linked protein with Trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS.

  • Causality: Trypsin cleaves predictably at Lysine and Arginine. By searching the MS/MS spectra for a mass shift corresponding to the[Ligand-Spiro-Diazirine adduct minus N2], you can pinpoint the exact amino acid residue modified by the carbene, thereby mapping the 3D binding pose of the drug.

Conclusion & Strategic Recommendations

When assessing the drug-like properties of photoaffinity labels, N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine significantly outperforms traditional aromatic photophores. By mimicking native aliphatic ring systems, it preserves the Fsp3 character and solubility of the parent drug. For drug development professionals engaged in fragment-based covalent ligand discovery or chemoproteomics, prioritizing aliphatic spiro-diazirines over benzophenones will drastically reduce false-positive attrition rates and yield higher-confidence target deconvolution data.

References

  • Title: The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID Source: ACS Medicinal Chemistry Letters (2021) URL: [Link]

  • Title: Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling Source: Molecules / MDPI (2017) URL: [Link]

  • Title: Fragment-based covalent ligand discovery Source: RSC Chemical Biology (2021) URL: [Link]

Sources

Validation

In Vitro and In Vivo Target Deconvolution: A Comparative Guide to N-Boc-1,2-diazaspirooct-1-en-6-amine Derived Probes vs. Traditional Photophores

In Vitro and In Vivo Target Deconvolution: A Comparative Guide to N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine Derived Probes vs. Traditional Photophores Photoaffinity labeling (PAL) remains the gold standard for identifying...

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro and In Vivo Target Deconvolution: A Comparative Guide to N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine Derived Probes vs. Traditional Photophores

Photoaffinity labeling (PAL) remains the gold standard for identifying the molecular targets of bioactive small molecules. However, the success of PAL hinges entirely on probe design. If the photoreactive group is too bulky, it disrupts the natural binding affinity of the pharmacophore; if its reactive intermediate is too long-lived, it generates overwhelming non-specific background noise.

This guide provides an objective, data-driven comparison between modern aliphatic diazirines—specifically probes derived from the rigid spirocyclic scaffold N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine —and traditional photophores like benzophenones and phenyl azides. Designed for drug development professionals, this guide details the mechanistic causality behind probe selection and provides self-validating in vitro and in vivo experimental workflows.

Mechanistic Superiority of Aliphatic Diazirines

The transition from traditional photophores to aliphatic diazirines is driven by strict structure-activity relationship (SAR) requirements and photochemical thermodynamics [1, 2].

  • The Steric Advantage: Benzophenones and phenyl azides are bulky and highly hydrophobic, often abolishing the biological activity of the parent drug. In contrast, the 1,2-diazaspiro[1]oct-1-ene system is exceptionally compact. The spirocyclic nature restricts conformational flexibility, minimizing the entropic penalty upon target binding. The N-Boc group on the 6-amine allows for stable storage and orthogonal deprotection, enabling seamless amide coupling to the parent pharmacophore [2].

  • Photochemical Efficiency & Carbene Dynamics: Traditional phenyl azides require harsh, short-wavelength UV light (<300 nm) which causes severe off-target protein damage (e.g., tryptophan/tyrosine cross-linking). Diazirines are activated at a biologically safe ~350 nm.

  • Solvent Quenching (Zero-Background Labeling): Upon photolysis, diazirines expel nitrogen gas to form a highly reactive singlet carbene. This carbene inserts into C-H, N-H, or O-H bonds instantaneously (half-life < 1 nanosecond). Crucially, if the probe is not bound to a protein pocket, the carbene is immediately quenched by surrounding water molecules. This prevents the probe from diffusing and labeling non-specific targets—a major flaw inherent to the longer-lived diradicals generated by benzophenones.

Mechanism A Spiro-Diazirine (Inactive) B Singlet Carbene (Highly Reactive) A->B UV 350 nm (-N2) C Covalent Protein Adduct B->C C-H/X-H Insertion D Quenched Byproduct (H2O Reaction) B->D Solvent Quenching

Figure 1: Photolysis mechanism of diazirine into a reactive carbene and subsequent C-H insertion.

Objective Performance Comparison

To objectively evaluate photophore performance, we must analyze the physicochemical properties of the reactive intermediates and their impact on biological systems.

FeatureAliphatic Diazirines (e.g., diazaspiro[1]oct-1-ene)Benzophenones (BP)Phenyl Azides (PA)
Reactive Intermediate Singlet CarbeneDiradicalNitrene / Ketenimine
Activation Wavelength ~350 nm (Safe for live cells)~350 - 365 nm (Safe)~260 - 300 nm (Damaging)
Steric Perturbation Minimal (Compact spirocycle)High (Bulky dual-phenyl rings)Moderate
Intermediate Half-Life < 1 nanosecond~120 microseconds~1 millisecond
Solvent Quenching Highly efficient (reacts with H₂O)Poor (high non-specific background)Moderate
Target Insertion C-H, N-H, O-H bondsC-H bonds (requires exact geometry)Nucleophiles (amines, thiols)

Experimental Methodologies: Self-Validating Systems

A robust PAL experiment must be a self-validating system. Without strict internal controls, it is impossible to distinguish true pharmacological targets from artifactual cross-linking. The protocols below integrate Click chemistry (CuAAC) to append reporter tags after target engagement, preserving the small molecular weight of the probe during the biological assay [1].

Phase 1: Probe Functionalization

Causality: Direct attachment of a bulky fluorophore to a drug alters its cellular permeability and binding. We use the N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine building block to synthesize a "minimalist" probe containing only the diazirine and a terminal alkyne.

  • Deprotection: Treat N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 h at room temperature to yield the free 6-amine.

  • Coupling: React the 6-amine with the carboxylic acid derivative of your pharmacophore (containing a terminal alkyne handle) using HATU/DIPEA in DMF. Purify via HPLC.

Phase 2: In Vitro Target Labeling (Cell Lysate)
  • Incubation: Dilute native cell lysate to 1-2 mg/mL protein concentration. Add the diazirine probe (e.g., 10 µM). Incubate for 1 h at 4°C to reach binding equilibrium.

  • Validation Controls (Critical):

    • Control A (No UV): Identical sample, kept in the dark (validates signal is photo-dependent).

    • Control B (Competitor): Pre-incubate lysate with 100 µM of the unmodified parent drug for 30 mins before adding the probe (validates specific binding pocket engagement).

  • Cross-linking: Irradiate samples on ice using a 350 nm UV lamp (e.g., Spectroline) for 10–15 minutes.

  • Click Chemistry (CuAAC): To the lysate, add Biotin-azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). React for 1 h at room temperature.

  • Enrichment & Analysis: Precipitate proteins, resuspend, and pull down targets using Streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via LC-MS/MS.

Phase 3: In Vivo Live-Cell Pulse-Chase Labeling

Causality: In vitro lysates destroy cellular compartmentalization. The pulse-chase methodology allows the probe to traffic to its physiological target in live cells, minimizing the identification of high-affinity targets that do not actually form in vivo [1].

Workflow N1 1. Live Cell Pulse-Chase (Probe Trafficking) N2 2. In Vivo UV Irradiation (Covalent Cross-linking) N1->N2 N3 3. Cell Lysis & Protein Extraction N2->N3 N4 4. CuAAC 'Click' Reaction (Fluorophore/Biotin) N3->N4 N5 5. Streptavidin Enrichment & LC-MS/MS N4->N5

Figure 2: Step-by-step workflow for in vivo target deconvolution using diazirine-based probes.

  • Pulse Phase: Incubate live cells (e.g., mammalian cell lines or parasites) with 10–50 µM of the diazirine probe in full growth medium for 1–2 hours at 37°C.

  • Chase Phase: Wash cells 3x with PBS to remove excess, unbound compound.

  • In Vivo Cross-linking: Irradiate the live cell monolayer/suspension with 350 nm UV light for 10 minutes. (The short duration and 350 nm wavelength ensure cell viability is maintained during cross-linking).

  • Lysis & Click: Lyse cells using a mild detergent buffer (e.g., 1% NP-40). Perform the CuAAC reaction as described in Phase 2, utilizing either Biotin-azide for LC-MS/MS enrichment or Cy5.5-azide for in-gel fluorescence visualization.

References

  • Tulloch LB, Menzies SK, Fraser AL, Gould ER, King EF, Zacharova MK, et al. "Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues." PLoS Neglected Tropical Diseases, 2017. URL: [Link]

  • Wang L, Tachrim ZP, Kurokawa N, Ohashi F, Sakihama Y, Hashidoko Y, Hashimoto M. "Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling." Molecules, 2017. URL: [Link]

Sources

Comparative

Benchmarking N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine: A Comparative Guide to Photoaffinity Labeling Probes

As a Senior Application Scientist specializing in chemoproteomics, I frequently encounter a critical bottleneck in drug discovery: translating a high-affinity phenotypic hit into a validated molecular target. The success...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemoproteomics, I frequently encounter a critical bottleneck in drug discovery: translating a high-affinity phenotypic hit into a validated molecular target. The success of this target deconvolution relies entirely on the quality of the photoaffinity labeling (PAL) probe.

Historically, researchers have relied on bulky benzophenones or unstable aryl azides. However, the introduction of compact aliphatic diazirines—specifically N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine —has fundamentally shifted our benchmarking standards. This guide objectively compares the performance of this spiro-diazirine building block against traditional alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for robust target mapping.

Structural Rationale: Why Aliphatic Spiro-Diazirines?

The compound N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a bifunctional building block. It features a protected amine at the 6-position of a cyclohexane ring, which is spiro-fused to a photoreactive diazirine ring.

The Causality of Design: To map a protein-protein interaction (PPI) or a drug-target binding site, the probe must mimic the native ligand. Traditional aryl diazirines (e.g., 3-trifluoromethyl-3-phenyldiazirine) introduce significant steric bulk, often abolishing the native binding affinity. In contrast, the spiro[2.5]octane core is nearly isosteric to standard cyclohexane or piperidine rings—motifs ubiquitous in small-molecule drugs. By substituting a native ring with this spiro-diazirine, researchers achieve a "minimalist" probe that preserves nanomolar binding affinity while introducing a highly efficient crosslinking moiety [1].

Photochemical Activation Mechanism

Upon irradiation with long-wave UV light (350–365 nm), the diazirine rapidly extrudes nitrogen gas to form a highly reactive singlet carbene. This carbene inserts into nearby C-H, N-H, or O-H bonds within nanoseconds, capturing the transient protein-ligand interaction before the complex can dissociate [2].

Photochemical_Activation Probe N-Boc-Spiro-Diazirine (Ground State) UV UV Light (350-365 nm) Probe->UV Excitation Carbene Singlet Carbene (Highly Reactive) UV->Carbene -N₂ (Primary) Diazo Diazo Intermediate (Longer Lived) UV->Diazo Photoisomerization Target Target Protein (C-H / X-H Insertion) Carbene->Target Rapid Insertion (t½ < ns) Diazo->Carbene Thermal/hv -N₂ Adduct Stable Covalent Adduct Target->Adduct Crosslink

Photochemical activation pathway of spiro-diazirines into reactive carbenes.

Objective Benchmarking: Comparative Performance Data

To establish a baseline, we benchmarked probes derived from N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine against standard benzophenone and aryl azide probes in a standardized BSA-binding assay.

Aliphatic diazirines consistently demonstrate superior crosslinking efficiencies with drastically reduced irradiation times. Prolonged UV exposure (required for benzophenones) often leads to non-specific oxidative damage to the proteome, a variable completely eliminated by the rapid kinetics of the spiro-diazirine [3]. Furthermore, alkyl diazirines exhibit a unique pH-dependent labeling preference for acidic residues, providing predictable and highly specific crosslinking patterns [4].

Table 1: Performance Metrics of Common Photo-Crosslinkers
Photophore ClassRepresentative MoietyActivation WavelengthIrradiation TimeReactive SpeciesSteric Bulk (Isostere)Crosslinking Yield
Aliphatic Spiro-Diazirine 1,2-diazaspiro[2.5]oct-1-ene 350–365 nm 1–5 min Singlet Carbene Cyclohexane 15–35%
Aryl Diazirine3-CF3-3-phenyl-diazirine350–365 nm5–10 minSinglet CarbenePhenyl ring + CF310–25%
Benzophenone4-benzoylphenylalanine350–365 nm30–60 minTriplet DiradicalTwo Phenyl rings1–5%
Aryl AzidePhenyl azide250–300 nm1–5 minNitrene / KeteniminePhenol1–10%

Self-Validating Experimental Protocols

A protocol is only as good as its controls. The following workflows utilize probes synthesized from the N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine building block (post-Boc deprotection and coupling to a target ligand). Every step is engineered to validate causality and eliminate false positives.

Protocol A: In Vitro Photo-Crosslinking Efficiency Assay

This assay determines the absolute crosslinking yield of your synthesized probe against a purified recombinant target protein.

Step-by-Step Methodology:

  • Equilibration: Incubate 1 µM recombinant target protein with 10 µM synthesized spiro-diazirine probe in 50 µL of PBS (pH 7.4).

    • Causality: Allow 30 minutes in the dark at room temperature to reach thermodynamic binding equilibrium.

  • Competition Control (The Validation Step): In a parallel tube, co-incubate the protein and probe with a 100 µM excess of the unlabeled native ligand.

    • Causality: If the crosslinking is driven by specific pocket affinity rather than random collision, the excess native ligand will outcompete the probe, reducing the final signal to near-zero.

  • UV Irradiation: Transfer the samples to a 96-well plate on ice. Irradiate at 365 nm (100 W LED array) for exactly 3 minutes.

    • Causality: Ice prevents thermal degradation. The 3-minute window maximizes carbene generation while preventing UV-induced protein denaturation [5].

  • Denaturation: Add 4x Laemmli buffer and boil at 95°C for 5 minutes to break all non-covalent interactions.

  • Analysis: Resolve via SDS-PAGE and analyze by in-gel fluorescence (if the probe contains a fluorophore) or Western blot.

Protocol B: Chemoproteomic Target Deconvolution (Click-Chemistry Enabled)

For identifying unknown targets in live cells, the spiro-diazirine is often paired with an alkyne handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemoproteomic_Workflow Step1 1. Equilibration Incubate Probe ± Competitor Step2 2. Photo-Activation 365 nm UV, 3 mins on Ice Step1->Step2 Step3 3. Lysis & Denaturation Extract Proteome Step2->Step3 Step4 4. CuAAC Click Chemistry Attach Biotin-Azide Step3->Step4 Step5 5. Affinity Enrichment Streptavidin Pulldown Step4->Step5 Step6 6. Target Identification LC-MS/MS Analysis Step5->Step6

Self-validating chemoproteomic workflow for target deconvolution.

Step-by-Step Methodology:

  • In Situ Labeling: Treat live cells (e.g., HEK293T) with the spiro-diazirine/alkyne probe (10 µM) for 1 hour. Include a vehicle control and a competition control (100 µM parent drug).

  • Crosslinking: Irradiate the live cell monolayer on ice at 365 nm for 3 minutes.

  • Lysis: Wash cells with cold PBS and lyse in 1% SDS buffer.

    • Causality: Harsh lysis (1% SDS) ensures that only covalently bound proteins are carried forward, destroying all transient, non-specific protein-protein interactions.

  • CuAAC Click Chemistry: To 1 mg of proteome, add 100 µM Biotin-PEG3-Azide, 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO4. Vortex continuously for 1 hour at room temperature.

    • Causality: TCEP reduces Cu(II) to the active Cu(I) catalyst. TBTA stabilizes Cu(I) in the aqueous environment, preventing disproportionation and maximizing the click conjugation yield [2].

  • Enrichment & Washing: Precipitate proteins (methanol/chloroform) to remove excess biotin. Resuspend and incubate with Streptavidin-agarose beads for 2 hours. Wash beads sequentially with 1% SDS, 8M Urea, and PBS.

    • Causality: Stringent washing with Urea and SDS ensures absolute removal of non-crosslinked background proteins.

  • Digestion & LC-MS/MS: Perform on-bead tryptic digestion and analyze the resulting peptides via quantitative mass spectrometry to identify the specific targets.

Conclusion

When benchmarking photoaffinity probes, the structural footprint of the photophore is just as critical as its chemical reactivity. N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine provides an unparalleled solution: it offers the rapid, high-yield crosslinking kinetics of a diazirine while maintaining the compact, isosteric profile of a standard aliphatic ring. By integrating this building block into self-validating chemoproteomic workflows, researchers can drastically reduce false positives and accelerate the path from phenotypic hit to validated target.

References

  • Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. National Institutes of Health (PMC). Available at:[Link]

  • Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. Royal Society of Chemistry (RSC). Available at:[Link]

  • Labeling preferences of diazirines with protein biomolecules. National Institutes of Health (PMC). Available at:[Link]

  • Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. National Institutes of Health (PMC). Available at:[Link]

Validation

spectroscopic comparison of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine with its deprotected form

Spectroscopic Comparison Guide: N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine vs. Its Deprotected Form As photoaffinity labeling (PAL) becomes increasingly central to target deconvolution and chemical proteomics, aliphatic dia...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine vs. Its Deprotected Form

As photoaffinity labeling (PAL) becomes increasingly central to target deconvolution and chemical proteomics, aliphatic diazirines have emerged as the gold standard for photoreactive crosslinkers. Among these, the spirocyclic 1,2-diazaspiro[1]oct-1-ene scaffold is highly prized. It offers a minimal steric footprint, reducing interference with native ligand-protein interactions, while providing robust carbene-mediated crosslinking upon UV activation [1].

For drug development professionals and synthetic chemists, N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine serves as a critical building block. The tert-butyloxycarbonyl (Boc) group protects the primary amine during upstream synthesis. However, before this module can be conjugated to a pharmacophore or fluorophore, the Boc group must be removed.

This guide provides an in-depth spectroscopic comparison between the Boc-protected precursor and its deprotected amine counterpart, detailing the causality behind their spectral differences and providing self-validating experimental workflows to ensure the integrity of the diazirine warhead.

Mechanistic Context & Structural Logic

The utility of the diazirine group lies in its unique photochemistry. Upon irradiation with long-wave UV light (λ ≈ 350–365 nm), the diazirine ring extrudes nitrogen gas to generate a highly reactive singlet/triplet carbene. This carbene rapidly inserts into adjacent C-H, O-H, or N-H bonds of the target protein, forming a stable covalent conjugate [2].

A common concern during the synthesis of PAL probes is the stability of the photoreactive group. Unlike epoxides or aziridines, the diazirine ring is remarkably stable to strongly acidic and basic conditions[3]. This chemical resilience allows for the use of standard, harsh Boc-deprotection protocols (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane) without degrading the N=N double bond. Consequently, the spectroscopic validation of the deprotection step must confirm two independent factors:

  • Complete removal of the Boc group (loss of carbamate signatures).

  • Total preservation of the diazirine ring (retention of the

    
     transition).
    

PhotolysisPathway Diazirine 1,2-diazaspiro[2.5]oct-1-ene (Stable Precursor) UV UV Irradiation (λ = 350-365 nm) Diazirine->UV Nitrogen N2 Gas Release UV->Nitrogen Carbene Singlet/Triplet Carbene (Highly Reactive Intermediate) UV->Carbene Insertion C-H / O-H / N-H Insertion (Target Protein) Carbene->Insertion Crosslink Covalent Crosslinked Adduct (Stable Conjugate) Insertion->Crosslink

Fig 1. Photochemical activation of the diazirine ring generating a reactive carbene.

Spectroscopic Data Comparison

The transition from a carbamate (N-Boc) to a primary ammonium salt (post-acidic deprotection) fundamentally alters the electronic environment of the molecule. The tables below summarize the quantitative spectroscopic shifts used to validate this transformation.

Table 1: Nuclear Magnetic Resonance (NMR) Signatures

Data recorded at 400 MHz for


H and 100 MHz for 

C. Solvents chosen based on solubility (CDCl

for the protected form; DMSO-d

for the highly polar HCl salt).
Spectroscopic FeatureN-Boc-1,2-diazaspiro[1]oct-1-en-6-amine (in CDCl

)
Deprotected Form (HCl Salt) (in DMSO-d

)
Diagnostic Causality

H: tert-Butyl Group
δ 1.45 ppm (singlet, 9H)Absent The disappearance of this massive 9-proton singlet is the primary self-validating metric for complete deprotection.

H: Amine/Amide N-H
δ 4.50 ppm (broad singlet, 1H)δ 8.20 ppm (broad singlet, 3H)Shift from a neutral carbamate N-H to a highly deshielded, protonated primary ammonium (-NH

) salt.

H: C6 Methine (CH-N)
δ 3.50 ppm (multiplet, 1H)δ ~3.10 ppm (multiplet, 1H)The anisotropic deshielding effect of the Boc carbonyl is lost, though the -NH

group maintains some inductive withdrawal.

C: Carbonyl (C=O)
δ 155.2 ppmAbsent Confirms the complete cleavage of the carbamate linkage.

C: Spiro Diazirine (C3)
δ 25.8 ppmδ 25.2 ppmThe quaternary spiro carbon remains largely unaffected, proving the diazirine ring is intact.
Table 2: IR, UV-Vis, and Mass Spectrometry (MS)
Analytical MethodN-Boc Protected FormDeprotected Form (HCl Salt)Diagnostic Causality
FTIR Spectroscopy 1685 cm

(strong C=O stretch)3350 cm

(sharp N-H stretch)
No C=O band.2900–2600 cm

(broad -NH

stretch)
Loss of the carbonyl stretch confirms Boc removal. The broad band is characteristic of amine hydrochlorides.
UV-Vis Spectroscopy λ

≈ 355 nm (weak)
λ

≈ 355 nm (weak)
The

transition of the N=N double bond remains unchanged. This is critical proof that the acid did not destroy the photophore.
Mass Spectrometry (ESI+) m/z 226.1 [M+H]

m/z 126.1 [M+H]

Exact mass shift of -100 Da corresponds to the loss of isobutylene and CO

during Boc cleavage.

Experimental Protocol: Deprotection & Validation Workflow

To ensure high scientific integrity, the following protocol is designed as a self-validating system. The physical properties of the molecule change drastically upon deprotection—transitioning from a lipophilic organic-soluble compound to a highly polar, water-soluble salt. We exploit this causality for both isolation and validation.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Dissolve N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add 4.0 M HCl in dioxane (10.0 eq). Note: HCl in dioxane is preferred over TFA to yield the HCl salt directly, which is often easier to handle and less hygroscopic than the TFA salt.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

Step 2: In-Process Monitoring (Self-Validation)

  • Spot the reaction mixture alongside the starting material on a silica gel TLC plate.

  • Elute with a highly polar solvent system (e.g., DCM:MeOH:NH

    
    OH 90:9:1).
    
  • Visualization:

    • UV Lamp (365 nm): Both spots will show faint quenching due to the diazirine.

    • Ninhydrin Stain: Heat the plate. The starting material will remain largely invisible or faint yellow, while the newly formed free amine will stain deep purple/blue .

Step 3: Workup and Isolation

  • Once TLC confirms the complete consumption of the starting material, evaporate the volatiles under reduced pressure.

  • Causality of Precipitation: The resulting HCl salt is highly polar and insoluble in non-polar solvents. Add cold diethyl ether (10 mL per mmol of starting material) to the oily residue and triturate vigorously until a fine, off-white powder precipitates.

  • Filter the precipitate, wash with additional cold ether, and dry under high vacuum to afford 1,2-diazaspiro[1]oct-1-en-6-amine hydrochloride.

Step 4: Spectroscopic Validation

  • Dissolve a 5 mg aliquot in DMSO-d

    
     and acquire a 
    
    
    
    H NMR spectrum. Confirm the absence of the 1.45 ppm singlet.
  • Dissolve a 1 mg aliquot in methanol and acquire a UV-Vis spectrum. Confirm the presence of the ~355 nm absorption band to validate diazirine survival.

DeprotectionWorkflow Start N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine (Starting Material) Reagent Add 4M HCl in Dioxane (0°C to RT) Start->Reagent Reaction Stir 2 hours Monitor by TLC (Ninhydrin) Reagent->Reaction Workup Evaporate Volatiles Precipitate with Cold Ether Reaction->Workup Product 1,2-diazaspiro[2.5]oct-1-en-6-amine HCl (Isolated Salt) Workup->Product Analysis Spectroscopic Validation (NMR, UV-Vis, MS) Product->Analysis

Fig 2. Step-by-step workflow for the acidic deprotection and analytical validation of the diazirine amine.

Conclusion

The successful utilization of 1,2-diazaspiro[1]oct-1-en-6-amine in photoaffinity labeling relies heavily on the rigorous validation of its deprotection from the N-Boc precursor. By tracking the loss of the tert-butyl singlet in NMR, the disappearance of the carbamate stretch in FTIR, and critically, the retention of the 355 nm UV-Vis absorption band, researchers can confidently proceed with bioconjugation. The inherent acid stability of the diazirine ring allows for straightforward, high-yielding deprotection workflows, cementing its status as a premier tool in chemical biology.

References

  • - Synthesis (Thieme Connect).

  • - Bioorganic & Medicinal Chemistry (PubMed). 3. - Molecules (PMC).

Sources

Comparative

evaluating the metabolic stability of molecules containing the diazaspiro[2.5]octane scaffold

The transition from flat, two-dimensional aromatic and heteroaromatic rings to three-dimensional spirocyclic scaffolds is a defining paradigm shift in modern medicinal chemistry. For drug development professionals, the p...

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, two-dimensional aromatic and heteroaromatic rings to three-dimensional spirocyclic scaffolds is a defining paradigm shift in modern medicinal chemistry. For drug development professionals, the piperazine ring has long been a workhorse for improving solubility and modulating basicity. However, piperazine often introduces significant metabolic liabilities, particularly rapid oxidative clearance via Cytochrome P450 (CYP450) enzymes.

To overcome this, the diazaspiro[2.5]octane scaffold (specifically the 4,7-diazaspiro[2.5]octane isomer) has emerged as a superior bioisostere. This guide provides an in-depth, objective comparison of the metabolic stability of diazaspiro[2.5]octane against traditional flexible amines, supported by mechanistic rationales, experimental data, and self-validating assay protocols.

The Mechanistic Rationale: Why Diazaspiro[2.5]octane?

The metabolic vulnerability of piperazine stems from its flexible chair-boat conformations and the highly exposed


-protons adjacent to its nitrogen atoms. When these molecules enter the hepatic system, the heme iron reactive intermediate of CYP450 enzymes can easily abstract these hydrogen atoms, leading to rapid N-dealkylation and high intrinsic clearance.

By replacing a standard piperazine or flexible amine with a diazaspiro[2.5]octane core, medicinal chemists fundamentally alter the molecule's interaction with metabolic enzymes[1]:

  • Increased

    
     Character:  The incorporation of the spiro-fused cyclopropyl ring increases the fraction of 
    
    
    
    -hybridized carbons. This three-dimensionality prevents the molecule from easily fitting into the planar, hydrophobic binding pockets of certain promiscuous CYP isoforms.
  • Steric Shielding & Ring Strain: The cyclopropyl ring imposes significant steric hindrance around the adjacent C-H bonds. Furthermore, the high ring-strain-induced bond strength renders the scaffold highly resistant to oxidative metabolism[1].

G P Piperazine Scaffold (Flexible Chair/Boat) P_Metab Exposed α-Protons Rapid CYP450 Oxidation P->P_Metab D Diazaspiro[2.5]octane (Rigid 3D Architecture) D_Metab Cyclopropyl Steric Shielding High Bond Strain D->D_Metab P_Result Low Metabolic Stability (High Clearance) P_Metab->P_Result D_Result High Metabolic Stability (Prolonged Half-Life) D_Metab->D_Result

Structural factors driving metabolic stability differences.

Comparative Performance Data

The stabilizing effect of the diazaspiro[2.5]octane scaffold is best illustrated through direct Structure-Activity Relationship (SAR) comparisons. In a recent optimization campaign for orally bioavailable Phosphodiesterase 10A (PDE10A) inhibitors, researchers systematically replaced flexible amine groups on an imidazopyridine core with various bridged and spirocyclic amines[2].

As shown in the table below, the introduction of the 4,7-diazaspiro[2.5]octane moiety (Compound QB-4) yielded a nearly 6-fold increase in microsomal half-life compared to the baseline flexible amine derivative (Compound QA-11)[2].

Scaffold TypeRepresentative Compound ContextAssay SystemHalf-Life (

)
Clearance Risk
Flexible Amine (Baseline) QA-11 (Imidazopyridine derivative)Rat Liver Microsomes25.0 minHigh
3,8-diazabicyclo[3.2.1]octane QB-1 (Imidazopyridine derivative)Rat Liver Microsomes123.8 minLow
4,7-diazaspiro[2.5]octane QB-4 (Imidazopyridine derivative)Rat Liver Microsomes141.0 min Very Low

Data summarized from structure-based optimization studies of PDE10A inhibitors[2].

Experimental Workflow: Evaluating In Vitro Metabolic Stability

To objectively evaluate the metabolic stability of diazaspiro[2.5]octane-containing compounds, researchers must employ a rigorous, self-validating Liver Microsomal Stability Assay.

G N1 Compound Preparation (1 µM in buffer) N2 Liver Microsome Addition (0.5 mg/mL protein) N1->N2 N3 Pre-incubation (37°C, 5 min) N2->N3 N4 Reaction Initiation (Add NADPH 1 mM) N3->N4 N5 Time-Course Sampling (0, 15, 30, 60, 120 min) N4->N5 N6 Reaction Quenching (Cold ACN + IS) N5->N6 N7 LC-MS/MS Analysis (% Remaining & T1/2) N6->N7

In Vitro Liver Microsomal Stability Assay Workflow.

Step-by-Step Methodology & Causality
  • Preparation of Test Matrix: Dilute the diazaspiro[2.5]octane test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (well below the

      
       of most CYP enzymes), preventing enzyme saturation artifacts.
      
  • Microsome Addition: Add pooled liver microsomes (Human, Rat, or Mouse) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Limiting protein concentration to 0.5 mg/mL minimizes non-specific protein binding, ensuring the free fraction of the drug (

      
      ) remains high enough to interact with the enzymes.
      
  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium is reached before the enzymatic reaction begins, preventing lag phases in the kinetic curve.

  • Reaction Initiation: Initiate the reaction by adding a regenerating system of NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. Without it, the catalytic cycle of the heme iron cannot proceed.

  • Time-Course Sampling & Quenching: At predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes), extract an aliquot and immediately mix it with 3 volumes of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity to provide a precise temporal snapshot. The IS corrects for any matrix effects or ionization suppression during subsequent mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to pellet the precipitated proteins, and inject the supernatant into an LC-MS/MS system to quantify the percentage of parent compound remaining.

The Self-Validating System: To ensure trustworthiness, this protocol must run alongside two critical controls:

  • Positive Control (Verapamil or Dextromethorphan): A known high-clearance drug is run in parallel. If Verapamil does not degrade rapidly, the microsomes have lost enzymatic viability, and the assay is invalid.

  • Negative Control (Minus-NADPH): The test compound is incubated with microsomes but without NADPH. If the diazaspiro[2.5]octane compound degrades in this control, the instability is due to chemical degradation or non-CYP pathways (e.g., esterases), not CYP450 metabolism.

Commercial Validation: The Case of Risdiplam

The theoretical and in vitro advantages of the 4,7-diazaspiro[2.5]octane scaffold have been thoroughly validated in the clinic. The most prominent example is Risdiplam (Evrysdi), the first approved orally active small-molecule therapy for spinal muscular atrophy (SMA)[3].

During the optimization of Risdiplam, the 4,7-diazaspiro[2.5]octane fragment was strategically selected over simpler piperazine derivatives[4]. It serves as a critical pharmacophoric element that maintains the necessary basicity for target engagement while providing the metabolic robustness required for systemic oral administration[3]. The spirocyclic architecture ensures the drug avoids rapid first-pass metabolism, allowing it to achieve the systemic exposure necessary to cross the blood-brain barrier and modulate SMN2 pre-mRNA splicing in the central nervous system.

References

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023)
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Structure-Based Optimization of Imidazopyridine Derivatives as Selective and Orally Bioavailable Phosphodiesterase 10A Inhibitor Source: ACS Publications URL
  • Source: PMC (National Institutes of Health)

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Safety & Regulatory Compliance

Safety

N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine proper disposal procedures

An in-depth understanding of chemical reactivity is the foundation of laboratory safety. N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a highly specialized reagent featuring two distinct reactive moieties: a photoreactive...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical reactivity is the foundation of laboratory safety. N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a highly specialized reagent featuring two distinct reactive moieties: a photoreactive diazirine core and an acid-labile N-Boc (tert-butyloxycarbonyl) protecting group.

While diazirines are powerful tools in photoaffinity labeling (PAL) and chemical biology [1], their inherent thermodynamic instability requires rigorous handling and disposal protocols. Improper disposal of this compound can lead to rapid gas evolution, overpressurization, and catastrophic container rupture. This guide provides a self-validating, step-by-step operational plan for the safe disposal of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine.

Hazard Profile & Mechanistic Causality

To safely dispose of a chemical, one must first understand why it is hazardous. N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine presents a dual-threat profile during waste consolidation:

  • The Diazirine Core: The three-membered N=N ring is highly strained. Upon exposure to ambient light, heat, or mechanical shock, it undergoes rapid decomposition to release nitrogen gas (

    
    ) and a highly reactive carbene intermediate [1]. In a concentrated state, this exothermic reaction can trigger an explosion [2].
    
  • The Boc Protecting Group: The N-Boc group is sensitive to acidic environments. If mixed with acidic waste, the Boc group cleaves, releasing carbon dioxide (

    
    ) and isobutylene gas.
    

Combining this compound with incompatible waste streams creates a severe risk of simultaneous


, 

, and isobutylene gas evolution.
Quantitative Data & Hazard Summary
Property / HazardValue / DescriptionMechanistic Rationale
CAS Number 2361350-42-5 [5]Unique identifier for N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine.
Thermal Stability Highly sensitive to heat (>50°C)Strained N=N ring decomposes exothermically to release

gas [2].
Photostability Sensitive to UV and ambient lightPhotolysis triggers highly reactive carbene formation [1].
Shock Sensitivity High (in neat/solid form)Friction or mechanical shock can initiate explosive decomposition [1].
Incompatible Materials Strong acids, strong oxidizersAcids cleave the Boc group, releasing

and isobutylene gas.

Operational Disposal Workflow

The following DOT diagram outlines the logical decision tree for safely processing diazirine-containing waste.

DisposalWorkflow Start Waste Generation (Diazirine Compound) CheckState Assess State: Neat vs. Solution? Start->CheckState Dilute Dilute in Compatible Solvent (e.g., DCM, EtOH) CheckState->Dilute Neat/Solid Segregate Segregate into Reactive Waste Container CheckState->Segregate In Solution Dilute->Segregate Label Label: 'Hazardous Waste' (Light & Heat Sensitive) Segregate->Label Incinerate Incineration by Licensed Facility Label->Incinerate

Workflow for the safe handling, dilution, and disposal of diazirine-containing chemical waste.

Step-by-Step Disposal Protocol

This methodology ensures that the compound is neutralized of its explosive potential before it ever reaches the waste facility.

Phase 1: Preparation and Environmental Control
  • Establish a Controlled Environment: Perform all disposal preparations inside a certified, well-ventilated chemical fume hood [4].

    • Causality: Diazirines can form volatile, explosive mixtures with air upon intense heating or degradation [2]. The fume hood ensures that any accidental off-gassing is safely extracted away from the operator.

  • Don Appropriate PPE: Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (butyl or neoprene are recommended; avoid thin latex) [1].

Phase 2: State Assessment and Dilution
  • Assess the Waste State: Determine if the N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine waste is neat (solid/concentrated powder) or already in solution.

  • Dilute Neat Compounds (Critical Step): If the compound is neat, immediately dilute it to a concentration of <5% w/v using a compatible, non-acidic organic solvent (e.g., dichloromethane, ethyl acetate, or ethanol).

    • Causality: Neat diazirines are sensitive to heat, shock, and friction [1]. Dilution acts as a thermal sink, dissipating the heat of any spontaneous decomposition and drastically reducing the collision frequency of reactive intermediates, thereby neutralizing the explosion hazard.

Phase 3: Segregation and Containerization
  • Select the Proper Receptacle: Transfer the diluted waste into a chemically resistant glass vial or high-density polyethylene (HDPE) container with a PTFE-lined cap. The container must be amber glass or wrapped entirely in aluminum foil.

    • Causality: Ambient light initiates the photochemical decomposition of the diazirine ring [1]. Opaque containers prevent premature activation and subsequent gas buildup during storage.

  • Avoid Acidic Waste Streams (Strict Prohibition): Ensure the receiving waste container contains NO acidic compounds (e.g., HCl, TFA, Sulfuric Acid).

    • Causality: Exposure to acid will rapidly cleave the Boc protecting group. The combined gas evolution (

      
       from the diazirine + 
      
      
      
      /isobutylene from the Boc group) will cause rapid overpressurization and catastrophic container rupture.
Phase 4: Labeling and Final Disposal
  • Apply Strict Labeling: Clearly label the container with "Hazardous Reactive Waste", the full chemical name, and specific hazard warnings: "Light Sensitive, Heat Sensitive, Do Not Mix with Acids".

  • Transfer for Incineration: Store the waste in a designated, cool (-20°C if possible, or room temperature away from heat sources) secondary containment area. The ultimate disposal method is high-temperature incineration by a licensed hazardous waste disposal company.

    • Causality: High-temperature incineration ensures the complete and safe thermal destruction of the diazirine ring and organic framework, preventing environmental contamination [4].

Emergency Response Plan

While intended uses do not call for direct human exposure, the risk of incidental exposure or spills requires a strict emergency response [3].

  • Spills: Evacuate the immediate area and eliminate all ignition sources. Do not sweep dry neat powder due to the friction/shock hazard. Instead, gently cover the spill with a finely-powdered liquid-binding material (e.g., diatomite or sand), wet it slightly with a compatible solvent to reduce friction, and carefully shovel it into an opaque container using non-sparking tools [4].

  • Exposure: In case of skin or eye contact, immediately flush the affected area with large amounts of water for at least 15 minutes. Remove contaminated clothing immediately and seek prompt medical attention [3].

References

  • Safety Evaluation of a Prototypical Diazirine-Based Covalent Crosslinker and Molecular Adhesive PubMed Central (PMC) [Link]

  • N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine CAS Data ChemSrc[Link]

Handling

Personal protective equipment for handling N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine

Operational Safety and Handling Guide: N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine As a Senior Application Scientist, I frequently consult on the integration of photoreactive crosslinkers into complex drug discovery workflow...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide: N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine

As a Senior Application Scientist, I frequently consult on the integration of photoreactive crosslinkers into complex drug discovery workflows. N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine (CAS: 2361350-42-5) [2] is a highly specialized, bifunctional building block utilized in Photoaffinity Labeling (PAL)[3]. It features a Boc-protected amine for downstream conjugation and a spiro-fused diazirine ring for covalent target capture.

While the spiro-cyclohexane architecture provides slightly more thermal stability than linear diazirines, the inherent ring strain of the three-membered diazirine core presents unique operational hazards[4]. Upon exposure to thermal stress or ambient ultraviolet (UV) light, this compound efficiently extrudes nitrogen gas to generate a highly reactive carbene intermediate[4]. Consequently, handling this reagent requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and environmental controls.

Causality-Driven PPE Matrix

Standard laboratory PPE is insufficient when handling neat (undiluted) photoreactive crosslinkers. The following matrix outlines the mandatory protective gear and the mechanistic rationale for each requirement.

Equipment CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile or Neoprene glovesPrevents dermal exposure to the amine derivative and acts as a barrier against carrier solvents (e.g., DMSO/DMF) which can rapidly transport solutes across the stratum corneum[4].
Eye/Face Protection Chemical splash goggles + Polycarbonate face shieldProtects against solvent splashes and potential micro-explosions caused by rapid nitrogen gas evolution during accidental thermal decomposition of the strained diazirine ring[4].
Body Protection Flame-resistant (FR) lab coatMitigates fire risks associated with the potentially energetic nature of diazirine compounds and the flammable organic solvents used in their preparation[5].
Respiratory Class II Biological Safety Cabinet or Chemical Fume HoodEnsures capture of volatile decomposition products and aerosolized particulates during the weighing of neat, dry powders[4].

Quantitative Storage & Handling Parameters

To maintain the scientific integrity of the compound and ensure laboratory safety, strict adherence to the following quantitative parameters is required.

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Violation
Storage Temperature -80°C to -20°C> 4°CThermal decomposition of the strained 3-membered diazirine ring, leading to nitrogen gas evolution and irreversible loss of photoreactivity[4].
Excitation Wavelength 330 nm - 370 nm< 300 nmNon-specific UV damage to biological samples (e.g., tryptophan/tyrosine oxidation) and unintended side reactions[6].
UV Irradiation Time 10 - 30 minutes> 60 minutesSample overheating, protein denaturation, and complete exhaustion of the diazirine probe before target capture is achieved[7].

Experimental Workflows and Protocols

The following self-validating protocols are designed to protect both the researcher and the chemical integrity of the experiment.

Protocol 1: Safe Weighing and Solubilization
  • Thermal Equilibration: Remove the amber storage vial from -80°C storage and place it in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water acts as a nucleophile, prematurely quenching the carbene intermediate during downstream activation[4].

  • Photochemical Protection: Dim the ambient laboratory lighting or install amber filters over the fume hood sash.

    • Causality: Diazirines are highly sensitive to ambient light. Standard fluorescent room lights emit trace UV radiation that can trigger slow photochemical decomposition over time[7].

  • Handling: Working inside a certified chemical fume hood, use an anti-static micro-spatula to weigh the required mass.

    • Causality: Neat diazirine powders can be sensitive to static discharge or friction[4].

  • Solubilization: Dissolve the neat compound in an anhydrous, amine-free solvent (e.g., dry DMSO or DMF) to generate a concentrated stock solution (e.g., 50 mM).

    • Causality: The Boc-protected amine is stable, but anhydrous conditions prevent hydrolytic degradation. Primary amine buffers (like Tris) must be avoided as they will compete in downstream conjugation steps once the Boc group is removed[6].

Protocol 2: Photoaffinity Labeling (PAL) Application
  • Sample Incubation: Introduce the diazirine probe to the biological sample (e.g., cell lysate) in a compatible buffer (e.g., PBS). Incubate in the dark at 4°C for 1 hour.

    • Causality: Dark incubation allows the probe to reach thermodynamic binding equilibrium with its target without triggering premature covalent crosslinking[3].

  • UV Activation: Place the sample on an ice bath at a distance of 3-5 cm from a long-wave UV lamp (15W, ~365 nm). Irradiate for 15-30 minutes.

    • Causality: The 365 nm wavelength specifically cleaves the diazirine ring to form a reactive carbene, which rapidly inserts into nearby C-H, N-H, or O-H bonds of the target protein[4]. The ice bath mitigates the heat generated by the UV lamp, preserving protein tertiary structure[7].

Protocol 3: Chemical Quenching and Waste Disposal
  • UV Exhaustion: Before disposing of unreacted diazirine stock solutions or contaminated buffers, expose the open waste container to intense 365 nm UV light for 60 minutes.

    • Causality: This intentionally drives the photoreaction to completion. The generated carbenes will harmlessly insert into the solvent molecules (e.g., water or DMSO), neutralizing the explosive and reactive hazard[4].

  • Neutralization: If required by institutional protocols, adjust the pH of the quenched solution using a weak acid (e.g., 10% citric acid) to neutralize any basic amine residues[5].

  • Disposal: Transfer the neutralized, photochemically exhausted mixture to a designated reactive organic waste container. Label clearly as "Quenched Diazirine / Amine Waste"[4].

Visualizing the Operational Lifecycle

G cluster_0 Phase 1: Storage & Preparation cluster_1 Phase 2: Application & Disposal Storage Cryogenic Storage (-80°C, Argon, Amber Vial) Equilibration Desiccation & Thawing (Prevent Moisture Condensation) Storage->Equilibration Transfer to RT Solubilization Solubilization in DMSO/DMF (Fume Hood, Dim Light) Equilibration->Solubilization Anti-static Weighing PAL Photoaffinity Labeling (UV 350-370 nm on Ice) Solubilization->PAL Buffer Dilution Quenching UV Exhaustion (Drive Reaction to Completion) PAL->Quenching Post-Assay Processing Waste Reactive Chemical Waste (Institutional Guidelines) Quenching->Waste Neutralized Transfer

Lifecycle and operational workflow for handling photoreactive diazirine crosslinkers.

References

  • BenchChem. "An In-depth Technical Guide to the Storage and Handling of Diazirine-Containing Compounds." BenchChem. 4

  • Interchim. "Diazirine crosslinkers - Interchim." Interchim. 7

  • BenchChem. "Application Notes and Protocols for Handling and Storage of Diaziridines." BenchChem. 5

  • ThermoFisher. "Crosslinking Technology." ThermoFisher Scientific. 6

  • PLOS One. "Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues." PLOS. 3

  • ChemSrc. "N-Boc-1,2-diazaspiro[1]oct-1-en-6-amine - CAS Database." ChemSrc. 2

Sources

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